molecular formula C18H28NO4P B1217235 Dimemorfan phosphate CAS No. 36304-84-4

Dimemorfan phosphate

Número de catálogo: B1217235
Número CAS: 36304-84-4
Peso molecular: 353.4 g/mol
Clave InChI: ODJHDWLIOUGPPA-URVXVIKDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dimemorfan phosphate, also known as this compound, is a useful research compound. Its molecular formula is C18H28NO4P and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJHDWLIOUGPPA-URVXVIKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36304-82-2 (Parent), 36309-01-0 (Parent)
Record name Dimemorfan phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4048723
Record name Dimemorfan phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36304-84-4
Record name Morphinan, 3,17-dimethyl-, (9α,13α,14α)-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36304-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimemorfan phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimemorfan phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9α,13α,14α)-3,17-dimethylmorphinan dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMEMORFAN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S203Y5Y1QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dimemorfan Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dimemorfan (B1670651), a morphinan (B1239233) derivative, is a non-narcotic antitussive agent with a distinct pharmacological profile that differentiates it from both opioid-based suppressants and its structural analogue, dextromethorphan (B48470).[1] Its primary mechanism of action is centered on its potent agonism of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[2][3][4][5][6] Unlike dextromethorphan, dimemorfan exhibits very low affinity for the N-methyl-D-aspartate (NMDA) receptor, resulting in a favorable safety profile devoid of dissociative or psychotomimetic side effects.[2][7] Beyond its antitussive effects, which are mediated centrally at the medulla oblongata, dimemorfan demonstrates significant neuroprotective, anti-inflammatory, and anticonvulsant properties.[8][9][10] This whitepaper provides a comprehensive technical overview of dimemorfan phosphate's mechanism of action, detailing its receptor binding profile, downstream signaling pathways, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action: Receptor Binding Profile

Dimemorfan's therapeutic effects are primarily dictated by its specific interactions with central nervous system receptors. It is characterized as a selective and potent sigma-1 (σ1) receptor agonist.[3][4][5] Its binding affinity for various receptors has been quantitatively determined through radioligand binding assays, which highlights its selectivity.

The key distinction in dimemorfan's profile is its significantly lower affinity for the NMDA receptor's phencyclidine (PCP) site compared to dextromethorphan and its metabolite dextrorphan (B195859).[2][7] This accounts for dimemorfan's lack of dissociative and psychotomimetic adverse effects that can limit the clinical utility of other NMDA antagonists.[2][7] Furthermore, its action is independent of the opioid system, as it does not bind strongly to mu-opioid receptors and its antitussive effects are not reversed by opioid antagonists.[1][11]

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of dimemorfan and related compounds for key receptors.

CompoundSigma-1 (σ1) Receptor (Ki, nM)Sigma-2 (σ2) Receptor (Ki, nM)NMDA (PCP Site) Receptor (Ki, nM)
Dimemorfan 151[2][7][12]4,421[2][7]16,978 (17 µM)[2][7]
Dextromethorphan205[7]>10,0007,000 (7 µM)[7]
Dextrorphan144[7]>10,000900 (0.9 µM)[7]

Downstream Signaling Pathways and Physiological Effects

Dimemorfan's interaction with the σ1 receptor initiates a cascade of downstream signaling events that underpin its diverse therapeutic effects.

Antitussive Effect

The primary clinical application of dimemorfan is the suppression of non-productive cough.[13][14] This effect is mediated by its direct action on the cough center within the medulla oblongata.[1][8][11][15] While the precise downstream pathway from σ1 receptor activation to cough suppression is not fully elucidated, it is understood to be a central mechanism that raises the threshold for the cough reflex.[8][16] This action is achieved without the respiratory depression associated with narcotic antitussives.[11][13] Some evidence also suggests a modulatory role on serotonin (B10506) and norepinephrine (B1679862) pathways, which may contribute to cough suppression.[8][11]

Dimemorfan Dimemorfan Phosphate (B84403) CNS Central Nervous System (CNS) Penetration Dimemorfan->CNS Opioid No Opioid Receptor Activity Dimemorfan->Opioid NMDA Negligible NMDA Receptor Antagonism Dimemorfan->NMDA Medulla Medulla Oblongata (Cough Center) CNS->Medulla Sigma1 Sigma-1 (σ1) Receptor Agonism Medulla->Sigma1 Primary Target CoughSuppression Suppression of Cough Reflex Sigma1->CoughSuppression Leads to NoSideEffects Absence of Respiratory Depression & Dissociative Effects Opioid->NoSideEffects NMDA->NoSideEffects

Caption: Core antitussive mechanism of Dimemorfan. (Within 100 characters)
Neuroprotective Effects

Dimemorfan exhibits significant neuroprotective properties, particularly in the context of cerebral ischemia.[9] This effect is directly mediated by its agonism at the σ1 receptor. In animal models of ischemic stroke, dimemorfan treatment reduces infarct size and ameliorates neurological deficits.[9]

The proposed signaling pathway involves the following steps:

  • Sigma-1 Receptor Activation: Dimemorfan binds to and activates σ1 receptors.[9]

  • Modulation of Glutamate (B1630785) Homeostasis: Activated σ1 receptors prevent the excessive accumulation of extracellular glutamate that occurs following a cerebral ischemia/reperfusion event.[9] This effect is reversible by the selective σ1 receptor antagonist BD1047.[9]

  • Inhibition of Downstream Pathologic Events: By reducing glutamate-mediated excitotoxicity, dimemorfan subsequently suppresses multiple damaging cascades, including neuroinflammation (decreased MCP-1, IL-1β), oxidative/nitrosative stress (reduced lipid peroxidation, protein nitrosylation), and apoptosis.[9]

Dimemorfan Dimemorfan Sigma1 Sigma-1 Receptor Dimemorfan->Sigma1 Activates Glutamate ↓ Subsequent Glutamate Accumulation Sigma1->Glutamate Excitotoxicity ↓ Excitotoxicity Glutamate->Excitotoxicity Inflammation ↓ Neuroinflammation (NF-κB, p38 MAPK) Excitotoxicity->Inflammation OxidativeStress ↓ Oxidative/Nitrosative Stress Excitotoxicity->OxidativeStress Apoptosis ↓ Apoptosis Excitotoxicity->Apoptosis Neuroprotection Neuroprotection / Reduced Infarct Size Inflammation->Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection BD1047 BD1047 (σ1 Antagonist) BD1047->Sigma1 Inhibits

Caption: Neuroprotective signaling pathway of Dimemorfan. (Within 100 characters)
Anti-inflammatory Effects

Dimemorfan has demonstrated potent anti-inflammatory activities in various in vitro and in vivo models, which appear to be mediated through σ1 receptor-independent mechanisms.[17]

  • Inhibition of Reactive Oxygen Species (ROS): Dimemorfan inhibits fMLP- and PMA-induced ROS production in neutrophils in a concentration-dependent manner, with an IC50 value of 7.0 µM for fMLP-induced ROS.[4][17]

  • Modulation of Intracellular Calcium [Ca2+]i: The drug decreases the rise in intracellular calcium induced by the G-protein activator AlF4− and the receptor-mediated activator fMLP, but not by the intracellular calcium mobilizer thapsigargin.[17] This suggests dimemorfan interferes with G-protein-mediated calcium influx.[17]

  • Suppression of Pro-inflammatory Mediators: In microglial cells, dimemorfan inhibits the production of ROS, nitric oxide (NO), and pro-inflammatory cytokines (TNF-α, MCP-1) induced by lipopolysaccharide (LPS).[17] This is achieved by inhibiting NADPH oxidase (NOX) activity and suppressing iNOS expression through interference with the nuclear factor kappa-B (NF-κB) signaling pathway.[17]

Data Presentation: In Vitro Anti-inflammatory Activity
ParameterCell TypeStimulantEffectIC50 / Concentration
ROS ProductionNeutrophilsfMLPInhibition7.0 µM[4]
ROS ProductionNeutrophilsPMAInhibition5-20 µM[4]
ROS & NO ProductionMicrogliaLPSInhibition10-20 µM[5]
Intracellular Ca2+NeutrophilsfMLP, AlF4−DecreaseEffective at 10-20 µM[17]

Pharmacokinetics

This compound is well-absorbed following oral administration, with the onset of antitussive action occurring within 30 to 60 minutes and lasting for up to six hours.[8][11] It is metabolized primarily in the liver and its metabolites are excreted via the kidneys.[11] Studies in healthy Chinese volunteers have characterized its pharmacokinetic profile, demonstrating dose-proportional linear kinetics after single-dosing.[18][19]

Data Presentation: Pharmacokinetic Parameters (Single Dose, Fasting)
DoseCmax (ng/mL)AUC0-t (ng·mL−1·h)AUC0-∞ (ng·mL−1·h)Tmax (h)t1/2 (h)
40 mg6.19 ± 7.61101 ± 171117 ± 2102.75 - 3.9610.6 - 11.4

Data from a study in healthy Chinese volunteers.[18][19]

Experimental Protocols

The following sections provide an overview of the methodologies used to derive the quantitative data presented in this guide.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of dimemorfan for sigma and NMDA receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of dimemorfan for σ1, σ2, and NMDA/PCP receptors.

Materials:

  • Membrane preparations from guinea pig brain (for sigma receptors) or rat forebrain (for NMDA receptors).

  • Radioligands: --INVALID-LINK---pentazocine (for σ1), [3H]DTG in the presence of unlabeled (+)-pentazocine (for σ2), [3H]MK-801 (for NMDA/PCP).

  • Unlabeled ligands: this compound, reference compounds (e.g., haloperidol, PCP).

  • Assay Buffer (e.g., 50 mM Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Reaction Mixture Preparation: In assay tubes, combine the brain membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (dimemorfan).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-150 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute) using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of dimemorfan that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cluster_0 Preparation cluster_1 Binding Assay cluster_2 Measurement & Analysis prep_mem Prepare Brain Membrane Homogenate mix Mix Membrane, Radioligand, & Test Compound prep_mem->mix prep_lig Prepare Radioligand & Test Compound Dilutions prep_lig->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for a competitive radioligand binding assay. (Within 100 characters)
Protocol: In Vitro ROS Production Assay (Chemiluminescence)

Objective: To measure the effect of dimemorfan on ROS production by neutrophils.

Materials:

  • Isolated human neutrophils.

  • Luminol (B1675438) (chemiluminescence probe).

  • Stimulants: fMLP (formyl-methionyl-leucyl-phenylalanine) or PMA (phorbol 12-myristate 13-acetate).

  • This compound.

  • Hanks' Balanced Salt Solution (HBSS).

  • Luminometer.

Procedure:

  • Cell Preparation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method.

  • Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of dimemorfan or vehicle control for 10-15 minutes at 37°C.

  • Assay Initiation: Add luminol to the cell suspension. Transfer the samples to a luminometer.

  • Stimulation: Inject the stimulant (fMLP or PMA) into the tubes to trigger the respiratory burst and subsequent ROS production.

  • Measurement: Immediately measure the chemiluminescence generated over time (e.g., for 10-30 minutes) at 37°C.

  • Data Analysis: Calculate the total light emission (area under the curve) for each condition. Plot the percentage inhibition of ROS production against the concentration of dimemorfan to determine the IC50 value using non-linear regression.

Conclusion

This compound is a potent, centrally-acting, non-narcotic antitussive agent whose primary mechanism of action is the agonism of the sigma-1 receptor.[3][4][5] Its distinct receptor binding profile, characterized by high affinity for σ1 receptors and very low affinity for NMDA receptors, provides a strong therapeutic window, separating its antitussive efficacy from the adverse psychotomimetic effects associated with other morphinans like dextromethorphan.[2][7] In addition to its role in cough suppression, dimemorfan's engagement of σ1 receptors confers significant neuroprotective effects, particularly against ischemic brain injury, by mitigating glutamate excitotoxicity.[9] Furthermore, it possesses broad anti-inflammatory properties through σ1-independent pathways involving the modulation of intracellular calcium and the NF-κB signaling cascade. This multifaceted pharmacological profile makes dimemorfan an important therapeutic agent and a valuable tool for research into the function of the sigma-1 receptor in health and disease.

References

Dimemorfan Phosphate: A Technical Guide to its Agonism at the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651) phosphate, a non-narcotic antitussive agent, has emerged as a significant subject of research due to its potent agonist activity at the sigma-1 receptor (σ1R). This chaperone protein, primarily located at the endoplasmic reticulum, is implicated in a wide array of cellular functions, positioning dimemorfan as a compound with therapeutic potential beyond its traditional use. This technical guide provides an in-depth overview of dimemorfan phosphate's interaction with the sigma-1 receptor, detailing its binding affinity, functional effects, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Initially developed as a cough suppressant, dimemorfan ((+)-3-methyl-N-methylmorphinan) has been in clinical use for over two decades, valued for its efficacy and favorable safety profile, notably its lack of phencyclidine (PCP)-like adverse effects. Its mechanism of action is primarily attributed to its high-affinity binding to the sigma-1 receptor, a unique intracellular protein with roles in cellular stress responses, neuroprotection, and modulation of various signaling cascades. This guide delves into the technical aspects of dimemorfan's pharmacology as a sigma-1 receptor agonist, offering a valuable resource for its further investigation and potential therapeutic applications.

Binding Profile of this compound

Dimemorfan exhibits a high affinity for the sigma-1 receptor, with a notably lower affinity for the sigma-2 receptor and the PCP binding site of the NMDA receptor. This selectivity is a key characteristic that distinguishes it from other morphinan (B1239233) derivatives like dextromethorphan (B48470).

Table 1: Receptor Binding Affinities (Ki) of Dimemorfan and Related Compounds

CompoundSigma-1 Receptor (nM)Sigma-2 Receptor (µM)PCP Site of NMDA Receptor (µM)Reference
Dimemorfan (DF)1514.42117
Dextromethorphan (DM)2057.37
Dextrorphan (DR)144110.9

In Vivo Efficacy: Anticonvulsant and Locomotor Effects

Studies in animal models have demonstrated the functional consequences of dimemorfan's interaction with the sigma-1 receptor. Its anticonvulsant properties, comparable to those of dextromethorphan, are a significant finding.

Table 2: Anticonvulsant Efficacy of Dimemorfan in the Supramaximal Electroshock Test in Mice

CompoundED50 (µmol/kg, i.p.)
Dimemorfan (DF)~70
Dextromethorphan (DM)~70
Dextrorphan (DR)~70

Reference:

In contrast to dextromethorphan and its metabolite dextrorphan, dimemorfan does not induce hyperlocomotion, a behavioral side effect associated with PCP receptor activity. Instead, it produces a dose-dependent decrease in locomotor activity.

In Vitro Anti-Inflammatory Effects

Dimemorfan has been shown to possess anti-inflammatory properties in vitro, independent of sigma-1 receptor activation. These effects are attributed to the modulation of inflammatory signaling pathways.

Table 3: In Vitro Anti-inflammatory Activity of Dimemorfan

AssayCell TypeStimulantEffectIC50Reference
ROS ProductionHuman NeutrophilsfMLPInhibition7.0 µM
ROS ProductionHuman NeutrophilsPMAInhibitionNot specified
iNOS ExpressionBV2 Microglial CellsLPSSuppressionNot applicable
NO ProductionBV2 Microglial CellsLPSInhibitionNot applicable
TNF-α ProductionBV2 Microglial CellsLPSInhibitionNot applicable
MCP-1 ProductionBV2 Microglial CellsLPSInhibitionNot applicable

Signaling Pathways Modulated by this compound

As a sigma-1 receptor agonist, dimemorfan influences several downstream signaling pathways, contributing to its observed pharmacological effects.

Sigma-1 Receptor Activation and Cellular Chaperoning

The sigma-1 receptor is a ligand-operated chaperone protein at the endoplasmic reticulum (ER). Upon agonist binding, such as with dimemorfan, the receptor is thought to dissociate from its resident binding partner, BiP (Binding immunoglobulin Protein), and translocate to other cellular compartments to interact with and modulate the function of various "client" proteins, including ion channels and G-protein-coupled receptors.

cluster_ER Endoplasmic Reticulum Sigma1R_BiP Sigma-1R-BiP Complex Sigma1R_Active Active Sigma-1R Sigma1R_BiP->Sigma1R_Active Dissociation BiP BiP Sigma1R_BiP->BiP ClientProteins Client Proteins (e.g., Ion Channels) Sigma1R_Active->ClientProteins Modulation Dimemorfan Dimemorfan Dimemorfan->Sigma1R_BiP Agonist Binding

Figure 1: Activation of the Sigma-1 Receptor by Dimemorfan.

Modulation of Calcium Signaling

The sigma-1 receptor is enriched at the mitochondria-associated ER membrane (MAM), where it plays a crucial role in regulating calcium flux between the ER and mitochondria through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. By stabilizing the IP3 receptor, sigma-1 receptor activation can modulate intracellular calcium homeostasis, a key factor in cell survival and function.

cluster_MAM Mitochondria-Associated ER Membrane (MAM) Sigma1R Active Sigma-1R IP3R IP3 Receptor Sigma1R->IP3R Stabilization ER_Ca ER Calcium Store IP3R->ER_Ca Calcium Release Dimemorfan Dimemorfan Dimemorfan->Sigma1R Mitochondria_Ca Mitochondrial Calcium Uptake ER_Ca->Mitochondria_Ca CellularResponse Cellular Response (e.g., ATP Production) Mitochondria_Ca->CellularResponse LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation of IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Dimemorfan Dimemorfan Dimemorfan->IkBa_p65 Inhibition Start Start Prep Prepare Reagents (Membranes, Ligands, Buffers) Start->Prep Incubate Incubate Membranes with Radioligand and Dimemorfan Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki Calculation) Count->Analyze End End Analyze->End

The Pharmacological Profile of Dimemorfan Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651) phosphate (B84403) is a non-narcotic antitussive agent with a multifaceted pharmacological profile. Primarily recognized for its potent cough suppressant effects, which are comparable or superior to those of dextromethorphan (B48470), dimemorfan exerts its actions through a unique mechanism centered on sigma-1 (σ₁) receptor agonism. Unlike opioid-based antitussives, it lacks significant affinity for opioid receptors, thereby avoiding common side effects such as dependence, constipation, and respiratory depression.[1][2] Beyond its antitussive properties, dimemorfan has demonstrated significant neuroprotective and anti-inflammatory activities in a variety of preclinical models. This guide provides an in-depth review of the pharmacological properties of dimemorfan, including its receptor binding profile, mechanism of action, pharmacokinetics, and the experimental basis for its therapeutic effects.

Mechanism of Action

Dimemorfan's primary mechanism of action is the agonism of the sigma-1 (σ₁) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][4] This interaction is central to its therapeutic effects.

  • Antitussive Effect: The antitussive action of dimemorfan is mediated centrally at the cough center in the medulla oblongata.[1][2][5] Its activity as a σ₁ receptor agonist is believed to modulate neuronal excitability within the cough reflex pathways.[5] It does not act on opioid receptors, which distinguishes it from narcotic antitussives like codeine.[1][2]

  • Neuroprotective Effects: As a σ₁ receptor agonist, dimemorfan has been shown to confer neuroprotection in models of ischemic stroke and excitotoxicity.[6][7] Activation of the σ₁ receptor modulates calcium homeostasis, reduces glutamate (B1630785) accumulation, and suppresses downstream inflammatory and oxidative stress pathways that lead to neuronal cell death.[7]

  • Anti-inflammatory Effects: Dimemorfan exhibits anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in activated inflammatory cells.[4] These effects appear to be mediated through σ₁ receptor-independent mechanisms, involving the modulation of intracellular calcium, NADPH oxidase (NOX) activity, and NF-κB signaling.[3][6]

Signaling Pathway of Sigma-1 Receptor Agonism

The activation of the σ₁ receptor by an agonist like dimemorfan initiates a complex signaling cascade that modulates various cellular functions. The receptor, upon ligand binding, can translocate and interact with a variety of client proteins, including ion channels and kinases, to regulate neuronal activity and cell survival.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_effects Cellular Effects s1r_bip Sigma-1 Receptor (σ₁R) - BiP Complex s1r_active Active σ₁R s1r_bip->s1r_active Dissociates BiP ip3r IP3 Receptor (IP3R) ca_homeostasis Ca²⁺ Homeostasis ip3r->ca_homeostasis Regulates ER Ca²⁺ nmda NMDA Receptor glutamate_mod ↓ Glutamate Excitotoxicity nmda->glutamate_mod ion_channel Ion Channels (Ca²⁺, K⁺) cough_suppression Cough Suppression ion_channel->cough_suppression neuroprotection Neuroprotection inflammation_mod Inflammation Modulation dimemorfan Dimemorfan (Agonist) dimemorfan->s1r_bip Binds s1r_active->ip3r Modulates s1r_active->nmda Potentiates s1r_active->ion_channel Modulates s1r_active->inflammation_mod Indirectly Influences ca_homeostasis->neuroprotection glutamate_mod->neuroprotection

Caption: Simplified signaling pathway of Dimemorfan via Sigma-1 receptor agonism.

Receptor Binding Profile

Dimemorfan's selectivity is a key aspect of its pharmacological profile. It demonstrates a high affinity for the σ₁ receptor, with significantly lower affinity for the σ₂ subtype and the NMDA receptor-associated phencyclidine (PCP) site. This profile contrasts with related compounds like dextromethorphan, which has a higher affinity for the PCP site.[8]

Table 1: Receptor Binding Affinities (Ki) of Dimemorfan and Related Compounds

Compound Sigma-1 (σ₁) Receptor (Ki, nM) Sigma-2 (σ₂) Receptor (Ki, µM) NMDA (PCP Site) (Ki, µM) Reference
Dimemorfan 151 4 - 11 17 [8][9]
Dextromethorphan 205 4 - 11 7 [8]
Dextrorphan (B195859) 144 4 - 11 0.9 [8]

Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity. Data derived from radioligand binding assays on rat brain membranes.

Pharmacokinetics

Studies in healthy Chinese volunteers have elucidated the pharmacokinetic profile of orally administered dimemorfan phosphate. The drug exhibits linear pharmacokinetics with dose-proportional increases in maximum plasma concentration (Cmax) and area under the curve (AUC).[10][11]

Table 2: Pharmacokinetic Parameters of this compound (Single Dose, Fasting)

Parameter 10 mg Dose 20 mg Dose 40 mg Dose
Cmax (ng/mL) - - 6.19 ± 7.61
Tmax (h) 2.75 - 3.96 2.75 - 3.96 2.75 - 3.96
t1/2 (h) 10.6 - 11.4 10.6 - 11.4 10.6 - 11.4
AUC0-t (ng·h/mL) - - 101 ± 171
AUC0-∞ (ng·h/mL) - - 117 ± 210

Data from Shen et al., 2017.[10][11] Tmax and t1/2 ranges are reported across all tested doses.

Key findings from pharmacokinetic studies include:

  • Linearity: Single doses from 10 mg to 40 mg showed dose-proportional Cmax and AUC.[10][11]

  • Accumulation: Multiple dosing (20 mg, 3 times daily) resulted in significant drug accumulation, with an accumulation index of 2.65 ± 1.11.[10][11]

  • Food and Sex Effects: No significant food or sex effects on the pharmacokinetics of dimemorfan were observed.[10][11]

  • Absorption and Onset: The drug is well-absorbed after oral administration, with an onset of action within 30 to 60 minutes.[1]

Experimental Protocols

The pharmacological effects of dimemorfan have been characterized through a series of well-defined preclinical and clinical experiments.

Receptor Binding Affinity Determination

Objective: To determine the binding affinity (Ki) of dimemorfan for specific receptor sites (e.g., sigma-1, sigma-2, NMDA-PCP).

Methodology (Representative Protocol):

  • Tissue Preparation: Brain tissues (e.g., from rats) are homogenized in a buffered solution (e.g., Tris-HCl) and centrifuged to prepare a crude membrane fraction, which is rich in receptors.

  • Radioligand Binding Assay:

    • Saturation Assay: To determine receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, membrane preparations are incubated with increasing concentrations of a specific radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors).

    • Competition Assay: To determine the Ki of dimemorfan, a fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled dimemorfan.

  • Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression analysis (e.g., Cheng-Prusoff equation for competition assays) to calculate IC₅₀ and subsequently Ki values.

binding_assay_workflow start Start: Brain Tissue Homogenization prep Prepare Membrane Fraction (Centrifugation) start->prep incubation Incubation: Membranes + Radioligand + Unlabeled Dimemorfan (Varying Concentrations) prep->incubation filtration Rapid Filtration to Separate Bound from Free Ligand incubation->filtration counting Liquid Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis: Calculate IC₅₀ and Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.
Antitussive Efficacy: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the in vivo cough suppressant activity of dimemorfan.

Methodology:

  • Animal Model: Conscious, unrestrained male Hartley guinea pigs are used.

  • Acclimation: Animals are placed individually in a whole-body plethysmography chamber and allowed to acclimate.

  • Drug Administration: Dimemorfan, vehicle control, or a reference compound (e.g., codeine) is administered, typically via oral gavage or intraperitoneal injection, at a set time before the cough challenge (e.g., 30-60 minutes).

  • Cough Induction: An aerosol of a tussive agent, most commonly citric acid (e.g., 0.4 M solution), is nebulized into the chamber for a fixed period (e.g., 5-10 minutes).

  • Data Recording: The number of coughs is recorded during and immediately after the citric acid exposure. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber, detected by a microphone and transducer.

  • Analysis: The cough frequency in the dimemorfan-treated group is compared to the vehicle control group to determine the percentage of cough inhibition.

Neuroprotective Efficacy: Kainate-Induced Seizure Model in Rats

Objective: To assess the anticonvulsant and neuroprotective effects of dimemorfan against excitotoxicity.

Methodology:

  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.

  • Drug Administration: Dimemorfan (e.g., 12 or 24 mg/kg, s.c.) or saline is administered 30 minutes prior to the seizure-inducing agent.

  • Seizure Induction: Kainic acid (KA), a glutamate receptor agonist, is administered (e.g., 10 mg/kg, i.p.) to induce robust convulsive seizures.

  • Behavioral Observation: Animals are observed for several hours, and seizure severity is scored using a standardized scale (e.g., Racine's scale). The latency to the first seizure and the duration of seizure activity are recorded.

  • Endpoint Analysis: At a predetermined time after KA injection (e.g., 72 hours), animals are euthanized. Brain tissue, particularly the hippocampus, is collected for histological analysis (e.g., Nissl staining) to quantify neuronal cell loss in specific regions (e.g., CA1, CA3) or for biochemical analysis (e.g., Western blot) to measure markers of neuronal activation or damage (e.g., c-fos, c-jun).[10]

Summary and Conclusion

This compound is a well-characterized non-narcotic antitussive with a favorable safety profile and a unique pharmacological mechanism centered on sigma-1 receptor agonism. Its efficacy in cough suppression is supported by extensive preclinical and clinical data.[2] Furthermore, its demonstrated neuroprotective and anti-inflammatory activities in preclinical models suggest a broader therapeutic potential that warrants further investigation. The lack of opioid receptor activity and PCP-like side effects makes it a valuable alternative to traditional antitussive agents.[8][9] This guide provides a comprehensive overview of its pharmacological profile, serving as a foundational resource for professionals in pharmaceutical research and development.

References

The Anti-inflammatory Properties of Dimemorfan Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651), a non-narcotic antitussive agent and a known sigma-1 (σ1) receptor agonist, has demonstrated significant anti-inflammatory properties beyond its primary clinical application.[1][2] Initially developed for cough suppression, emerging research has elucidated its potential in modulating key inflammatory pathways, particularly in the context of neuroinflammation and systemic inflammatory responses.[3][4] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Dimemorfan phosphate (B84403), supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action. The evidence suggests that Dimemorfan exerts its effects through the inhibition of pro-inflammatory mediators, such as reactive oxygen species (ROS) and nitric oxide (NO), and the suppression of critical signaling cascades including Nuclear Factor-kappa B (NF-κB).[1][3] Notably, these anti-inflammatory actions appear to be independent of its activity at the σ1 receptor, pointing towards a novel mechanistic pathway.[1] This document aims to serve as a core resource for professionals in pharmacology and drug development exploring the therapeutic potential of Dimemorfan as an anti-inflammatory agent.

Core Mechanism of Anti-inflammatory Action

Dimemorfan phosphate mitigates inflammatory responses by targeting multiple stages of the inflammatory cascade. Its action is primarily characterized by the suppression of inflammatory mediators in immune cells like neutrophils and microglia.[3] The core mechanisms identified are:

  • Inhibition of NADPH Oxidase (NOX) and Reactive Oxygen Species (ROS) Production : Dimemorfan effectively decreases the production of ROS induced by stimulants such as phorbol-12-myristate-13-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP) in neutrophils.[1] It also inhibits lipopolysaccharide (LPS)-induced ROS in microglial cells by inhibiting NOX activity.[3]

  • Modulation of Intracellular Calcium : The anti-inflammatory effects are associated with an inhibition of the increase in intracellular calcium concentration, a critical second messenger in many inflammatory signaling pathways.[1][3]

  • Suppression of the NF-κB Signaling Pathway : Dimemorfan at a concentration of 20 μM significantly blocks the degradation of the inhibitory protein Iκ-Bα in the cytosol.[5][6] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcriptional activity of NF-κB, a master regulator of pro-inflammatory gene expression.[5][6]

  • Downregulation of Pro-inflammatory Enzymes and Cytokines : By interfering with NF-κB signaling, Dimemorfan suppresses the upregulation of inducible nitric oxide synthase (iNOS), leading to reduced NO production.[1][3] It also decreases the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[3][6]

Intriguingly, the inhibitory effects of Dimemorfan on ROS production were not blocked by σ1 receptor antagonists like BD1047; in fact, the effects were potentiated, suggesting a σ1 receptor-independent mechanism of action.[1]

cluster_stimulus Inflammatory Stimuli cluster_cell Immune Cell (e.g., Microglia, Neutrophil) cluster_nucleus Nucleus cluster_output Inflammatory Output LPS LPS / fMLP Ca_inc Intracellular Ca²⁺ Increase LPS->Ca_inc NOX NADPH Oxidase (NOX) LPS->NOX LPS->Ikk ROS ROS Production NOX->ROS NFkB_complex Iκ-Bα / NF-κB (Inactive) IkB Iκ-Bα NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) (Active) NFkB->NFkB_nuc translocation NFkB_complex->IkB degradation NFkB_complex->NFkB Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines iNOS, NO, TNF-α, MCP-1 Gene->Cytokines Dimemorfan Dimemorfan Phosphate Dimemorfan->Ca_inc Dimemorfan->NOX Dimemorfan->IkB prevents degradation cluster_prep Preparation cluster_exp Experiment cluster_collect Sample Collection cluster_analysis Analysis Culture Culture BV2 Microglial Cells Seed Seed Cells into Plates Culture->Seed Pretreat Pre-treat with Dimemorfan (1 hour) Seed->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect_Super Collect Supernatant Stimulate->Collect_Super Collect_Lysate Lyse Cells Stimulate->Collect_Lysate Griess Griess Assay (for NO) Collect_Super->Griess ELISA ELISA (for TNF-α, MCP-1) Collect_Super->ELISA Western Western Blot (for iNOS, NF-κB pathway) Collect_Lysate->Western cluster_prep Animal Preparation cluster_exp Procedure cluster_collect Sample Collection (e.g., 8h post-LPS) cluster_analysis Analysis Acclimate Acclimate C57BL/6 Mice Group Randomize into Treatment Groups Acclimate->Group Treat Administer Dimemorfan (i.p.) or Vehicle Group->Treat Challenge Inject LPS (i.p.) to Induce Shock Treat->Challenge Euthanize Euthanize Mice Collect_Blood Collect Blood (Cardiac Puncture) Euthanize->Collect_Blood Collect_Tissue Harvest Lung & Liver Euthanize->Collect_Tissue Plasma_ELISA Plasma ELISA (for TNF-α) Collect_Blood->Plasma_ELISA Histology Histology (Neutrophil Infiltration) Collect_Tissue->Histology Ox_Stress Oxidative Stress Assays Collect_Tissue->Ox_Stress

References

Dimemorfan Phosphate: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent. It details the history of its discovery, outlines key synthetic methodologies, and presents its pharmacological profile with a focus on its mechanism of action. Quantitative data on its efficacy, safety, and pharmacokinetics are summarized, and its signaling pathways and experimental workflows are visualized. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of respiratory therapeutics.

Discovery and Development Timeline

Dimemorfan phosphate was discovered through the extensive screening of morphinan (B1239233) derivatives by researchers at Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma) in Japan.[1][2] It was first introduced as a non-narcotic antitussive drug in Japan in 1975.[1][2] Subsequent introductions followed in Spain in 1981 and Italy in 1985.[2] The development of Dimemorfan was driven by the need for an effective cough suppressant with a favorable safety profile, lacking the addictive potential and other side effects associated with opioid-based antitussives like codeine.

Chemical Synthesis

Several synthetic routes for Dimemorfan have been developed. The following sections provide an overview of the key methodologies.

Original Synthesis by Murakami et al. (1972)

Experimental Workflow: Original Synthesis

A N-Methyl-5,6,7,8-tetrahydroisoquinolinium bromide C Grignard Reaction A->C B p-Methylbenzyl chloride B->C D 1-(4-Methylbenzyl)-2-methyl-1,2,5,6,7,8-hexahydroisoquinoline C->D Yields intermediate E Reduction (Sodium borohydride) D->E F 1-(4-Methylbenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline E->F G Resolution (L(+)-tartaric acid) F->G H d-isomer G->H I Cyclization (85% Phosphoric acid, 135-150°C) H->I J d-3-Methyl-N-methylmorphinan (Dimemorfan) I->J K Salification (Phosphoric acid) J->K L This compound K->L

Caption: General workflow for the original synthesis of Dimemorfan.

Synthesis from Dextromethorphan (B48470)

A more recent and efficient approach utilizes the commercially available dextromethorphan as a starting material. This method involves a three-step reaction sequence: esterification, methylation, and salt formation.

Experimental Protocol: Synthesis from Dextromethorphan (Summary)

  • Step 1: Esterification: Dextromethorphan is reacted with trifluoromethanesulfonyl chloride in the presence of triethylamine (B128534) to yield dextromethorphan triflate.

  • Step 2: Methylation: The resulting triflate undergoes a methylation reaction. One described method involves reaction with tetramethyltin (B1198279) in toluene. An alternative method uses an iron acetylacetonate (B107027) catalyst and methylmagnesium bromide in a mixed solvent system of THF and N-methyl-2-pyrrolidone, heated under reflux.

  • Step 3: Salt Formation: The crude Dimemorfan base is then reacted with phosphoric acid to form this compound, which can be further purified by recrystallization.

Experimental Workflow: Synthesis from Dextromethorphan

A Dextromethorphan B Esterification (Tf2O or TfCl) A->B C Dextromethorphan triflate B->C D Methylation (e.g., Me4Sn or MeMgBr/Fe(acac)3) C->D E Dimemorfan (crude) D->E F Salification (H3PO4) E->F G This compound F->G

Caption: Simplified workflow for the synthesis of Dimemorfan from dextromethorphan.

Synthesis from 3-Hydroxymorphinan

Another synthetic strategy starts from 3-hydroxymorphinan. This route involves the introduction of the 3-methyl group via a cross-coupling reaction.

Experimental Protocol: Synthesis from 3-Hydroxymorphinan (Summary)

A succinct synthesis of Dimemorfan from commercially available 3-hydroxymorphinan has been described.[3][4] This method has been noted as an improvement over the original 1972 synthesis. While specific reagents and conditions are detailed in the primary literature, the general approach involves converting the 3-hydroxy group to a suitable leaving group (e.g., triflate) to enable a palladium-catalyzed cross-coupling reaction for the introduction of the methyl group. Subsequent N-methylation would yield the final product.

Pharmacology

Mechanism of Action

This compound exerts its antitussive effect through a central mechanism, acting directly on the cough center in the medulla oblongata.[1][5] Unlike opioid-based antitussives, its action is not mediated by opioid receptors, and consequently, it is not antagonized by opioid receptor blockers like levallorphan.[1] This non-narcotic nature is a key advantage, as it minimizes the risk of physical and psychological dependence.[1]

The primary molecular target of Dimemorfan is the sigma-1 (σ1) receptor, for which it acts as a potent agonist.[2] It is also believed to modulate serotonin (B10506) and norepinephrine (B1679862) pathways, which play a role in suppressing the cough reflex.[5] At higher doses, Dimemorfan has very low affinity for the NMDA receptor, which is in contrast to dextromethorphan, and this likely contributes to its reduced side-effect profile.[2]

Signaling Pathway: Proposed Antitussive Mechanism

cluster_cns Central Nervous System Dimemorfan This compound Sigma1 Sigma-1 Receptor Agonism Dimemorfan->Sigma1 SNRI Serotonin & Norepinephrine Reuptake Inhibition Dimemorfan->SNRI CoughCenter Cough Center (Medulla) Sigma1->CoughCenter Modulates neuronal excitability SNRI->CoughCenter Modulates neuronal excitability CoughSuppression Cough Suppression CoughCenter->CoughSuppression Inhibition of cough reflex

Caption: Proposed mechanism of antitussive action of Dimemorfan.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity

Receptor/SiteKi (nM)Reference
Sigma-1 (σ1)151[6]
Sigma-2 (σ2)4,421[2]
NMDA (PCP site)16,978[2]

Table 2: Pharmacological Activity and Potency

ParameterValueSpeciesModelReference
Antitussive PotencyUp to 3x more potent than codeineAnimal models-[1]
Antitussive PotencyEquivalent to dextromethorphanAnimal models-[1]
Anticonvulsant ED50~70 µmol/kg (i.p.)MiceSupramaximal electroshock test[6]
ROS Inhibition IC507.0 µMHuman neutrophilsfMLP-induced ROS production[7]

Table 3: Pharmacokinetic Parameters in Healthy Chinese Volunteers (Single Dose)

DoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)Reference
10 mg-----[8][9]
20 mg-2.75 - 3.9610.6 - 11.4--[8][9]
40 mg6.19 ± 7.612.75 - 3.9610.6 - 11.4101 ± 171117 ± 210[8][9]

Note: Specific Cmax, AUC values for 10mg and 20mg single doses were not explicitly provided in the cited source, but dose proportionality was reported.

Table 4: Safety Profile

ParameterValueSpeciesRouteReference
LD50Data not available--[10]
Adverse EffectsMinor side effects (loss of appetite, nausea, drowsiness) in <10% of patientsHumanOral[1]

Conclusion

This compound is a well-established, non-narcotic antitussive agent with a proven track record of efficacy and safety. Its unique mechanism of action, primarily as a sigma-1 receptor agonist, distinguishes it from traditional opioid-based cough suppressants. The synthetic routes from readily available starting materials like dextromethorphan offer efficient pathways for its production. The quantitative pharmacological data underscores its potency and favorable safety profile. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, encouraging further investigation into its therapeutic potential and applications.

References

A Comparative Analysis of Dimemorfan Phosphate and Dextromethorphan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651) phosphate (B84403) and dextromethorphan (B48470) are both centrally acting antitussive agents belonging to the morphinan (B1239233) class of molecules. While structurally related, they exhibit distinct pharmacological profiles that significantly influence their clinical application, particularly concerning their mechanisms of action and side effect profiles. This in-depth technical guide provides a comprehensive comparison of dimemorfan phosphate and dextromethorphan, focusing on their receptor binding affinities, pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular interactions and evaluation processes. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in the development of novel antitussive and neuroactive therapeutic agents.

Introduction

The management of cough, a prevalent symptom associated with numerous respiratory conditions, remains a significant therapeutic challenge.[1][2] Dextromethorphan, a widely available over-the-counter antitussive, has been a mainstay of symptomatic treatment for decades.[3][4] However, its complex pharmacology, including its activity as an NMDA receptor antagonist at high doses, has led to concerns regarding its potential for abuse and dissociative side effects.[5] In contrast, this compound, another morphinan derivative, is recognized as a non-narcotic antitussive with a potentially more favorable safety profile.[1][6] This guide aims to provide a detailed, comparative analysis of these two compounds, highlighting the subtle but critical differences in their pharmacodynamics and pharmacokinetics that underpin their distinct clinical characteristics.

Chemical Structure and Relationship

Dimemorfan is an analogue of dextromethorphan.[7][8] Both are dextrorotatory morphinan derivatives, with dextromethorphan being the methyl ether of levorphanol.[4][5] The structural similarities are evident in their core morphinan scaffold, which is responsible for their antitussive effects. However, key substitutions at different positions on the morphinan ring system give rise to their distinct pharmacological properties.

Comparative Pharmacodynamics

The primary antitussive action of both dimemorfan and dextromethorphan is mediated through their direct effect on the cough center in the medulla oblongata.[6][9][10] However, their interactions with various receptor systems, particularly the sigma-1 (σ1) and N-methyl-D-aspartate (NMDA) receptors, differentiate their broader pharmacological profiles.

Receptor Binding Affinities

A critical distinction between dimemorfan and dextromethorphan lies in their receptor binding affinities. Both compounds are potent sigma-1 receptor agonists.[7][11][12][13] However, dextromethorphan and its primary active metabolite, dextrorphan, also act as uncompetitive antagonists at the NMDA receptor, a property that is significantly less pronounced with dimemorfan.[3][5][7][12][13][14] This difference is a key contributor to the lower abuse potential and reduced psychotomimetic side effects associated with dimemorfan.[12][13][15]

Receptor SubtypeLigandK_i (nM)SpeciesReference
Sigma-1 (σ1) Dimemorfan151-[7]
Dextromethorphan100-200 (approx.)Rat[12]
Sigma-2 (σ2) Dimemorfan4421-[7]
Dextromethorphan>10000Rat[12]
NMDA (PCP site) Dimemorfan16978-[7]
Dextromethorphan7300Rat[12]
Dextrorphan900Rat[12]

Table 1: Comparative Receptor Binding Affinities (K_i values) of Dimemorfan and Dextromethorphan.

Signaling Pathways

Both dimemorfan and dextromethorphan function as agonists at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[12][16] Activation of the sigma-1 receptor modulates calcium signaling and has been implicated in neuroprotective effects.[12][17]

Sigma1_Pathway cluster_ligand Ligand Binding cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Ligand Dimemorfan or Dextromethorphan Sigma1R Sigma-1 Receptor Ligand->Sigma1R agonist binding BiP BiP (Chaperone) Sigma1R->BiP dissociation IP3R IP3 Receptor Sigma1R->IP3R modulation Antitussive Antitussive Effect Sigma1R->Antitussive central action Ca_ER Ca²⁺ IP3R->Ca_ER release Neuroprotection Neuroprotection Ca_ER->Neuroprotection NMDA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds IonChannel Ion Channel NMDAR->IonChannel opens Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Dissociative Dissociative Effects Ca_Influx->Dissociative leads to DXM Dextromethorphan (High Dose) DXM->IonChannel blocks Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation Start->MembranePrep Incubation Incubation with Radioligand & Competitor MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Data Analysis (IC50, Ki) Quantification->Analysis End End Analysis->End CPP_Workflow cluster_phases Conditioned Place Preference Phases PreCondition Pre-Conditioning (Baseline Preference) Conditioning Conditioning (Drug-Compartment Pairing) PreCondition->Conditioning Test Test Phase (Free Exploration) Conditioning->Test Analysis Data Analysis (Time in Drug-Paired Compartment) Test->Analysis Start Start Start->PreCondition End End Analysis->End

References

Chemical structure and properties of Dimemorfan phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651) phosphate (B84403) is a non-narcotic antitussive agent of the morphinan (B1239233) class with a unique pharmacological profile. It primarily functions as a high-affinity sigma-1 (σ1) receptor agonist and lacks significant activity at NMDA receptors, distinguishing it from dextromethorphan (B48470). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and synthesis of dimemorfan phosphate. It also includes detailed experimental protocols from key studies and a summary of its clinical evaluation as an antitussive agent.

Chemical Structure and Properties

This compound is the phosphate salt of dimemorfan. Its chemical structure is based on the morphinan skeleton.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5-triene;phosphoric acid[1]
CAS Number 36304-84-4[2]
Molecular Formula C₁₈H₂₈NO₄P[2]
Molecular Weight 353.40 g/mol [2]
SMILES CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O
InChI Key ODJHDWLIOUGPPA-URVXVIKDSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 267-269 °C[2]
Solubility Sparingly soluble in water (10-20 mg/mL) and methanol. Limited solubility in DMSO (1 mg/mL). Freely soluble in glacial acetic acid.[2]
pKa Not available in the reviewed literature.
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 5[3]

Pharmacology

Mechanism of Action

Dimemorfan's primary mechanism of action is as a potent and selective sigma-1 (σ1) receptor agonist.[4][5] Unlike dextromethorphan, it has a very low affinity for the NMDA receptor, which is thought to contribute to its reduced side-effect profile and lower abuse potential.[4] The antitussive effect of dimemorfan is believed to be mediated through its action on the cough center in the medulla oblongata.[6][7]

dot

Dimemorfan Dimemorfan Sigma1R Sigma-1 Receptor Dimemorfan->Sigma1R Agonist CoughCenter Cough Center (Medulla Oblongata) Sigma1R->CoughCenter Modulation Suppression Suppression of Cough Reflex CoughCenter->Suppression

Caption: Mechanism of antitussive action of Dimemorfan.

Pharmacodynamics

Dimemorfan has demonstrated a range of pharmacodynamic effects in preclinical studies, primarily linked to its interaction with the σ1 receptor.

Table 3: Pharmacodynamic Properties of Dimemorfan

ParameterValueSpeciesReference
Sigma-1 Receptor Binding (Ki) 151 nMRat[4][5]
Sigma-2 Receptor Binding (Ki) 4,421 nMRat[4]
NMDA Receptor Binding (Ki) 16,978 nMRat[4]
IC₅₀ for fMLP-induced ROS production 7.0 μMHuman neutrophils[8]
Signaling Pathways

2.3.1. Anti-inflammatory and Antioxidant Effects

Dimemorfan has been shown to exert anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and nitric oxide (NO).[9][10] In lipopolysaccharide (LPS)-stimulated microglial cells, dimemorfan suppresses the expression of inducible nitric oxide synthase (iNOS) by interfering with the nuclear factor kappa-B (NF-κB) signaling pathway.[9][11]

dot

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ROS ROS NOX NADPH Oxidase NOX->ROS Dimemorfan Dimemorfan Dimemorfan->IKK Inhibits Dimemorfan->NOX Inhibits iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Activates Transcription

Caption: Dimemorfan's inhibitory effect on the NF-κB pathway.

Pharmacokinetics

A clinical study in healthy Chinese volunteers provided the following pharmacokinetic data for single oral doses of this compound tablets.

Table 4: Pharmacokinetic Parameters of Dimemorfan in Healthy Chinese Volunteers (Single Dose)

DoseCmax (ng/mL)AUC₀₋t (ng·h/mL)AUC₀₋∞ (ng·h/mL)Tmax (h)t₁/₂ (h)
10 mg ---2.75 - 3.9610.6 - 11.4
20 mg ---2.75 - 3.9610.6 - 11.4
40 mg 6.19 ± 7.61101 ± 171117 ± 2102.75 - 3.9610.6 - 11.4

Data are presented as mean ± standard deviation where available.

Synthesis

Several synthetic routes for this compound have been described. One common method involves the cyclization of a substituted octahydroisoquinoline derivative.

dot

Start Substituted Octahydroisoquinoline Cyclization Cyclization (e.g., with H₃PO₄) Start->Cyclization Dimemorfan Dimemorfan Cyclization->Dimemorfan Salification Salification (with H₃PO₄) Dimemorfan->Salification End This compound Salification->End

Caption: General synthesis workflow for this compound.

Clinical Trials

This compound has been the subject of several clinical trials, primarily for its antitussive effects. A review of the literature indicates that three major comparative clinical trials and post-marketing surveillance studies have been conducted.[6] These studies have shown that dimemorfan is equally or slightly more efficacious than dextromethorphan and benproperine (B1668004) phosphate in controlling cough.[6]

A Phase 3 randomized, double-blind, placebo-controlled, multicenter clinical trial (CTR20160407) was initiated to evaluate this compound syrup for the treatment of cough in children with respiratory tract infections, but this trial was later suspended.[12]

Experimental Protocols

Sigma-1 Receptor Binding Assay

This protocol is based on the methods described by Chou et al. (1999).[5]

  • Tissue Preparation: Male Sprague-Dawley rat brains are homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifugation: The homogenate is centrifuged at 39,000 x g for 10 minutes. The pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes.

  • Final Preparation: The suspension is centrifuged again, and the final pellet is resuspended in 10 mM Tris-HCl (pH 7.4) containing 1 mM EDTA to a final protein concentration of approximately 300 µg/mL.

  • Binding Assay: Aliquots of the membrane preparation are incubated with the radioligand --INVALID-LINK---pentazocine and various concentrations of dimemorfan in a final volume of 0.5 mL.

  • Incubation: The mixture is incubated at 37°C for 150 minutes.

  • Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol is adapted from the study by Su et al. (2010).[9][10]

  • Cell Preparation: Human neutrophils are isolated from the blood of healthy volunteers.

  • Cell Stimulation: The neutrophils are pre-incubated with various concentrations of dimemorfan for 5 minutes at 37°C.

  • ROS Induction: ROS production is stimulated by adding either N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol-12-myristate-13-acetate (PMA).

  • ROS Detection: The production of ROS is measured using a chemiluminescence assay with luminol.

  • Data Acquisition: Chemiluminescence is recorded continuously with a luminometer.

  • Data Analysis: The IC₅₀ value, the concentration of dimemorfan that inhibits 50% of the ROS production, is calculated.

Western Blot for iNOS Expression

This protocol is based on the methods described by Su et al. (2010).[9][10]

  • Cell Culture and Treatment: A microglial cell line (e.g., BV2) is cultured and treated with lipopolysaccharide (LPS) in the presence or absence of dimemorfan for 24 hours.

  • Protein Extraction: The cells are lysed, and the total protein concentration is determined using a protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified by densitometry.

Conclusion

This compound is a well-characterized non-narcotic antitussive with a primary mechanism of action as a sigma-1 receptor agonist. Its distinct pharmacological profile, which includes a lack of significant NMDA receptor activity, makes it a valuable alternative to other cough suppressants. Preclinical studies have also highlighted its potential anti-inflammatory and neuroprotective properties. Further clinical investigation is warranted to fully elucidate its therapeutic potential in a broader range of indications.

References

Dimemorfan Phosphate: A Technical Whitepaper on Therapeutic Targets Beyond Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dimemorfan, a morphinan (B1239233) derivative introduced clinically as a non-narcotic antitussive, is gaining significant attention for its therapeutic potential in a range of central nervous system (CNS) disorders. Its unique pharmacological profile, centered on potent sigma-1 (σ1) receptor agonism with minimal activity at NMDA receptors, distinguishes it from its analog dextromethorphan (B48470) and suggests a favorable safety profile with reduced psychotomimetic side effects. This technical guide provides an in-depth review of the preclinical evidence supporting the exploration of Dimemorfan phosphate (B84403) for indications beyond cough, including neuroprotection, epilepsy, and neuroinflammation. We consolidate quantitative data on its receptor binding and functional activity, detail key experimental methodologies for its evaluation, and visualize its proposed mechanisms of action through signaling pathway diagrams.

Pharmacological Profile: Receptor Binding and Selectivity

Dimemorfan's primary molecular target is the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Unlike its structural analog dextromethorphan, Dimemorfan exhibits a significantly lower affinity for the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor. This distinction is critical, as it suggests Dimemorfan is less likely to produce the dissociative and psychotomimetic effects associated with NMDA receptor antagonists, enhancing its therapeutic index for chronic CNS conditions.

Quantitative Data: Receptor Binding Affinities

The binding affinities of Dimemorfan and related compounds for key CNS receptors have been characterized in multiple studies. This data, summarized in Table 1, highlights Dimemorfan's potent and selective affinity for the σ1 receptor.

Compound σ1 Receptor (Ki) σ2 Receptor (Ki) NMDA (PCP Site) (Ki) Reference(s)
Dimemorfan (DF) 151 nM4,421 nM (4.4 µM)16,978 nM (17.0 µM)
0.1 - 0.2 µM4 - 11 µM7.3 µM
Dextromethorphan (DM) 205 nM-7,000 nM (7.0 µM)
Dextrorphan (DR) 144 nM-900 nM (0.9 µM)

Table 1: Comparative Receptor Binding Affinities (Ki).

Therapeutic Target Area 1: Neuroprotection in Ischemic Stroke

One of the most promising applications for Dimemorfan is in the mitigation of neuronal damage following ischemic stroke. Preclinical studies have demonstrated its potent neuroprotective effects, which are primarily mediated through its action on the σ1 receptor.

Mechanism of Action: Attenuation of Excitotoxicity and Inflammation

The neuroprotective mechanism of Dimemorfan in cerebral ischemia is multi-faceted. The core initiating event is the activation of the σ1 receptor, which leads to a cascade of downstream cellular benefits. A key outcome is the significant prevention of glutamate (B1630785) accumulation in the synaptic cleft following a cerebral ischemia/reperfusion (CI/R) event. This reduction in excitotoxicity subsequently suppresses:

  • Neuroinflammation: Diminished expression of pro-inflammatory cytokines (e.g., IL-1β) and chemokines (e.g., MCP-1), leading to reduced neutrophil infiltration.

  • Oxidative and Nitrosative Stress: Decreased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), evidenced by lower levels of lipid peroxidation and protein nitrosylation.

  • Apoptosis: A reduction in programmed cell death in the ischemic penumbra.

This entire protective cascade can be reversed by pretreatment with a selective σ1 receptor antagonist, confirming the receptor's critical role.

Signaling Pathway: σ1 Receptor-Mediated Neuroprotection

The diagram below illustrates the proposed signaling pathway for Dimemorfan-induced neuroprotection. Upon binding, Dimemorfan causes the σ1 receptor to dissociate from its resident chaperone, BiP, at the endoplasmic reticulum. The activated σ1 receptor then modulates intracellular calcium signaling and other downstream pathways to prevent glutamate accumulation, thereby blocking the excitotoxic cascade that leads to inflammation, oxidative stress, and cell death.

G cluster_0 Dimemorfan-Mediated Neuroprotection in Ischemic Stroke cluster_1 Downstream Pathological Events (Inhibited) DF Dimemorfan S1R_BiP σ1 Receptor-BiP Complex (Inactive) DF->S1R_BiP Binds S1R_Active Activated σ1 Receptor S1R_BiP->S1R_Active Dissociation Glutamate Prevent Glutamate Accumulation S1R_Active->Glutamate Modulates Signaling Inflammation Inflammation (Cytokines, Neutrophil Infiltration) Glutamate->Inflammation OxidativeStress Oxidative/Nitrosative Stress Glutamate->OxidativeStress Apoptosis Apoptosis Glutamate->Apoptosis NeuronDamage Neuronal Damage & Infarction Inflammation->NeuronDamage OxidativeStress->NeuronDamage Apoptosis->NeuronDamage

Caption: Proposed signaling pathway for Dimemorfan's neuroprotective effect.

Quantitative Data: In Vivo Efficacy in Ischemic Stroke

In a rat model of cerebral ischemia/reperfusion, intravenous administration of Dimemorfan demonstrated a significant reduction in infarct size.

Treatment Group Dose (i.v.) Timing of Administration Infarct Zone Amelioration Reference(s)
Dimemorfan 1.0 µg/kg & 10 µg/kg15 min before ischemia67-72%
Dimemorfan 1.0 µg/kg & 10 µg/kgAt time of reperfusion51-52%
PRE084 (σ1 Agonist) 10 µg/kg15 min before ischemia~51-52%

Table 2: Efficacy of Dimemorfan in a Preclinical Model of Ischemic Stroke.

Therapeutic Target Area 2: Anticonvulsant Activity

Dimemorfan has shown potent anticonvulsant activity in various preclinical models, an effect that, like its neuroprotective properties, is linked to σ1 receptor activation.

Mechanism of Action: Modulation of AP-1 Transcription Factors

The anticonvulsant effect of Dimemorfan has been demonstrated in models of both maximal electroshock and chemically-induced seizures. Studies using kainate-induced seizures suggest that the mechanism involves the σ1 receptor-activated modulation of Activator Protein-1 (AP-1) transcription factors (e.g., c-fos and c-jun). The anticonvulsant action is significantly counteracted by the selective σ1 receptor antagonist BD 1047, confirming the target engagement. This suggests that Dimemorfan may regulate neuronal excitability by modulating gene expression downstream of σ1 receptor activation.

Quantitative Data: In Vivo Anticonvulsant Efficacy

Dimemorfan's anticonvulsant potency is comparable to that of dextromethorphan, but it achieves this effect without the PCP-like behavioral side effects.

Model Compound Metric Value Reference(s)
Supramaximal Electroshock (mice)DimemorfanED50~70 µmol/kg, i.p.
Supramaximal Electroshock (mice)DextromethorphanED50~70 µmol/kg, i.p.
BAY k-8644 Induced Seizures (mice)DimemorfanDose6.25 & 12.5 mg/kg, s.c.

Table 3: Anticonvulsant Efficacy of Dimemorfan in Preclinical Models.

Therapeutic Target Area 3: Anti-inflammatory Effects

Beyond the neuroinflammation associated with acute CNS injury, Dimemorfan exhibits broader anti-inflammatory properties that could be relevant for systemic inflammatory conditions and chronic neurodegenerative diseases.

Mechanism of Action: σ1-Independent Modulation of Inflammatory Cells

Interestingly, the anti-inflammatory effects of Dimemorfan appear to be mediated through σ1 receptor-independent mechanisms. In studies involving activated neutrophils and microglial cells, Dimemorfan was shown to:

  • Inhibit Reactive Oxygen Species (ROS) Production: It directly inhibits NADPH oxidase (NOX) activity and scavenges ROS.

  • Suppress Nitric Oxide (NO) Production: It prevents the upregulation of inducible nitric oxide synthase (iNOS).

  • Interfere with NF-κB Signaling: It blocks the degradation of Iκ-Bα, preventing the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α.

  • Modulate Intracellular Calcium: It may block G-protein-mediated increases in intracellular calcium, a critical step in inflammatory cell activation.

Signaling Pathway: Anti-inflammatory Action of Dimemorfan

The diagram below outlines the proposed σ1-independent anti-inflammatory pathway. Dimemorfan interferes with key signaling nodes in activated inflammatory cells, such as microglia, leading to a reduction in the output of inflammatory mediators.

G cluster_0 Dimemorfan Anti-inflammatory Signaling (σ1-Independent) cluster_1 Intracellular Signaling DF Dimemorfan Ca_Increase Intracellular Ca2+ Increase DF->Ca_Increase Inhibits NOX_Activity NADPH Oxidase (NOX) Activity DF->NOX_Activity Inhibits NFkB_Pathway Iκ-Bα Degradation → NF-κB Activation DF->NFkB_Pathway Inhibits LPS Inflammatory Stimulus (e.g., LPS) Cell Inflammatory Cell (e.g., Microglia) LPS->Cell Cell->Ca_Increase Cell->NOX_Activity Cell->NFkB_Pathway ROS ROS Production NOX_Activity->ROS iNOS iNOS Upregulation NFkB_Pathway->iNOS Cytokines Pro-inflammatory Cytokine Production NFkB_Pathway->Cytokines

Caption: Proposed σ1-independent anti-inflammatory mechanism of Dimemorfan.

Quantitative Data: In Vitro Anti-inflammatory Potency

Dimemorfan's potency in inhibiting key inflammatory processes has been quantified in cellular assays.

Assay Cell Type Metric Value Reference(s)
fMLP-induced ROS ProductionNeutrophilsIC507.0 µM
NADPH Oxidase (NOX) ActivityNeutrophilsIC5047 µM

Table 4: In Vitro Anti-inflammatory Potency of Dimemorfan.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Dimemorfan's therapeutic potential.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor.

  • Objective: To quantify the affinity of Dimemorfan for the σ1 receptor using competitive displacement of a radioligand.

  • Materials:

    • Tissue homogenate (e.g., guinea pig brain or liver membranes, expressing high levels of σ1 receptors).

    • Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor ligand).

    • Non-specific binding agent: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).

    • Test compound: Dimemorfan phosphate at various concentrations.

    • Assay buffer: Tris-HCl (50 mM, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation counter and cocktail.

  • Methodology:

    • Prepare membrane homogenates and dilute to a final protein concentration of 150-200 µ g/tube .

    • In assay tubes, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd, e.g., 2-5 nM), and varying concentrations of Dimemorfan (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For determining non-specific binding, a parallel set of tubes is prepared containing the membrane, radioligand, and a high concentration of an unlabeled ligand like haloperidol.

    • Incubate the mixture at 37°C for 150 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (concentration of Dimemorfan that inhibits 50% of specific --INVALID-LINK---pentazocine binding) using non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol evaluates the neuroprotective efficacy of a test compound in a model of ischemic stroke.

  • Objective: To assess the ability of Dimemorfan to reduce infarct volume and neurological deficits following transient focal cerebral ischemia in rats.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Surgical Procedure (MCAO):

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a 4-0 monofilament nylon suture with a rounded tip via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • Administer Dimemorfan (e.g., 1.0 µg/kg and 10 µg/kg) or vehicle intravenously (i.v.) at a specified time point (e.g., 15 minutes before ischemia or at the time of reperfusion).

  • Outcome Measures:

    • Neurological Deficit Scoring (24 hours post-reperfusion): Score animals on a scale (e.g., 0-5) based on motor deficits (e.g., 0 = no deficit, 5 = severe deficit/death).

    • Infarct Volume Measurement (24 hours post-reperfusion):

      • Euthanize the animal and perfuse the brain with saline.

      • Remove the brain and slice it into coronal sections (e.g., 2 mm thick).

      • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted tissue pale.

      • Capture images of the stained sections and use image analysis software to calculate the infarct volume, often corrected for edema.

  • Data Analysis: Compare the mean infarct volumes and neurological scores between the Dimemorfan-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a potential neuroprotective agent like Dimemorfan.

G cluster_0 Preclinical Neuroprotection Workflow A Step 1: Target Identification & In Vitro Binding B Step 2: In Vitro Functional Assays (e.g., Neurotoxicity Model) A->B Confirm Activity C Step 3: In Vivo Efficacy Model (e.g., MCAO in Rats) B->C Demonstrate Cellular Protection D Step 4: Behavioral & Histological Analysis C->D Assess Functional Outcome E Step 5: Pharmacokinetics & Toxicology D->E Establish In Vivo Relevance F Decision Point: Advance to Clinical Trials? E->F Evaluate Drug-like Properties

Caption: A generalized workflow for preclinical evaluation of neuroprotective drugs.

Conclusion and Future Directions

The evidence strongly indicates that this compound is more than an antitussive. Its potent agonism at the σ1 receptor, coupled with a lack of significant NMDA receptor activity, positions it as a compelling candidate for CNS drug development. The robust preclinical data in models of ischemic stroke and epilepsy highlight its neuroprotective and anticonvulsant potential. Furthermore, its σ1-independent anti-inflammatory actions suggest a broader utility in diseases with a significant inflammatory component.

Future research should focus on:

  • Clinical Trials: Well-designed clinical trials are necessary to translate these promising preclinical findings into human therapies, particularly for acute ischemic stroke and certain forms of epilepsy.

  • Chronic Neurodegenerative Diseases: Given the role of the σ1 receptor in cellular stress and proteostasis, Dimemorfan should be investigated in models of Alzheimer's disease, Parkinson's disease, and ALS.

  • Biomarker Development: Identifying biomarkers of σ1 receptor engagement and downstream pathway modulation would aid in clinical trial design and patient stratification.

In Vivo Effects of Dimemorfan Phosphate on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent, has demonstrated a range of effects on the central nervous system (CNS) beyond its primary role in cough suppression. Structurally related to morphinans, it distinguishes itself by a lack of significant opioid receptor activity, thereby circumventing typical opioid-associated side effects such as dependence and respiratory depression.[1][2] In vivo studies have revealed its interaction with sigma-1 (σ1) receptors, suggesting potential neuroprotective, anticonvulsant, and anti-inflammatory properties.[3][4][5] This technical guide provides an in-depth overview of the in vivo CNS effects of Dimemorfan phosphate, detailing experimental methodologies, presenting quantitative data from preclinical studies, and visualizing key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

This compound has been utilized as a cough suppressant for several decades, primarily in Japan.[2] Its central mechanism of action involves the suppression of the cough reflex at the level of the brainstem.[1][6] Unlike typical opioid antitussives, Dimemorfan's effects are not mediated by mu-opioid receptors, rendering it a safer alternative with a lower risk of addiction.[1][2] Growing evidence from in vivo animal models points towards a broader neuropharmacological profile, largely attributed to its agonistic activity at the sigma-1 receptor.[4][5] These findings have spurred interest in its potential therapeutic applications for a variety of CNS disorders. This guide will synthesize the current understanding of Dimemorfan's in vivo CNS effects, with a focus on its neuroprotective and anticonvulsant activities.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies on this compound, providing a comparative overview of its pharmacological profile.

Table 1: Receptor Binding Affinities

CompoundReceptorKᵢ (nM)
DimemorfanSigma-1151[3][7]
Sigma-24421[7]
PCP Site (NMDA)17,000[3]
Dextromethorphan (B48470)Sigma-1205[3]
PCP Site (NMDA)7,000[3]
Dextrorphan (B195859)Sigma-1144[3]
PCP Site (NMDA)900[3]

Table 2: In Vivo Anticonvulsant Efficacy

ModelSpeciesCompoundED₅₀ (mg/kg, i.p.)
Supramaximal Electroshock TestMiceDimemorfan~70 µmol/kg (~18 mg/kg)[3]
Dextromethorphan~70 µmol/kg (~19 mg/kg)[3]
Dextrorphan~70 µmol/kg (~18 mg/kg)[3]
Kainate-Induced SeizuresRatsDimemorfanEffective at 12-24 mg/kg[6]

Table 3: Pharmacokinetic Parameters in Healthy Chinese Volunteers (Single Oral Dose)

DoseCₘₐₓ (ng/mL)AUC₀₋ₜ (ng·h/mL)AUC₀₋∞ (ng·h/mL)Tₘₐₓ (h)t₁/₂ (h)
10 mg---2.75 - 3.9610.6 - 11.4
20 mg---2.75 - 3.9610.6 - 11.4
40 mg6.19 ± 7.61101 ± 171117 ± 2102.75 - 3.9610.6 - 11.4

Data from a study in healthy Chinese volunteers.[8][9]

Key Experimental Protocols

This section details the methodologies for key in vivo experiments used to characterize the CNS effects of this compound.

Antitussive Activity: Citric Acid-Induced Cough Model (Guinea Pig)

This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.

  • Animals: Healthy guinea pigs (400-600 g) are used.[10]

  • Acclimatization: Animals are acclimatized to standard laboratory conditions with ad libitum access to food and water.[10]

  • Cough Induction: Unrestrained guinea pigs are individually placed in a transparent chamber and exposed to a continuous aerosol of 0.4 M citric acid dissolved in 0.9% saline for 7 minutes.[1] The aerosol is generated by an ultrasonic nebulizer.

  • Drug Administration: this compound or a vehicle control is administered (e.g., orally or intraperitoneally) at a specified time before the citric acid challenge (e.g., 30 minutes prior).[1]

  • Measurement: The number of coughs is counted by blinded observers in real-time for a defined period (e.g., 14 minutes) and can be validated by spectrogram inspection of audio recordings.[1] The latency to the first cough is also recorded.[1]

  • Endpoint: A significant reduction in the number of coughs compared to the vehicle-treated group indicates antitussive activity.

G cluster_workflow Experimental Workflow: Citric Acid-Induced Cough Model Animal Guinea Pig DrugAdmin Drug Administration (Dimemorfan or Vehicle) Animal->DrugAdmin Chamber Placement in Exposure Chamber DrugAdmin->Chamber CitricAcid Citric Acid Aerosol Exposure Chamber->CitricAcid Observation Observation & Recording (Cough Count, Latency) CitricAcid->Observation Analysis Data Analysis Observation->Analysis

Experimental workflow for the citric acid-induced cough model.

Anticonvulsant Activity: Supramaximal Electroshock (MES) Test (Mouse)

The MES test is a widely used preclinical screen for identifying compounds that prevent seizure spread.

  • Animals: Male ICR mice are commonly used.[3]

  • Drug Administration: The test compound (this compound) or vehicle is administered, typically intraperitoneally (i.p.), at various doses.

  • Electroshock Application: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 60 Hz, 50 mA for 200 msec) is delivered through corneal electrodes.[3] A local anesthetic is applied to the corneas prior to electrode placement.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.[3]

G cluster_workflow Experimental Workflow: Supramaximal Electroshock (MES) Test Animal Mouse DrugAdmin Drug Administration (Dimemorfan or Vehicle) Animal->DrugAdmin Electrodes Corneal Electrode Application DrugAdmin->Electrodes Stimulation Supramaximal Electrical Stimulation Electrodes->Stimulation Observation Observation of Seizure Endpoint Stimulation->Observation Analysis Calculation of ED₅₀ Observation->Analysis

Workflow for the supramaximal electroshock test.

Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model (Rat)

This model mimics ischemic stroke to evaluate the neuroprotective potential of therapeutic agents.

  • Animals: Rats are commonly used for this procedure.

  • Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded, typically by inserting an intraluminal filament.[11] Cerebral blood flow is monitored to confirm successful occlusion.

  • Drug Administration: this compound can be administered intravenously (i.v.) either before ischemia or at the time of reperfusion.[5]

  • Reperfusion: After a defined period of occlusion (e.g., 1 hour), the filament is withdrawn to allow for reperfusion.[5]

  • Assessment of Infarct Volume: After a survival period (e.g., 24 hours), the animal is euthanized, and the brain is sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.[5]

  • Endpoint: A significant reduction in the infarct size in the drug-treated group compared to the vehicle group indicates neuroprotection.[5]

Signaling Pathways

The in vivo CNS effects of this compound, particularly its neuroprotective and anti-inflammatory actions, are believed to be mediated through its interaction with the sigma-1 receptor and subsequent modulation of downstream signaling cascades.

Sigma-1 Receptor Activation and Neuroprotection

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[12] Its activation by agonists like Dimemorfan can trigger a cascade of neuroprotective events.

In the context of ischemic stroke, Dimemorfan's activation of the sigma-1 receptor has been shown to reduce the accumulation of extracellular glutamate (B1630785).[5] This, in turn, suppresses downstream pathological events including excitotoxicity, oxidative/nitrosative stress, and inflammation.[5] The activation of the sigma-1 receptor by Dimemorfan can lead to the inhibition of inflammation-related signals such as p38 MAPK and NF-κB.[2][5]

G Dimemorfan Dimemorfan Phosphate Sigma1R Sigma-1 Receptor (Agonist Binding) Dimemorfan->Sigma1R Glutamate Reduced Glutamate Accumulation Sigma1R->Glutamate Excitotoxicity Decreased Excitotoxicity Glutamate->Excitotoxicity Inflammation Suppressed Inflammation Glutamate->Inflammation OxidativeStress Reduced Oxidative/ Nitrosative Stress Glutamate->OxidativeStress Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Inflammation->Neuroprotection OxidativeStress->Neuroprotection

Proposed neuroprotective signaling pathway of Dimemorfan.

Modulation of Inflammatory Pathways

In vivo and in vitro studies suggest that Dimemorfan can exert anti-inflammatory effects by modulating key signaling pathways in inflammatory cells. In a model of endotoxin (B1171834) shock, Dimemorfan treatment decreased plasma levels of the pro-inflammatory cytokine TNF-α and reduced neutrophil infiltration into the lungs and liver.[13] Mechanistically, Dimemorfan has been shown to inhibit the nuclear translocation of NF-κB p65 and the degradation of its inhibitor, IκBα, in microglial cells.[13][14] This suppression of the NF-κB signaling pathway leads to a reduction in the expression of pro-inflammatory mediators.

G Dimemorfan Dimemorfan IKB_degradation Inhibition of IκBα Degradation Dimemorfan->IKB_degradation NFkB_translocation Inhibition of NF-κB p65 Nuclear Translocation IKB_degradation->NFkB_translocation Gene_expression Decreased Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Anti_inflammation Anti-inflammatory Effect Gene_expression->Anti_inflammation

Dimemorfan's modulation of the NF-κB signaling pathway.

Conclusion

The in vivo effects of this compound on the central nervous system extend beyond its established role as an antitussive. Its activity as a sigma-1 receptor agonist underpins its potential as a neuroprotective and anticonvulsant agent, as demonstrated in various preclinical models. The lack of significant opioid receptor binding enhances its safety profile, making it an attractive candidate for further investigation in the context of neurological and neurodegenerative disorders. The detailed experimental protocols and consolidated quantitative data presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of this compound. Future studies should focus on further elucidating the downstream signaling cascades modulated by Dimemorfan and translating these promising preclinical findings into clinical applications.

References

Dimemorfan Phosphate: A Technical Guide to its Sigma-1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Dimemorfan (B1670651) phosphate (B84403) for the Sigma-1 receptor (S1R). Dimemorfan, a non-narcotic antitussive agent, has garnered significant interest for its neuroprotective and anti-inflammatory properties, which are primarily mediated through its interaction with the S1R.[1][2][3][4] This document summarizes the quantitative binding data, details the experimental methodologies used for its determination, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

Dimemorfan phosphate has been identified as a potent agonist for the Sigma-1 receptor.[5][6][7][8] Its binding affinity has been quantified in multiple studies, revealing a consistent high-affinity interaction. The inhibitory constant (Ki) is a measure of the concentration of a ligand (in this case, Dimemorfan) that will bind to 50% of the receptors in the absence of the natural ligand or radioligand. A lower Ki value indicates a higher binding affinity.

The table below summarizes the reported binding affinity of Dimemorfan for the Sigma-1 receptor.

CompoundReceptorBinding Affinity (Ki)Reference
DimemorfanSigma-1151 nMChou et al., 1999[9][10]
DimemorfanSigma-1150 nMTargetMol[5]

In comparison, Dimemorfan shows a much lower affinity for the Sigma-2 receptor, with Ki values reported in the micromolar range (4-11 µM), indicating its selectivity for the Sigma-1 subtype.[10]

Experimental Protocols: Radioligand Binding Assay

The determination of the Sigma-1 receptor binding affinity of Dimemorfan is typically achieved through competitive radioligand binding assays.[11] This technique is a cornerstone in pharmacology for quantifying the interaction between a receptor and a ligand.

Principle:

This assay measures the ability of an unlabeled compound (Dimemorfan) to compete with a radiolabeled ligand (a known S1R ligand) for binding to the Sigma-1 receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

Detailed Methodology:
  • Receptor Source Preparation:

    • Membrane homogenates from tissues with high expression of Sigma-1 receptors, such as guinea pig liver, are commonly used.[11]

    • Alternatively, cell lines stably expressing the human Sigma-1 receptor can be utilized.

    • The tissue or cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes containing the receptors. The resulting pellet is resuspended to a specific protein concentration.

  • Radioligand:

    • A selective Sigma-1 receptor radioligand, such as [3H]-(+)-pentazocine, is used.[11] The concentration of the radioligand is typically kept close to its dissociation constant (Kd) to ensure adequate signal-to-noise ratio.

  • Competitive Binding Assay:

    • The receptor preparation is incubated in assay tubes containing the radioligand and varying concentrations of unlabeled this compound.

    • Total Binding: Tubes containing only the receptor preparation and the radioligand.

    • Non-specific Binding: Tubes containing the receptor preparation, the radioligand, and a high concentration of a known, non-radioactive Sigma-1 receptor ligand (e.g., haloperidol) to saturate the receptors and prevent the binding of the radioligand.

    • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the Dimemorfan concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow: Sigma-1 Receptor Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of Dimemorfan for the Sigma-1 receptor.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis Receptor_Source Receptor Source (e.g., Guinea Pig Liver Membranes) Incubation Incubate Receptor, Radioligand, and varying concentrations of Dimemorfan Receptor_Source->Incubation Radioligand Radioligand ([3H]-(+)-pentazocine) Radioligand->Incubation Dimemorfan Test Compound (this compound) Dimemorfan->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Measure Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway of Dimemorfan at the Sigma-1 Receptor

Dimemorfan acts as an agonist at the Sigma-1 receptor, which is a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[9][12] Its activation by Dimemorfan triggers a cascade of neuroprotective effects.

signaling_pathway cluster_drug Initiation cluster_receptor Receptor Interaction cluster_downstream Downstream Cellular Effects cluster_outcome Therapeutic Outcome Dimemorfan This compound S1R Sigma-1 Receptor (S1R) Agonist Binding Dimemorfan->S1R activates Glutamate (B1630785) Reduced Glutamate Accumulation S1R->Glutamate Inflammation Inhibition of Inflammatory Signals S1R->Inflammation Oxidative_Stress Suppression of Oxidative and Nitrosative Stress S1R->Oxidative_Stress Neuroprotection Neuroprotection (e.g., in Ischemic Stroke) Glutamate->Neuroprotection Inflammation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Dimemorfan's neuroprotective signaling via Sigma-1 receptor.

References

Methodological & Application

Dimemorfan Phosphate: In Vivo Experimental Protocols for Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent, has demonstrated a range of therapeutic effects in preclinical murine models, extending beyond its primary use in cough suppression.[1][2] These notes provide an overview of its application in vivo, summarizing key findings and dosages for investigating its anticonvulsant, neuroprotective, and anti-inflammatory properties.

Dimemorfan primarily acts as a sigma-1 (σ1) receptor agonist.[3][4] Unlike dextromethorphan (B48470), it has a very low affinity for NMDA receptors, which may contribute to its favorable side-effect profile, lacking the dissociative effects associated with other morphinans.[1] Its mechanism of action in cough suppression is attributed to its effect on the cough center in the medulla.[2]

Anticonvulsant Activity

Dimemorfan phosphate has shown significant anticonvulsant effects in mice. In the maximal electroshock (MES) seizure model, it has an ED50 of approximately 70 µmol/kg when administered intraperitoneally.[3]

Neuroprotective Effects

The neuroprotective properties of dimemorfan have been observed in models of excitotoxicity. In a kainate-induced seizure model in rats, which can be adapted for mice, pre-treatment with dimemorfan at doses of 12 and 24 mg/kg (subcutaneous or intraperitoneal) reduced seizure severity and attenuated neuronal cell loss in the hippocampus.[4]

Anti-inflammatory Properties

Dimemorfan exhibits anti-inflammatory effects in systemic inflammation models. In a lipopolysaccharide (LPS)-induced endotoxin (B1171834) shock model in mice, intraperitoneal administration of dimemorfan at 1 and 5 mg/kg decreased plasma levels of the pro-inflammatory cytokine TNF-α.

Quantitative Data Summary

Application Mouse Model Route of Administration Effective Dose Range Key Findings Reference
AnticonvulsantMaximal Electroshock Seizure (MES)Intraperitoneal (i.p.)ED50: ~70 µmol/kgProminent anticonvulsant effects.[3]
NeuroprotectionKainate-Induced SeizuresSubcutaneous (s.c.) or Intraperitoneal (i.p.)12 - 24 mg/kgReduced seizure severity and neuronal cell loss.[4]
Anti-amnesicScopolamine-induced amnesiaIntraperitoneal (i.p.)5 - 40 mg/kgAttenuated amnesia in a passive avoidance test.[4]
Anti-inflammatoryLPS-Induced Endotoxin ShockIntraperitoneal (i.p.)1 - 5 mg/kgSuppressed the increase in plasma TNF-α levels.

Experimental Protocols

Antitussive Effect in a Citric Acid-Induced Cough Model

This protocol describes a method to evaluate the antitussive effects of this compound in mice by inducing cough with citric acid.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

  • Citric acid solution (0.1 M in sterile water)

  • Whole-body plethysmograph system for small animals

  • Nebulizer

Procedure:

  • Animal Acclimatization: Acclimate male ICR mice (20-25 g) to the experimental room for at least 3 days before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Dissolve or suspend this compound in the chosen vehicle. Administer the desired dose of this compound (e.g., 10, 20, 40 mg/kg) or vehicle to the mice via oral gavage (p.o.) or intraperitoneal injection (i.p.). A pre-treatment time of 30-60 minutes is typically required.

  • Cough Induction and Measurement:

    • Place each mouse individually into the whole-body plethysmograph chamber and allow for a 5-10 minute acclimatization period.

    • Nebulize the 0.1 M citric acid solution into the chamber for a continuous period of 3 minutes.

    • Record the number of coughs for a total of 5 minutes, starting from the beginning of the citric acid exposure. Coughs are identified as characteristic explosive expiratory efforts accompanied by a distinct sound and a sharp, transient change in the pressure signal from the plethysmograph.

  • Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of cough inhibition.

experimental_workflow_antitussive cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Mice drug_admin Administer this compound or Vehicle acclimatize->drug_admin 30-60 min pre-treatment plethysmograph Place Mouse in Plethysmograph drug_admin->plethysmograph induce_cough Induce Cough with Citric Acid Nebulization plethysmograph->induce_cough 5-10 min acclimatization record_cough Record Number of Coughs induce_cough->record_cough Record for 5 min analyze_data Compare Cough Counts and Calculate Inhibition record_cough->analyze_data

Antitussive experimental workflow.

Anticonvulsant Effect in the Maximal Electroshock Seizure (MES) Model

This protocol details the procedure for assessing the anticonvulsant properties of this compound in mice using the MES test.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Corneal electrodes

  • Electroshock device

Procedure:

  • Animal Preparation: Use male ICR mice (20-25 g).

  • Drug Administration: Administer this compound (e.g., 35, 70, 140 µmol/kg) or vehicle intraperitoneally (i.p.). Test the anticonvulsant effect at the time of peak effect, which should be determined in a preliminary study (typically 30-60 minutes post-injection).

  • MES Induction:

    • Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

    • Deliver a constant current (e.g., 50 mA, 60 Hz) for a short duration (e.g., 0.2 seconds) through corneal electrodes.

  • Observation and Endpoint: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is considered protection.

  • Data Analysis: Calculate the percentage of mice protected from tonic hindlimb extension in each group. Determine the ED50 (the dose that protects 50% of the animals) using a probit analysis.

experimental_workflow_anticonvulsant cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis drug_admin Administer this compound or Vehicle (i.p.) mes_induction Induce Seizure via Maximal Electroshock drug_admin->mes_induction 30-60 min post-injection observe Observe for Tonic Hindlimb Extension mes_induction->observe analyze_data Calculate Percentage Protected and ED50 observe->analyze_data

Anticonvulsant experimental workflow.

Anti-inflammatory Effect in a Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This protocol outlines the investigation of the anti-inflammatory effects of this compound in an LPS-induced systemic inflammation model in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kit for TNF-α

Procedure:

  • Animal Groups: Use male C57BL/6 mice (20-25 g). Divide them into at least three groups: Vehicle + Saline, Vehicle + LPS, and this compound + LPS.

  • Drug and LPS Administration:

    • Administer this compound (1 and 5 mg/kg, i.p.) or vehicle 30 minutes before LPS injection.

    • Induce endotoxemia by injecting LPS (e.g., 10 mg/kg, i.p.).

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 1.5 or 2 hours), collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis:

    • Prepare plasma from the collected blood samples.

    • Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the plasma TNF-α levels in the this compound-treated group with the Vehicle + LPS group.

signaling_pathway_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α) Nucleus->Proinflammatory_Genes Transcription Dimemorfan This compound Dimemorfan->IKK Inhibits

Simplified NF-κB signaling pathway.

References

Application Notes: Utilization of Dimemorfan Phosphate in Rodent Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimemorfan (B1670651) phosphate (B84403), an analogue of dextromethorphan, is a non-opioid antitussive drug that has demonstrated significant neuroprotective properties in preclinical studies.[1] Primarily known as a sigma-1 (σ1) receptor agonist, it shows potential for mitigating neuronal damage following cerebral ischemia.[2] Unlike other morphinans, Dimemorfan does not act significantly as an NMDA receptor antagonist, which may reduce the risk of dissociative side effects.[3] These application notes provide detailed protocols and quantitative data for the use of Dimemorfan phosphate in rodent models of stroke, specifically focusing on the middle cerebral artery occlusion (MCAO) model. The aim is to offer a comprehensive guide for researchers investigating its therapeutic potential in ischemic stroke.

Mechanism of Action

The primary neuroprotective mechanism of this compound in ischemic stroke is attributed to its agonistic activity at the sigma-1 receptor.[2] Activation of the sigma-1 receptor helps to reduce the excitotoxicity, inflammation, and oxidative stress that are major pathological events following cerebral ischemia/reperfusion (CI/R) injury.[2]

Key Actions:

  • Reduction of Glutamate (B1630785) Excitotoxicity: this compound treatment significantly prevents the accumulation of the excitatory neurotransmitter glutamate after reperfusion.[2] Excessive glutamate is a primary trigger for neuronal death in stroke.[2]

  • Anti-Inflammatory Effects: The compound inhibits the expression of pro-inflammatory molecules like monocyte chemoattractant protein-1 (MCP-1) and interleukin-1β (IL-1β).[2] It also suppresses the activation of key inflammation-related signaling pathways, including p38 MAPK, NF-κB, and STAT-1.[2]

  • Suppression of Oxidative/Nitrosative Stress: Dimemorfan reduces oxidative and nitrosative tissue damage by inhibiting the expression of neuronal and inducible nitric oxide synthase (nNOS and iNOS), leading to decreased lipid peroxidation and protein nitrosylation.[2]

  • Anti-Apoptotic Effects: By mitigating the upstream pathological events, Dimemorfan ultimately leads to a reduction in apoptosis (programmed cell death) in the ischemic brain region.[2]

Caption: Signaling pathway of this compound's neuroprotective effects in ischemic stroke.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in a rat model of transient focal cerebral ischemia (1 hour of ischemia followed by 24 hours of reperfusion).[2]

ParameterTreatment GroupDosage (intravenous)Administration TimeResult (Infarct Size Reduction)Reference
Infarct Volume Dimemorfan1.0 µg/kg15 min before ischemia~72%[2]
Infarct Volume Dimemorfan10 µg/kg15 min before ischemia~67%[2]
Infarct Volume Dimemorfan1.0 µg/kgAt time of reperfusion~52%[2]
Infarct Volume Dimemorfan10 µg/kgAt time of reperfusion~51%[2]
Infarct Volume Vehicle ControlN/AN/A0% (Baseline)[2]
Infarct Volume Dimemorfan + BD1047 (σ1 antagonist)10 µg/kg + 20 µg/kgBefore ischemiaEffect reversed (no reduction)[2]

Experimental Protocols

These protocols are designed to guide researchers in evaluating the neuroprotective effects of this compound using a standard rodent model of stroke.

Experimental Workflow

G Acclimatization 1. Animal Acclimatization (1 week) Baseline 2. Baseline Behavioral Tests (e.g., Rotarod) Acclimatization->Baseline Surgery 3. MCAO Surgery (Transient Ischemia) Baseline->Surgery Treatment 4. Drug Administration (Dimemorfan or Vehicle) Surgery->Treatment Monitoring 5. Post-operative Monitoring (24h - 7 days) Treatment->Monitoring PostBehavior 6. Post-Stroke Behavioral Tests Monitoring->PostBehavior Euthanasia 7. Euthanasia & Tissue Collection PostBehavior->Euthanasia Analysis 8. Histological Analysis (TTC Staining) Euthanasia->Analysis

Caption: General experimental workflow for evaluating this compound in a rodent stroke model.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of transient focal cerebral ischemia in rats, a widely used model to mimic human stroke.[4][5][6][7]

Materials:

  • Male Wistar rats (270-300g)

  • Anesthetic (e.g., Isoflurane)

  • Heating pad and rectal probe for temperature control

  • Surgical microscope or loupes

  • Standard surgical instruments

  • 4-0 silicone-coated nylon monofilament

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat (e.g., with 2.5% isoflurane) and maintain body temperature at 37°C using a heating pad.[6]

  • Place the animal in a supine position and make a midline cervical incision.

  • Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Insert the 4-0 silicone-coated monofilament through a small incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). An inserted distance of 18-20 mm from the CCA bifurcation is typical for a 300g rat.[8] A significant drop in cerebral blood flow confirms occlusion if using a laser Doppler.

  • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.[2]

  • Suture the incision and allow the animal to recover in a warm cage. Administer post-operative analgesics as per institutional guidelines.

Protocol 2: Drug Preparation and Administration

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS)

  • Heating and/or sonication equipment

  • Sterile syringes and needles for intravenous (i.v.) injection

Procedure:

  • Prepare a stock solution of this compound in sterile PBS. A final concentration allowing for the injection of 1.0 µg/kg and 10 µg/kg in a small volume is recommended.[2]

  • To aid dissolution, the solution may require warming to 60°C and/or sonication.[9] Ensure the solution is clear and free of precipitates before use.

  • Administer the prepared this compound solution or vehicle (PBS) intravenously (e.g., via the tail vein).

  • Timing of Administration:

    • Pre-treatment: Administer 15 minutes prior to the induction of MCAO.[2]

    • Post-treatment: Administer at the time of reperfusion (when the filament is withdrawn).[2]

Protocol 3: Assessment of Neuroprotective Effects

This is a critical endpoint for assessing the efficacy of a neuroprotective agent.[8][10] 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize the infarct area.[6][11]

Procedure:

  • At the study endpoint (e.g., 24 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.

  • Decapitate the animal and carefully remove the brain.

  • Slice the brain into 2 mm thick coronal sections using a brain matrix.

  • Immerse the sections in a 2% TTC solution in PBS at 37°C for 15-30 minutes in the dark.

  • Transfer the stained sections to a 4% paraformaldehyde solution for fixation.

  • Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain unstained (white).[11]

  • Scan or photograph the sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.

  • Calculate the total infarct volume, often corrected for edema to prevent overestimation of the injury.

Behavioral tests are essential for evaluating functional outcomes after stroke.[12] Tests should be conducted at baseline (before surgery) and at specified time points post-stroke.

A. Modified Neurological Severity Score (mNSS) The mNSS is a composite score used to evaluate motor, sensory, and reflex impairments.[13]

  • Procedure: The test is a series of tasks including raising the rat by the tail (to observe forelimb flexion), placing it on the floor (to observe circling), and testing for placing and grasping reflexes.

  • Scoring: A score is given based on the animal's performance in these tasks. Scores can range from 0 (no deficit) to 18 (severe injury).[13]

B. Rotarod Test This test assesses motor coordination and balance.[14][15]

  • Procedure: Place the animal on a rotating rod that gradually accelerates.

  • Measurement: Record the latency (time) until the animal falls off the rod.

  • Training: Animals should be trained for several days before baseline testing to achieve stable performance.[13]

C. Corner Test This test evaluates sensorimotor asymmetry or neglect.[13][14]

  • Procedure: Place the animal in a corner with a 30° angle. The animal will enter the corner and must turn to exit.

  • Measurement: Record the direction of the turn (left or right). Animals with a unilateral stroke lesion will preferentially turn towards the non-impaired (ipsilateral) side.[14]

  • Analysis: Calculate the percentage of ipsilateral turns. A higher percentage indicates a more severe deficit.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of Dimemorfan Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the neuroprotective properties of Dimemorfan (B1670651) phosphate (B84403), a sigma-1 receptor agonist. The following protocols are designed for in vitro and in vivo models of neurological damage, focusing on ischemic stroke and related neurodegenerative conditions.

Introduction to Dimemorfan Phosphate

This compound is a non-opioid antitussive agent that has demonstrated significant neuroprotective effects in preclinical studies.[1][2] Its primary mechanism of action is the activation of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][4][5][6] This activation triggers a cascade of cellular events that mitigate neuronal damage caused by excitotoxicity, oxidative stress, and inflammation.[2][7]

The neuroprotective actions of this compound are attributed to its ability to reduce excessive glutamate (B1630785) accumulation, a key mediator of excitotoxicity in ischemic stroke.[7][8] Furthermore, it has been shown to suppress the production of reactive oxygen species (ROS) and inhibit the activation of the pro-inflammatory transcription factor NF-κB.[2][3][9] These multifaceted effects make this compound a promising candidate for the treatment of various neurological disorders.

Key Signaling Pathways

The neuroprotective effects of this compound are mediated through the activation of the sigma-1 receptor and its influence on downstream signaling pathways.

This compound Neuroprotective Signaling Pathway DP This compound S1R Sigma-1 Receptor DP->S1R activates Glu Reduced Glutamate Accumulation S1R->Glu ROS Decreased Reactive Oxygen Species (ROS) S1R->ROS IKB Inhibition of IκBα Degradation S1R->IKB Neuroprotection Neuroprotection Glu->Neuroprotection ROS->Neuroprotection NFkB Inhibition of NF-κB Nuclear Translocation IKB->NFkB Inflam Reduced Neuroinflammation NFkB->Inflam Inflam->Neuroprotection

Caption: this compound Signaling Pathway

Experimental Protocols

The following sections provide detailed protocols for assessing the neuroprotective effects of this compound in both in vivo and in vitro models.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to mimic human ischemic stroke.[3][4][5][6][10]

In Vivo MCAO Experimental Workflow cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_treatment Treatment & Reperfusion cluster_post Post-Surgery & Analysis Animal_Prep Animal Preparation (Anesthesia, Temperature Control) Neck_Incision Midline Neck Incision Animal_Prep->Neck_Incision Filament_Prep Prepare Silicone-Coated Monofilament Occlusion Insert Filament to Occlude MCA Filament_Prep->Occlusion Vessel_Isolation Isolate CCA, ECA, ICA Neck_Incision->Vessel_Isolation Vessel_Isolation->Occlusion DP_Admin Administer this compound (i.v.) Occlusion->DP_Admin Reperfusion Withdraw Filament for Reperfusion DP_Admin->Reperfusion Neuro_Assess Neurological Deficit Scoring Reperfusion->Neuro_Assess Euthanasia Euthanize Animal Neuro_Assess->Euthanasia Brain_Harvest Harvest and Slice Brain Euthanasia->Brain_Harvest TTC_Staining TTC Staining Brain_Harvest->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis

Caption: In Vivo MCAO Experimental Workflow

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament with a silicone-coated tip

  • Surgical instruments

  • Heating pad

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • This compound solution (for intravenous administration)

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C throughout the surgery.

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3][6]

    • Ligate the distal end of the ECA.

    • Insert the silicone-coated filament into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).[3][6]

  • Ischemia and Treatment:

    • Maintain the occlusion for 1 hour.[7]

    • Administer this compound (e.g., 1.0 µg/kg or 10 µg/kg, i.v.) either 15 minutes before ischemia or at the time of reperfusion.[7]

  • Reperfusion: After the ischemic period, gently withdraw the filament to allow for reperfusion of the MCA territory.[3][5]

  • Neurological Assessment: 24 hours after reperfusion, assess the neurological deficit using a standardized scoring system.

  • Infarct Volume Measurement:

    • Euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.[3][6]

    • Immerse the slices in a 2% TTC solution at 37°C for 15-20 minutes.[3][5][6]

    • Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Data Presentation:

Treatment GroupDose (µg/kg, i.v.)Timing of AdministrationInfarct Volume (% of Hemisphere)Neurological Score
Vehicle Control--
Dimemorfan1.015 min pre-ischemia
Dimemorfan1015 min pre-ischemia
Dimemorfan1.0At reperfusion
Dimemorfan10At reperfusion
In Vitro Models of Neuroprotection

These protocols utilize primary neuronal cultures or neuronal cell lines to investigate the direct neuroprotective effects of this compound against common insults.

In Vitro Neuroprotection Experimental Workflow cluster_culture Cell Culture cluster_treatment Treatment & Insult cluster_analysis Analysis Cell_Seeding Seed Primary Neurons or Neuronal Cell Line Culture Culture for 14-16 days Cell_Seeding->Culture DP_Pretreat Pre-treat with this compound Culture->DP_Pretreat Insult Induce Neuronal Insult (Glutamate, H2O2, etc.) DP_Pretreat->Insult Viability Cell Viability Assay (MTT, LDH) Insult->Viability ROS ROS Measurement (CM-H2DCFDA) Insult->ROS NFkB NF-κB Activation Assay Insult->NFkB

Caption: In Vitro Neuroprotection Workflow

1. Glutamate Excitotoxicity Assay

This assay evaluates the ability of this compound to protect neurons from glutamate-induced cell death.[1][11][12]

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • L-glutamic acid

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Culture: Plate primary neurons or neuronal cells and culture them for 14-16 days to allow for maturation.[13]

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for 24 hours.[11][12]

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of L-glutamate for a defined period (e.g., 24 hours).[11][12]

  • Assessment: Measure cell viability using a standard assay such as MTT or LDH release.

Data Presentation:

This compound (µM)Glutamate (µM)Cell Viability (%)
00100
0100
1100
5100
10100
20100

2. Reactive Oxygen Species (ROS) Measurement

This protocol measures the effect of this compound on intracellular ROS production.[14][15][16][17][18]

Materials:

  • Cultured neurons or neuronal cell line

  • This compound

  • An agent to induce oxidative stress (e.g., H₂O₂)

  • CM-H2DCFDA fluorescent probe

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the glutamate excitotoxicity assay.

  • ROS Induction: Induce oxidative stress by adding an agent like H₂O₂.

  • Staining: Load the cells with CM-H2DCFDA, a cell-permeable probe that fluoresces upon oxidation by ROS.[18]

  • Quantification: Measure the fluorescence intensity using a fluorescence microscope or plate reader. The intensity is proportional to the level of intracellular ROS.[15]

Data Presentation:

This compound (µM)Oxidative Stress InducerRelative Fluorescence Units (RFU)
0-
0+
5+
10+
20+

3. NF-κB Activation Assay

This assay determines if this compound can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[19][20][21][22][23]

Materials:

  • Cultured microglia (e.g., BV2) or neuronal cells

  • This compound

  • Lipopolysaccharide (LPS) to induce inflammation

  • Reagents for nuclear and cytoplasmic protein extraction

  • Antibodies against NF-κB p65 subunit for Western blotting or immunocytochemistry

Procedure:

  • Cell Culture and Treatment: Culture microglia or neuronal cells and pre-treat with this compound.

  • Inflammatory Stimulus: Stimulate the cells with LPS to induce NF-κB activation.[2]

  • Cell Fractionation and Western Blotting:

    • Separate the nuclear and cytoplasmic fractions of the cells.[20][22]

    • Perform Western blotting on both fractions using an antibody against the p65 subunit of NF-κB. An increase in nuclear p65 indicates activation.[20][22]

  • Immunocytochemistry:

    • Alternatively, fix and permeabilize the cells.

    • Stain for the p65 subunit and a nuclear counterstain (e.g., DAPI).

    • Visualize the subcellular localization of p65 using fluorescence microscopy. Nuclear translocation of p65 signifies activation.[20]

Data Presentation:

This compound (µM)LPSNuclear p65 Level (relative to control)
0-
0+
10+
20+

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the neuroprotective potential of this compound. By utilizing both in vivo and in vitro models, researchers can gain a comprehensive understanding of its efficacy and mechanism of action, paving the way for further drug development and clinical translation.

References

Application Notes and Protocols for the Quantification of Dimemorfan Phosphate in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the quantification of Dimemorfan (B1670651) phosphate (B84403) in tissue samples. The protocols are designed to be a starting point for researchers developing and validating methods for pharmacokinetic studies, drug distribution analysis, and other applications in drug development.

Introduction

Dimemorfan, a non-narcotic antitussive agent, is the 3,17-dimethyl-morphinan derivative. Its phosphate salt is widely used clinically. Accurate quantification of Dimemorfan in various tissues is crucial for understanding its pharmacokinetics, tissue distribution, and efficacy. This document outlines recommended procedures for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Physicochemical Properties of Dimemorfan

Understanding the physicochemical properties of Dimemorfan is essential for developing effective extraction and chromatographic methods.

PropertyValueReference
Molecular FormulaC₁₈H₂₅N (Dimemorfan)[1]
Molecular Weight255.4 g/mol (Dimemorfan)[2]
XLogP33.8[3]
SolubilitySparingly soluble in water (20 mg/mL), soluble in methanol (B129727), and freely soluble in glacial acetic acid. Practically insoluble in diethyl ether, chloroform, and acetone.[4]

The basic nature of Dimemorfan (a tertiary amine) and its solubility profile suggest that it can be efficiently extracted from biological matrices using organic solvents under alkaline conditions and that it is amenable to reversed-phase liquid chromatography with an acidic mobile phase.

Experimental Protocols

The following protocols are recommended for the quantification of Dimemorfan phosphate in tissue. These are based on established methods for Dimemorfan in other biological matrices and general principles of tissue sample analysis. Method validation in the specific tissue matrix of interest is essential.

Tissue Homogenization

This is a critical step to ensure the drug is released from the tissue into a form suitable for extraction.

Protocol: Mechanical Homogenization

  • Accurately weigh the frozen tissue sample (e.g., 100-500 mg).

  • Thaw the tissue on ice.

  • Add a 3- to 5-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue.

  • Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.

  • Collect the supernatant for the subsequent extraction step.

Sample Extraction

Two common and effective methods for extracting small molecules like Dimemorfan from biological matrices are Protein Precipitation and Solid-Phase Extraction.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

  • To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (IS) (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 12,000 x g for 10 minutes at 4°C).

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT, which can reduce matrix effects and improve sensitivity. A mixed-mode cation exchange polymer is recommended for basic compounds like Dimemorfan.

  • Condition the SPE cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Load the sample: To 100 µL of tissue homogenate supernatant, add 100 µL of 2% formic acid in water. Load the entire volume onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elute the analyte: Elute Dimemorfan and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that can be adapted and optimized for Dimemorfan analysis.

ParameterRecommended Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5-10% B, increase to 95% B over 3-5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Dimemorfan: m/z 256.2 → 157.2 (Quantifier), 256.2 → 91.1 (Qualifier) Note: These transitions should be optimized on the specific mass spectrometer being used.
Internal Standard A stable isotope-labeled Dimemorfan would be ideal. Alternatively, a structurally related compound with similar chromatographic and ionization properties can be used.

Quantitative Data Summary

The following table summarizes the quantitative parameters reported in the literature for Dimemorfan in biological fluids. These values can serve as a benchmark when validating the method for tissue samples.

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
LC-MS/MSHuman Plasma0.04 - 5.000.04Not explicitly statedNot explicitly stated[5]
HPLC-MS/MSHuman Plasma0.025 - 5.00.025103.38 - 106.88Intra-day: <5.92, Inter-day: <5.70[6]
HPLC-MS/MSHuman Urine0.1 - 20.00.190.05 - 101.40Intra-day: <10.35, Inter-day: <8.80[6]
GC-MSHuman Plasma0.25 - 32.0 (ng/100µL)0.125 (ng/100µL)88 - 105<13

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Supernatant Supernatant Homogenization->Supernatant Extraction Extraction (PPT or SPE) Supernatant->Extraction Dry_Extract Dry Extract Extraction->Dry_Extract Reconstitution Reconstitution Dry_Extract->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for the quantification of Dimemorfan in tissue samples.

Solid-Phase Extraction (SPE) Protocol

spe_protocol Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample (Acidified Supernatant) Condition->Load Wash1 3. Wash 1 (Aqueous Acid) Load->Wash1 Wash2 4. Wash 2 (Organic Solvent) Wash1->Wash2 Elute 5. Elute Analyte (Ammoniated Organic Solvent) Wash2->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate

Caption: Step-by-step process for Solid-Phase Extraction (SPE).

Method Validation Considerations

For use in regulated studies, the analytical method must be validated according to guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Accuracy and Precision: Intra- and inter-day variability of the measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

It is important to use blank tissue from the same species and type as the study samples to prepare calibration standards and quality control samples to accurately assess the method's performance.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Dimemorfan Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dimemorfan (B1670651) phosphate (B84403) in pharmaceutical preparations. The described method is suitable for quality control and routine analysis, ensuring the identity, purity, and concentration of Dimemorfan phosphate in finished products. An alternative, highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of dimemorfan in human plasma is also presented, which is applicable for pharmacokinetic studies.

Introduction

This compound is a non-narcotic antitussive agent used for the suppression of cough.[1] It acts centrally on the cough center in the brainstem.[1] Dimemorfan is an agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[2][3][4] Accurate and precise analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. This document provides a detailed protocol for an HPLC-UV method and an overview of an LC-MS/MS method for its determination.

Experimental Protocols

HPLC-UV Method for Pharmaceutical Formulations

This method is adapted from established pharmacopeial procedures for the analysis of this compound powder and is suitable for dissolution studies.[5]

1.1. Materials and Reagents

1.2. Chromatographic Conditions

A summary of the HPLC operating conditions is provided in Table 1.

Table 1: HPLC-UV Operating Conditions

ParameterCondition
Detector Ultraviolet (UV) absorption photometer
Wavelength 268 nm[5]
Column Octadecylsilanized silica (B1680970) gel for liquid chromatography (C18), 5 µm particle size, 4.6 mm x 15 cm[5]
Column Temperature 30°C[5]
Mobile Phase A mixture of acetonitrile and a buffered aqueous solution (300:700, v/v). The aqueous solution is prepared by adding 10 mL of triethylamine to 950 mL of water, adjusting the pH to 2.5 with phosphoric acid, and then adding water to make 1000 mL.[5]
Flow Rate Adjusted so that the retention time of dimemorfan is approximately 6 minutes.[5]
Injection Volume 100 µL[5]

1.3. Standard Solution Preparation

Accurately weigh about 22 mg of this compound RS (previously dried at 105°C for 3 hours) and dissolve in 100 mL of the 2nd fluid for dissolution test. Pipette 5 mL of this solution and dilute to 100 mL with the same fluid.[5]

1.4. Sample Solution Preparation (for Dissolution Test)

Accurately weigh a quantity of this compound powder equivalent to about 10 mg of this compound and perform a dissolution test according to the Paddle method at 75 rpm using 900 mL of 2nd fluid for dissolution test. Withdraw a sample at a specified time, filter through a 0.45 µm membrane filter, discard the first 10 mL, and use the subsequent filtrate as the sample solution.[5]

1.5. System Suitability

The system suitability is assessed to ensure the performance of the chromatographic system. The parameters are summarized in Table 2.

Table 2: System Suitability Requirements

ParameterRequirement
Theoretical Plates (of the dimemorfan peak) Not less than 3000[5]
Symmetry Factor (of the dimemorfan peak) Not more than 2.0[5]
Repeatability (RSD of 6 replicate injections) Not more than 2.0%[5]
LC-MS/MS Method for Dimemorfan in Human Plasma

This method is suitable for pharmacokinetic studies requiring high sensitivity.

2.1. Sample Preparation

Dimemorfan is extracted from plasma or urine using liquid-liquid extraction with ether or by protein precipitation with acetonitrile.[3][6] Lidocaine or estazolam can be used as an internal standard (IS).[3][6]

2.2. Chromatographic and Mass Spectrometric Conditions

A summary of typical LC-MS/MS conditions is provided in Table 3.

Table 3: Typical LC-MS/MS Conditions

ParameterCondition
Column C18 column (e.g., 50 mm x 4.6 mm, 5 µm or 50 mm x 2.0 mm, 3 µm)[3][6]
Mobile Phase A gradient or isocratic mixture of methanol (B129727) or acetonitrile and water, often containing formic acid.[3][6]
Flow Rate 0.2 - 0.75 mL/min[3][6]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Detection Multiple Reaction Monitoring (MRM)[3]
MRM Transitions Dimemorfan: m/z 256.4 → 155.3; Lidocaine (IS): m/z 235.4 → 86.1[3]

Method Validation Summary

The HPLC-UV and LC-MS/MS methods have been validated for their intended purposes. A summary of the validation parameters for the LC-MS/MS method for the determination of dimemorfan in plasma and urine is presented in Table 4.

Table 4: Method Validation Data for LC-MS/MS Analysis of Dimemorfan

ParameterPlasmaUrine
Linearity Range 0.025 - 5.0 ng/mL[3]0.1 - 20.0 ng/mL[3]
Correlation Coefficient (r) 0.9957[3]0.9983[3]
Limit of Detection (LOD) 0.025 ng/mL[3]0.1 ng/mL[3]
Recovery 103.38% - 106.88%[3]90.05% - 101.40%[3]
Intra-day Precision (RSD) ≤ 5.92%[3]≤ 10.35%[3]
Inter-day Precision (RSD) ≤ 5.70%[3]≤ 8.80%[3]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution / Extraction Sample->Dissolution Standard This compound RS Dilution_Std Dilution Standard->Dilution_Std Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Inject 100 µL Filtration->Injection Dilution_Std->Injection Column C18 Column (4.6 x 150 mm, 5 µm) Injection->Column Detection UV Detection at 268 nm Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakArea Measure Peak Area Chromatogram->PeakArea Calculation Calculate Concentration PeakArea->Calculation

Caption: HPLC analysis workflow for this compound.

signaling_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Dimemorfan Dimemorfan Sigma1R Sigma-1 Receptor Dimemorfan->Sigma1R activates Ca_release Modulation of Ca2+ Signaling Sigma1R->Ca_release Glutamate (B1630785) Reduced Glutamate Accumulation Ca_release->Glutamate Inflammation Decreased Inflammation Glutamate->Inflammation OxidativeStress Reduced Oxidative Stress Glutamate->OxidativeStress Apoptosis Inhibition of Apoptosis Glutamate->Apoptosis Neuroprotection Neuroprotection Inflammation->Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection

Caption: Dimemorfan's signaling pathway via the Sigma-1 receptor.

Conclusion

The HPLC-UV method described provides a straightforward and reproducible approach for the quality control of this compound in pharmaceutical dosage forms. For bioanalytical applications, the LC-MS/MS method offers the required sensitivity and selectivity for the quantification of dimemorfan in biological matrices. Both methods are demonstrated to be suitable for their intended applications.

References

Application Notes and Protocols for In Vitro Measurement of Dimemorfan Phosphate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimemorfan (B1670651), a morphinan (B1239233) derivative, is a non-narcotic antitussive agent with a primary mechanism of action as a sigma-1 (σ1) receptor agonist.[1][2][3][4] Unlike opioid-based cough suppressants, it does not exert its effects through significant interaction with mu-opioid receptors, thus presenting a lower risk of dependence.[5][6] Its antitussive action is believed to stem from its activity on the cough center in the medulla oblongata.[5][6][7] Beyond its role in cough suppression, Dimemorfan has demonstrated neuroprotective and anti-inflammatory properties.[8][9]

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of Dimemorfan phosphate (B84403). The described methods will enable researchers to assess its binding affinity to its primary target, the sigma-1 receptor, and to quantify its functional effects on cellular signaling pathways, including calcium mobilization, reactive oxygen species (ROS) production, and NF-κB activation. Additionally, a protocol for assessing its interaction with the N-methyl-D-aspartate (NMDA) receptor is included to provide a more comprehensive pharmacological profile.

Summary of In Vitro Assays for Dimemorfan Phosphate

Assay TypeTarget/PathwayKey Parameters MeasuredCell Line/Preparation
Radioligand Binding AssaySigma-1 ReceptorBinding Affinity (Ki)Guinea Pig Liver Membranes
Radioligand Binding AssayNMDA Receptor (PCP site)Binding Affinity (Ki)Rodent Brain Membranes
Functional AssayIntracellular Calcium MobilizationInhibition of agonist-induced Ca2+ influx (IC50)CHO-K1 or HEK293 cells
Functional AssayROS ProductionInhibition of fMLP/PMA-induced ROS (IC50)Human Neutrophils or HL-60 cells
Functional AssayNF-κB SignalingInhibition of LPS-induced NF-κB activationMurine Microglial Cells (e.g., BV-2)

Quantitative Data Summary

The following table summarizes the reported in vitro activities of Dimemorfan.

AssayParameterReported ValueReference
Sigma-1 Receptor BindingKi151 nM[3][10]
NMDA Receptor (PCP site) BindingKi17 µM[3]
fMLP-induced ROS Production (Human Neutrophils)IC507.0 µM[1][4]

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Guinea pig liver membranes (a rich source of sigma-1 receptors)[11]

  • [3H]-(+)-Pentazocine (radioligand)[11]

  • This compound (test compound)

  • Haloperidol (B65202) or (+)-Pentazocine (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Prepare guinea pig liver membranes as described in the literature.[11] The final membrane preparation should be stored at -80°C. On the day of the experiment, thaw the membranes and resuspend them in ice-cold Tris-HCl buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following components in order:

    • 50 µL of Tris-HCl buffer

    • 50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or buffer for total binding.

    • For non-specific binding, add 50 µL of a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).

    • 50 µL of [3H]-(+)-Pentazocine at a final concentration close to its Kd (e.g., 2-3 nM).

    • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).

  • Incubation: Incubate the reaction mixture at 37°C for 150 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters pre-soaked in buffer using a cell harvester. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and allow them to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the influx of intracellular calcium induced by a G-protein coupled receptor (GPCR) agonist. Dimemorfan has been suggested to block G-protein-mediated intracellular calcium increase.[8]

Materials:

  • HEK293 or CHO cells stably expressing a GPCR of interest that couples to Gαq.

  • Fluo-4 AM or another calcium-sensitive fluorescent dye.[12]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (B1678239) (to prevent dye leakage).

  • This compound (test compound).

  • A suitable GPCR agonist (e.g., carbachol (B1668302) for muscarinic receptors).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system (e.g., FlexStation or FLIPR).[13][14]

Protocol:

  • Cell Culture and Plating: Culture the cells to 80-90% confluency. Seed the cells into the black, clear-bottom plates and grow overnight to form a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing HBSS, HEPES, probenecid, and the calcium-sensitive dye (e.g., Fluo-4 AM).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Pre-incubation:

    • Wash the cells with HBSS containing probenecid to remove excess dye.

    • Add different concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity over time (e.g., excitation at 494 nm, emission at 516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject the GPCR agonist into the wells and continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium.

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the inhibitory effect of this compound on ROS production in neutrophils stimulated with phorbol-12-myristate-13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP).

Materials:

  • Human neutrophils isolated from fresh blood or a differentiated neutrophil-like cell line (e.g., HL-60).

  • Lucigenin or Luminol (chemiluminescent probes for ROS).

  • PMA and fMLP (stimulating agents).

  • This compound.

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

  • 96-well white plates.

  • Luminometer or a plate reader with chemiluminescence detection.

Protocol:

  • Cell Preparation: Isolate human neutrophils or prepare a suspension of differentiated HL-60 cells in HBSS. Adjust the cell density to approximately 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In a 96-well white plate, add the cell suspension.

    • Add various concentrations of this compound and incubate for 20 minutes at 37°C.[8]

    • Add the chemiluminescent probe (e.g., lucigenin).

  • Stimulation and Measurement:

    • Initiate the reaction by adding the stimulating agent (PMA or fMLP) to the wells.

    • Immediately place the plate in the luminometer and measure the chemiluminescence signal over time (e.g., for 30-60 minutes).

  • Data Analysis:

    • The total chemiluminescence signal (area under the curve) is proportional to the total amount of ROS produced.

    • Calculate the percentage of inhibition of ROS production for each concentration of Dimemorfen phosphate.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway of this compound

Dimemorfan_Signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum GPCR GPCR Ca_Influx Ca2+ Influx GPCR->Ca_Influx Leads to Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_Influx Mediates Sigma1R Sigma-1 Receptor Sigma1R->GPCR Modulates Cough_Suppression Antitussive Effect Sigma1R->Cough_Suppression Leads to Dimemorfan Dimemorfan Phosphate Dimemorfan->Ca_Channel Modulates Dimemorfan->Sigma1R Agonist ROS ROS Production Dimemorfan->ROS Inhibits NFkB NF-κB Activation Dimemorfan->NFkB Inhibits

Caption: Proposed signaling pathways of this compound.

Experimental Workflow for Sigma-1 Receptor Binding Assay

Binding_Assay_Workflow prep Prepare Guinea Pig Liver Membranes setup Set up Assay: Membranes, [3H]-(+)-Pentazocine, Dimemorfan (or buffer/competitor) prep->setup incubate Incubate at 37°C for 150 minutes setup->incubate filter Rapid Filtration & Washing incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Logical Relationship of Functional Assays

Functional_Assays_Logic cluster_assays In Vitro Functional Assays cluster_outcomes Measured Outcomes Dimemorfan Dimemorfan Phosphate Ca_Assay Calcium Mobilization Assay Dimemorfan->Ca_Assay ROS_Assay ROS Production Assay Dimemorfan->ROS_Assay NFkB_Assay NF-κB Signaling Assay Dimemorfan->NFkB_Assay Inhibition_Ca Inhibition of Ca2+ Influx Ca_Assay->Inhibition_Ca Inhibition_ROS Inhibition of ROS Production ROS_Assay->Inhibition_ROS Inhibition_NFkB Inhibition of NF-κB Activation NFkB_Assay->Inhibition_NFkB

Caption: Relationship between Dimemorfan and its functional in vitro assays.

References

Application Notes and Protocols for Testing Dimemorfan Phosphate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimemorfan (B1670651) phosphate (B84403) is a non-narcotic antitussive agent with demonstrated neuroprotective properties.[1][2] It primarily acts as a sigma-1 receptor agonist and modulates serotonin (B10506) and norepinephrine (B1679862) pathways to exert its therapeutic effects.[3][4][5][6] Unlike opioid-based cough suppressants, Dimemorfan does not act on opioid receptors, thereby reducing the risk of dependency.[3][5] Preclinical evaluation of Dimemorfan phosphate's efficacy relies on various animal models that simulate cough, neurodegenerative conditions, and inflammatory responses. This document provides detailed application notes and protocols for key animal models used to test the efficacy of this compound.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the quantitative data on the efficacy of this compound in various animal models.

Table 1: Antitussive Efficacy of this compound

Animal ModelTussive AgentThis compound DoseRoute of AdministrationObserved EfficacyReference
Guinea PigCitric AcidNot SpecifiedNot SpecifiedUp to three times more potent than codeine and equivalent to dextromethorphan (B48470).[1][7][1][7]
Guinea PigCapsaicinNot SpecifiedNot SpecifiedEquivalent to dextromethorphan.[7][7]

Table 2: Neuroprotective Efficacy of this compound

Animal ModelConditionThis compound DoseRoute of AdministrationObserved EfficacyReference
RatKainate-induced seizures12 or 24 mg/kgs.c.Dose-dependent reduction in seizure severity and latency to seizure onset. Attenuation of c-fos/c-jun expression.[8][9][8][9]
RatCerebral Ischemia/Reperfusion (CI/R)1.0 µg/kg and 10 µg/kgi.v.Ameliorated infarct zone size by 67-72% (pre-ischemia) or 51-52% (at reperfusion). Reduced glutamate (B1630785) accumulation.[7][7]
MouseBAY k-8644-induced convulsions6.25 or 12.5 mg/kgs.c.Dose-dependent attenuation of convulsive behaviors.[6][6]
MouseScopolamine-induced amnesia10-40 mg/kgi.p.Significant improvement in amnesia in a step-through passive avoidance test.[10][10]
Mouseβ-amyloid peptide-induced amnesia10-40 mg/kgi.p.Significant improvement in amnesia in a step-through passive avoidance test.[10][10]

Table 3: Anti-inflammatory Efficacy of this compound

Animal ModelConditionThis compound DoseRoute of AdministrationObserved EfficacyReference
MouseLPS-induced endotoxin (B1171834) shock1 and 5 mg/kgi.p.Suppressed the increase in plasma TNF-α levels. Markedly inhibited neutrophil infiltration into the lung and liver.[6][3][6][11]

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This model is used to evaluate the antitussive (cough-suppressing) effects of this compound.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • This compound

  • Citric acid solution (0.4 M)

  • Whole-body plethysmography system

  • Nebulizer

Protocol:

  • Animal Acclimatization: Acclimatize guinea pigs to the experimental environment for at least one week.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Cough Induction: After a predetermined pretreatment time (e.g., 60 minutes), place the guinea pig in the whole-body plethysmograph chamber.

  • Aerosol Exposure: Expose the animal to an aerosol of 0.4 M citric acid for a fixed period (e.g., 5 minutes) generated by a nebulizer.[12]

  • Data Recording: Record the number of coughs for a defined observation period (e.g., 10 minutes) following the initiation of citric acid exposure.[12] Coughs are identified by their characteristic sound and associated pressure changes in the plethysmograph.

  • Data Analysis: Compare the number of coughs in the this compound-treated group to the vehicle control group. A significant reduction in the number of coughs indicates antitussive activity.

Kainate-Induced Seizure Model in Rats

This model assesses the anticonvulsant and neuroprotective effects of this compound against excitotoxicity.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Kainic acid (KA) solution (5 mg/ml in sterile 0.9% saline)

  • Behavioral observation cage

  • Racine's scale for seizure scoring

Protocol:

  • Animal Acclimatization: House rats individually and allow them to acclimatize for at least one week.

  • Drug Administration: Administer this compound (e.g., 12 or 24 mg/kg, s.c.) or vehicle control 30 minutes prior to KA administration.[8]

  • Seizure Induction: Inject rats intraperitoneally with kainic acid (5 mg/kg hourly) until repeated class IV or V seizures are observed according to Racine's scale.[13]

  • Behavioral Observation: Observe the rats continuously for a set period (e.g., 4-6 hours) after KA injection.[8] Record the latency to the first seizure and the severity of seizures using Racine's scale.

  • Endpoint Analysis: At a predetermined time point after KA injection (e.g., 72 hours), animals can be euthanized for histological analysis of the brain (e.g., hippocampus) to assess neuronal cell loss.[8] Biochemical markers of neuronal activation and damage (e.g., c-fos, c-jun expression) can also be measured.[8]

  • Data Analysis: Compare seizure scores, latency, and histological/biochemical markers between the this compound-treated and vehicle control groups.

Cerebral Ischemia/Reperfusion (CI/R) Model in Rats

This model evaluates the neuroprotective effects of this compound in a stroke model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • Laser Doppler flowmeter

Protocol:

  • Animal Preparation: Anesthetize the rat and perform a middle cerebral artery occlusion (MCAO) surgery to induce focal cerebral ischemia. The intraluminal suture method is commonly used.

  • Ischemia Induction: Occlude the middle cerebral artery for a specific duration (e.g., 1 hour).[7] Monitor cerebral blood flow using a laser Doppler flowmeter to confirm successful occlusion.

  • Drug Administration: Administer this compound (e.g., 1.0 or 10 µg/kg, i.v.) or vehicle control either before ischemia or at the time of reperfusion.[7]

  • Reperfusion: After the ischemic period, withdraw the suture to allow reperfusion.

  • Neurological Assessment: At a predetermined time after reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system.[7]

  • Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Slice the brains and stain with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated and vehicle control groups.

LPS-Induced Endotoxin Shock Model in Mice

This model is used to investigate the anti-inflammatory properties of this compound.

Materials:

  • Male ICR mice (25-30 g)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Saline

Protocol:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions.

  • Endotoxin Shock Induction: Induce endotoxin shock by intraperitoneally injecting LPS (e.g., 70 mg/kg).[3]

  • Drug Administration: Administer this compound (e.g., 1 and 5 mg/kg, i.p.) or saline at multiple time points after LPS administration (e.g., 30 minutes, 6 hours, and 12 hours).[3]

  • Monitoring: Monitor the survival rate of the mice over a period of 48 hours.

  • Biomarker Analysis: At specific time points after LPS injection, collect blood samples to measure plasma levels of pro-inflammatory cytokines such as TNF-α.[3]

  • Histological Analysis: Euthanize animals at a predetermined time point and collect organs such as the lungs and liver for histological examination to assess neutrophil infiltration and tissue damage.[3]

  • Data Analysis: Compare survival rates, cytokine levels, and histological findings between the this compound-treated and saline control groups.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways of this compound and a general experimental workflow for its preclinical evaluation.

Dimemorfan_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects cluster_3 Therapeutic Outcomes Dimemorfan Dimemorfan Phosphate Sigma1R Sigma-1 Receptor (Agonist) Dimemorfan->Sigma1R Serotonin Serotonin Pathway (Modulation) Dimemorfan->Serotonin Norepinephrine Norepinephrine Pathway (Modulation) Dimemorfan->Norepinephrine Glutamate ↓ Glutamate Accumulation Sigma1R->Glutamate Inflammation ↓ Inflammation (NF-κB Inhibition) Sigma1R->Inflammation OxidativeStress ↓ Oxidative Stress Sigma1R->OxidativeStress CoughCenter ↓ Cough Center Activity (Medulla) Serotonin->CoughCenter Norepinephrine->CoughCenter Neuroprotection Neuroprotection Glutamate->Neuroprotection Inflammation->Neuroprotection Anti_inflammatory Anti-inflammatory Effect Inflammation->Anti_inflammatory OxidativeStress->Neuroprotection Antitussive Antitussive Effect CoughCenter->Antitussive

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_0 Phase 1: Model Selection & Preparation cluster_1 Phase 2: Experimental Procedure cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Interpretation Model_Selection Select Animal Model (e.g., Cough, Stroke, Seizure) Animal_Acclimatization Animal Acclimatization Model_Selection->Animal_Acclimatization Drug_Admin Administer this compound or Vehicle Control Animal_Acclimatization->Drug_Admin Disease_Induction Induce Disease/Symptom (e.g., Citric Acid, MCAO, Kainate) Drug_Admin->Disease_Induction Observation Behavioral/Physiological Observation & Recording Disease_Induction->Observation Endpoint_Measurement Measure Primary Endpoints (e.g., Cough Count, Infarct Size) Observation->Endpoint_Measurement Biochemical_Analysis Biochemical/Histological Analysis Endpoint_Measurement->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Results Interpret Results & Determine Efficacy Statistical_Analysis->Results

Caption: General experimental workflow for preclinical testing.

References

Application Notes and Protocols for Dimemorfan Phosphate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimemorfan (B1670651) phosphate (B84403) is a non-narcotic, centrally acting antitussive agent.[1][2] Structurally related to morphinans, it functions primarily as a sigma-1 (σ1) receptor agonist and does not exhibit typical opioid effects, making it a compound of interest for its low potential for dependence.[1][3][4][5][6][7][8] Its mechanism of action involves suppressing the cough reflex at the brainstem's cough center.[1][2][3] Beyond its antitussive properties, research has highlighted its potential neuroprotective and anti-inflammatory effects, linked to the modulation of reactive oxygen species (ROS) production, nitric oxide (NO) synthesis, and NF-κB signaling pathways.[3][4][5][9]

These notes provide detailed protocols for the preparation, handling, and storage of Dimemorfan phosphate solutions for consistent and reliable results in both in vitro and in vivo experimental settings.

Physicochemical and Solubility Data

Accurate solution preparation begins with a clear understanding of the compound's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name (9S,13S,14S)-3,17-dimethylmorphinan;phosphoric acid [10]
Molecular Formula C₁₈H₂₈NO₄P [4]
Molecular Weight 353.39 g/mol [4][11]
Melting Point 267-269°C (with decomposition) [12]
Appearance White crystalline powder [13]

| Primary Target | Sigma-1 (σ1) Receptor Agonist |[4][5][6][7][8] |

Table 2: Solubility Profile of this compound

Solvent Solubility Classification Reference
Water 20 mg/mL (approx. 56.6 mM) Sparingly Soluble [12]
10 mg/mL (approx. 28.3 mM) with heating/ultrasound - [12]
DMSO 1 mg/mL (approx. 2.83 mM) Slightly Soluble [12]
Methanol - Sparingly Soluble [12]
Ethanol (95%) - Practically Insoluble [12]

| Glacial Acetic Acid | - | Freely Soluble |[12] |

Solution Preparation Protocols

Proper personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All preparations should be conducted in a clean, controlled environment, such as a laminar flow hood for sterile applications.

Protocol for 10 mM Aqueous Stock Solution (Recommended for most in vitro use)

This protocol is suitable for creating a stock solution for subsequent dilution in cell culture media or aqueous buffers.

Materials:

  • This compound powder

  • High-purity sterile water (e.g., Water for Injection, Milli-Q)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filters

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.010 L × 353.39 g/mol = 3.53 mg

  • Weighing: Accurately weigh 3.53 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolution: Add a small volume of sterile water (e.g., 5 mL) to the tube. Vigorously vortex the solution. If dissolution is slow, sonication or gentle warming (up to 60°C) can be used to facilitate the process.[12]

  • Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume of 10 mL.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4] This is critical for cell-based assays.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store aliquots as recommended in Section 4.0. This practice prevents degradation from repeated freeze-thaw cycles.[4]

Protocol for In Vivo Solution Preparation (e.g., 1 mg/mL in Saline)

This protocol is designed for preparing solutions for administration in animal models via routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Weigh the desired amount of this compound. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the powder.

  • Dissolution: Transfer the powder to a sterile vial. Add the required volume of sterile saline (10 mL in this example).

  • Mixing: Securely cap the vial and vortex until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Final Preparation: The solution is now ready for use. Ensure the final concentration is appropriate for the desired dosage (mg/kg) and the animal's weight.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound solutions.

Table 3: Recommended Storage and Stability Conditions | Condition | Findings | Reference | | :--- | :--- | :--- | | Powder | Store at -20°C for up to 3 years. |[5] | | Stock Solutions | Store at -20°C for up to 1 month or -80°C for up to 6 months. |[4] | | General Stability | Stable in aqueous solution at pH 4.0-6.0.[12] Protect from light and moisture.[12] | | Incompatibilities | Avoid strong acids, alkalis, and strong oxidizing or reducing agents. |[12][14] |

Note: Always prepare fresh working solutions from a frozen stock aliquot on the day of the experiment. Avoid repeated freeze-thaw cycles.[4]

Experimental Concentrations and Workflows

The optimal concentration of this compound depends on the specific experimental model. The following table summarizes concentrations cited in the literature.

Table 4: Typical Experimental Concentrations

Experiment Type Concentration / Dosage Route Target / Model Reference
In Vitro 5-20 µM - Inhibition of ROS production in human neutrophils [4][5]
10-20 µM - Suppression of ROS and NO in LPS-stimulated BV2 microglia [4][5]
20 µM - Inhibition of NF-κB nuclear translocation in BV2 microglia [4][5]
In Vivo 1 and 5 mg/kg i.p. Suppression of plasma TNF-α in LPS-treated mice [4][5]
6.25 and 12.5 mg/kg s.c. Attenuation of BAY k-8644-induced convulsions in mice [4][5]

| | 20 and 40 mg/kg | i.p. | Locomotor activity studies in C57BL/6 mice |[4] |

Diagrams and Pathways

experimental_workflow cluster_prep Phase 1: Solution Preparation cluster_exp Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis weigh Weigh Dimemorfan Phosphate Powder dissolve Dissolve in Sterile Aqueous Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store Stock at -80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Solutions in Media thaw->dilute treat Treat Seeded Cells dilute->treat incubate Incubate (Time Course) treat->incubate assay Perform Assay (e.g., ELISA, qPCR) incubate->assay collect Collect Raw Data assay->collect analyze Analyze & Interpret Results collect->analyze

Caption: General experimental workflow for using this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling Cascade cluster_output Pro-inflammatory Output cluster_drug Drug Action LPS LPS IkappaB Cytosolic Iκ-Bα Degradation LPS->IkappaB NFkB_trans NF-κB (p65) Nuclear Translocation IkappaB->NFkB_trans NFkB_act NF-κB Transcriptional Activity NFkB_trans->NFkB_act iNOS ↑ iNOS Expression NFkB_act->iNOS Cytokines ↑ TNF-α, MCP-1 NFkB_act->Cytokines ROS ↑ ROS, NO Production iNOS->ROS DMP Dimemorfan Phosphate DMP->IkappaB Inhibits DMP->NFkB_trans Inhibits DMP->ROS Inhibits

Caption: this compound's inhibitory signaling pathway.

References

Dimemorfan Phosphate: A Versatile Tool for Elucidating Sigma-1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent, has emerged as a valuable pharmacological tool for investigating the multifaceted roles of the sigma-1 receptor (σ1R).[1][2] The σ1R is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[3] Its involvement in a wide array of cellular processes, including calcium homeostasis, ion channel modulation, and cellular stress responses, has implicated it as a therapeutic target for numerous neurological and psychiatric disorders.[3][4] Dimemorfan's utility in studying the σ1R stems from its relatively high binding affinity and selectivity for this receptor, coupled with a distinct pharmacological profile compared to other σ1R ligands like dextromethorphan (B48470).[5]

These application notes provide a comprehensive overview of dimemorfan phosphate's use in σ1R research, including its binding characteristics, functional effects, and detailed protocols for key in vitro and in vivo experiments.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound and related compounds, facilitating a comparative analysis of their receptor binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundSigma-1 ReceptorSigma-2 ReceptorPCP Site (NMDA Receptor)Reference
Dimemorfan (DF)1514,000 - 11,00017,000[5]
Dextromethorphan (DM)2054,000 - 11,0007,000[5]
Dextrorphan (B195859) (DR)1444,000 - 11,000900[5]

Table 2: Functional Potency of this compound

AssayParameterValueSpeciesReference
Anticonvulsant (Supramaximal Electroshock)ED50~70 µmol/kg, i.p.Mice[5]
Inhibition of fMLP-induced ROS productionIC507.0 µMIn vitro[6][7]
Anti-amnesic (Scopolamine-induced, passive avoidance)Effective Dose10-40 mg/kg, i.p.Mice[2]
Anti-amnesic (β-amyloid-induced, passive avoidance)Effective Dose20-40 mg/kg, i.p.Mice[2]
Anti-amnesic (Scopolamine-induced, water maze)Effective Dose5-40 mg/kg, i.p.Mice[2]
Reduction of BAY k-8644-induced convulsionsEffective Dose6.25-12.5 mg/kg, s.c.Mice[7][8]

Sigma-1 Receptor Signaling and Experimental Workflow

Activation of the σ1R by an agonist like this compound is believed to initiate a cascade of intracellular events. The following diagrams illustrate the proposed signaling pathway and a general workflow for characterizing σ1R ligands.

sigma1_signaling cluster_er Endoplasmic Reticulum (ER) cluster_mam MAM cluster_mito Mitochondrion cluster_pm Plasma Membrane s1r_bip σ1R-BiP Complex bip BiP s1r_bip->bip s1r σ1R (Active) s1r_bip->s1r Dissociation ip3r IP3R s1r->ip3r Modulates ion_channel Ion Channels (K⁺, Ca²⁺, Na⁺) s1r->ion_channel Translocates & Modulates ca_mito Ca²⁺ Uptake ip3r->ca_mito Ca²⁺ Release dimemorfan Dimemorfan (Agonist) dimemorfan->s1r_bip Binds to cellular_stress Cellular Stress cellular_stress->s1r_bip

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

experimental_workflow start Start: Novel Compound binding_assay In Vitro Binding Assays (Radioligand Competition) start->binding_assay selectivity Determine Ki for σ1R, σ2R, etc. Assess Selectivity binding_assay->selectivity functional_assays In Vitro Functional Assays (e.g., BiP Dissociation, Ca²⁺ Imaging, Neurite Outgrowth) selectivity->functional_assays Selective Compound agonist_antagonist Characterize as Agonist/Antagonist Determine EC50/IC50 functional_assays->agonist_antagonist in_vivo In Vivo Models (e.g., Anticonvulsant, Locomotor, Neuroprotection) agonist_antagonist->in_vivo Functionally Active end End: Characterized Ligand in_vivo->end

Caption: General Experimental Workflow for σ1R Ligand Characterization.

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing this compound to study σ1R function.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor. This protocol is adapted from competitive binding assay principles.[9][10]

Materials:

  • Membrane preparation from guinea pig brain or cells expressing σ1R.

  • Radioligand: --INVALID-LINK---pentazocine (a selective σ1R ligand).

  • Non-specific binding agent: Haloperidol (10 µM).

  • This compound solutions of varying concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 1-5 nM), and 100 µL of membrane preparation (e.g., 100-200 µg protein).

    • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at 37°C for 120 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Sigma-1 Receptor/BiP Dissociation Assay

Objective: To assess the agonist properties of this compound by measuring its ability to induce the dissociation of the σ1R from the binding immunoglobulin protein (BiP). This protocol is based on ELISA principles.[11]

Materials:

  • CHO cells stably expressing σ1R-GFP.

  • Culture medium (e.g., DMEM/GlutaMAX with 10% FBS).

  • 12-well plates.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • Heat Shock 70 kDa Protein 5 (HSPA5/BiP) ELISA kit.

  • This compound solutions.

  • Positive control: PRE-084 (a known σ1R agonist).

Protocol:

  • Cell Culture: Plate σ1R-GFP expressing CHO cells in 12-well plates and grow to confluence.

  • Treatment: Treat the cells with varying concentrations of this compound or PRE-084 dissolved in culture medium for 30 minutes at 37°C. Include an untreated control group.

  • Cell Lysis:

    • Rinse the cells with PBS.

    • Harvest the cells and centrifuge at 12,000 x g for 5 minutes.

    • Resuspend the cell pellet in PBS and perform a final centrifugation.

    • Lyse the cells according to the ELISA kit manufacturer's instructions.

  • ELISA:

    • Process the cell lysates using the BiP ELISA kit according to the manufacturer's protocol to quantify the amount of BiP that has dissociated from the σ1R.

  • Data Analysis:

    • Normalize the results to the untreated control.

    • Plot the percentage of σ1R-BiP dissociation against the logarithm of the this compound concentration to determine the IC50 for dissociation.

In Vivo Anticonvulsant Activity Assessment

Objective: To evaluate the anticonvulsant effects of this compound in a mouse model of seizures. This protocol describes the supramaximal electroshock (MES) test.[4][5]

Materials:

  • Male ICR mice (or other suitable strain).

  • This compound solution for intraperitoneal (i.p.) injection.

  • Vehicle control (e.g., saline).

  • Electroconvulsive shock apparatus with corneal electrodes.

  • Electrode solution (e.g., 0.9% saline).

Protocol:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer different doses of this compound (e.g., 20-260 µmol/kg) or vehicle i.p. to different groups of mice.

  • MES Test:

    • At the time of peak drug effect (e.g., 30 minutes post-injection), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis:

    • Calculate the percentage of mice protected at each dose.

    • Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.

In Vivo Locomotor Activity Assessment

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.[5][12]

Materials:

  • Male ICR mice.

  • This compound solution for i.p. injection.

  • Vehicle control.

  • Automated locomotor activity chambers equipped with infrared beams.

Protocol:

  • Animal Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for a set period (e.g., 30-60 minutes).

  • Drug Administration: Remove the mice from the chambers, administer the assigned dose of this compound (e.g., 20-260 µmol/kg, i.p.) or vehicle, and immediately return them to the same chambers.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a specified duration (e.g., 60-120 minutes) in time bins (e.g., 5-10 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data over time for each treatment group.

    • Compare the total locomotor activity between the dimemorfan-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound serves as a potent and selective sigma-1 receptor agonist, making it an indispensable tool for researchers in neuroscience and drug discovery. Its distinct pharmacological profile, particularly its low affinity for the PCP site of the NMDA receptor, allows for a more targeted investigation of σ1R function without the confounding effects associated with other ligands. The protocols outlined in these notes provide a robust framework for characterizing the interaction of novel compounds with the sigma-1 receptor and for exploring the therapeutic potential of modulating this important molecular chaperone.

References

Troubleshooting & Optimization

Overcoming solubility issues with Dimemorfan phosphate in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro use of Dimemorfan (B1670651) phosphate (B84403), with a specific focus on overcoming solubility challenges.

Troubleshooting Guide & FAQs

Q1: What are the solubility characteristics of Dimemorfan phosphate in common laboratory solvents?

A: this compound's solubility varies significantly depending on the solvent. It is sparingly soluble in water and has limited solubility in DMSO, while being practically insoluble in ethanol.[1][2] The pH of aqueous solutions can also influence its solubility; a 1.0 g in 100 mL water solution has a pH between 4.0 and 5.0.[2]

For clear comparison, the quantitative solubility data is summarized below.

Data Presentation: Solubility of this compound
SolventMolar Concentration (mM)Weight/Volume Concentration (mg/mL)Conditions & Notes
Water (H₂O) ~56.59 mM20 mg/mLSparingly soluble.[1][3]
Water (H₂O) ~47.17 mM16.67 mg/mLRequires ultrasonic treatment and heating to 60°C.[4]
Water (H₂O) ~28.30 mM10 mg/mLSonication is recommended.[4][5]
DMSO ~2.83 mM1 mg/mLSlightly soluble.[1][3] Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[4]
Methanol --Sparingly soluble.[1][2]
Ethanol (95%) --Practically insoluble.[1][2]
Diethyl Ether --Practically insoluble.[2]
Q2: I am struggling to dissolve this compound. What is the recommended procedure for preparing a stock solution?

A: Due to its challenging solubility, a specific protocol involving mechanical agitation and warming is often necessary. Below is a detailed workflow and a step-by-step protocol for preparing an aqueous stock solution.

Visualization: Workflow for Dissolving this compound

start Start: Weigh Dimemorfan Phosphate Powder add_solvent Add appropriate volume of solvent (e.g., H₂O) start->add_solvent vortex Vortex vigorously add_solvent->vortex check1 Is the compound fully dissolved? vortex->check1 sonicate Sonicate the solution in a water bath check1->sonicate No filter Sterile filter the solution (0.22 µm filter) check1->filter Yes check2 Is the compound fully dissolved? sonicate->check2 warm Warm solution to 60°C (use with caution) check2->warm No check2->filter Yes check3 Is the compound fully dissolved? warm->check3 check3->filter Yes fail Insoluble at desired concentration. Consider alternative solvent or lower concentration. check3->fail No end End: Solution ready for use or storage at -80°C filter->end

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocol: Preparation of an Aqueous Stock Solution

This protocol is adapted from methods that recommend sonication and warming to achieve higher concentrations in aqueous solutions.[4][5]

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath sonicator

  • Warming bath or heat block set to 60°C

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the calculated volume of sterile water to reach your target concentration (e.g., for a 10 mM stock, add the appropriate volume of water to your weighed powder).

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes. The solution will likely appear as a suspension.

  • Sonication: Place the tube in a water bath sonicator. Sonicate for 10-15 minutes.[5] Visually inspect for dissolution.

  • Warming: If the compound is still not fully dissolved, move the tube to a warming bath set to 60°C.[4] Heat for 5-10 minutes, periodically vortexing the solution.

    • Caution: Ensure the tube is properly sealed to prevent evaporation. Allow the solution to cool to room temperature before proceeding.

  • Final Check: After the solution has cooled, visually confirm that no precipitate has formed. If precipitation occurs, the desired concentration may be too high.

  • Sterilization: If using the solution in cell culture, it is critical to sterile filter it. Draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a new sterile tube.[4]

  • Storage: For short-term use, store the solution at 4°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[5]

Q3: What are the recommended storage conditions for this compound powder and solutions?

A: Proper storage is crucial for maintaining the compound's stability.

  • Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[4][5]

  • Solutions: Prepared stock solutions are unstable and should ideally be made fresh.[6] If storage is necessary, aliquot the solution and store it at -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.[6]

Q4: What is the primary mechanism of action for this compound in a cellular context?

A: this compound is known as a sigma-1 (σ₁) receptor agonist.[4][5] Its anti-inflammatory effects have been shown to be mediated, in part, through the inhibition of the NF-κB signaling pathway.[5][8] In activated inflammatory cells like microglia, Dimemorfan can block the degradation of cytosolic Iκ-Bα.[5][8] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes like iNOS, TNF-α, and MCP-1.[5][8]

Visualization: Dimemorfan's Inhibition of the NF-κB Pathway

cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkBa_p65 Iκ-Bα / NF-κB p65 (Inactive Complex) IKK->IkBa_p65 Phosphorylates Iκ-Bα p65 NF-κB p65 IkBa_p65->p65 Releases p65 IkBa_deg Iκ-Bα Degradation IkBa_p65->IkBa_deg p65_nuc NF-κB p65 p65->p65_nuc Nuclear Translocation Dimemorfan Dimemorfan Dimemorfan->IkBa_p65 Inhibits Degradation DNA DNA Binding p65_nuc->DNA Transcription Pro-inflammatory Gene Transcription (iNOS, TNF-α) DNA->Transcription

Caption: Dimemorfan inhibits LPS-induced NF-κB activation.

References

Technical Support Center: Dimemorfan Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimemorfan (B1670651) phosphate (B84403).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Dimemorfan phosphate, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My overall reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?

A1: Low overall yield is a common problem, particularly with older synthesis protocols. The original 1972 method reported an overall yield of only 15%.[1] Modern approaches have significantly improved this. Here are several factors to investigate:

  • Suboptimal Cyclization Conditions: The cyclization of the octahydroisoquinoline intermediate is a critical step. Early methods required harsh conditions, such as heating with 85% phosphoric acid for 70 hours.[1]

    • Troubleshooting:

      • Ensure the temperature for the cyclization reaction is maintained precisely, typically between 135-150°C when using phosphoric acid.[1]

      • Consider alternative and more efficient cyclization reagents or catalysts if your protocol allows.

      • Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation.

  • Inefficient Methylation: The introduction of the methyl group at the 3-position of the morphinan (B1239233) ring can be inefficient.

    • Troubleshooting:

      • The choice of methylating agent and catalyst is crucial. One patented method utilizes methylmagnesium bromide with a bis(tricyclohexylphosphine)nickel dichloride catalyst.[2]

      • Ensure all reagents are fresh and anhydrous, as Grignard reagents are highly sensitive to moisture.

      • Optimize the molar ratio of the reactants. For instance, increasing the equivalent of methylmagnesium bromide from 1 to 3 has been shown to increase the yield from 53.3% to 78.1% in one study.[2]

  • Starting Material Quality: The purity of your starting material, whether it is 3-hydroxymorphinan or a dextromethorphan-related compound, will directly impact the yield.[1][2]

    • Troubleshooting:

      • Verify the purity of the starting material using techniques like NMR or HPLC.

      • Purify the starting material if necessary before proceeding with the synthesis.

  • Side Reactions: Undesired side reactions can consume starting materials and intermediates, thus lowering the yield of the final product.

    • Troubleshooting:

      • Protecting groups can be employed to prevent side reactions. For example, using an N-Cbz protecting group on 3-hydroxymorphinan can lead to a near-quantitative yield in the initial step.[1]

      • Careful control of reaction conditions (temperature, pressure, atmosphere) can minimize side product formation. Running reactions under an inert atmosphere (e.g., nitrogen) is often recommended.[2]

Q2: I am observing significant impurities in my final this compound product. How can I improve its purity?

A2: Product purity is critical, especially for pharmaceutical applications. Impurities can arise from unreacted starting materials, byproducts, or degradation products.

  • Ineffective Purification of Intermediates: Impurities carried over from intermediate steps will contaminate the final product.

    • Troubleshooting:

      • Purify each intermediate compound before proceeding to the next step. Column chromatography is a common method for this.[1]

      • For the final Dimemorfan base before phosphorylation, distillation under reduced pressure can be an effective purification method.[2]

  • Incomplete Reactions: If reactions do not go to completion, the final product will be contaminated with starting materials.

    • Troubleshooting:

      • As mentioned, monitor reaction completion using TLC or another suitable analytical technique.

      • Adjust reaction times or temperatures as needed to drive the reaction to completion.

  • Improper Crystallization/Salification: The final step of forming the phosphate salt is also a purification step.

    • Troubleshooting:

      • The choice of solvent for crystallization is important. Methanol (B129727) and ethanol (B145695) are commonly used.[2][3]

      • A specific protocol for preparing a stable crystal form (Form II) involves dissolving the crude this compound in methanol under reflux, followed by cooling and crystallization.[3]

      • Ensure the correct stoichiometry of phosphoric acid is used during the salification step. An equimolar amount is typically recommended.[2]

Q3: The reaction to form the morphinan ring structure is not proceeding as expected. What should I check?

A3: The intramolecular cyclization is a key bond-forming reaction in this synthesis.

  • Catalyst/Reagent Issues: The effectiveness of the acid catalyst is paramount.

    • Troubleshooting:

      • Ensure the phosphoric acid used is of the correct concentration (e.g., 85%).[1]

      • The reaction is typically run at an elevated temperature (135-150°C), so ensure your heating apparatus is calibrated and maintaining the correct temperature.[1]

  • Precursor Structure: The structure and purity of the precursor molecule are critical for successful cyclization.

    • Troubleshooting:

      • Confirm the identity and purity of the octahydroisoquinoline intermediate before attempting cyclization. Impurities can inhibit the reaction.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols for easy comparison.

Table 1: Comparison of this compound Synthesis Yields

Starting MaterialKey Reagents/ConditionsReported YieldPurityReference
3-Methoxy-17-methyldextromorphanMethylmagnesium bromide (1 eq), bis(tricyclohexylphosphine)nickel dichloride (0.01 eq)53.3%93.7%[2]
3-Methoxy-17-methyldextromorphanMethylmagnesium bromide (3 eq), bis(tricyclohexylphosphine)nickel dichloride (0.05 eq)78.1%97.4%[2]
3-HydroxymorphinanN-Cbz protection, Suzuki-Miyaura coupling, reductive alkylationNot specified for overall yield, but intermediate steps have high yields (e.g., 99% for protection)High purity intermediates[1]
DextrorphanEsterification, methylation, salification>80% for each stepHigh[4]

Experimental Protocols

Protocol 1: Synthesis from 3-Methoxy-17-methyldextromorphan [2]

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 3-methoxy-17-methyldextromorphan (20 mmol) and bis(tricyclohexylphosphine)nickel dichloride (1 mmol) in 100 ml of toluene (B28343).

  • Grignard Reaction: Heat the solution to 65°C and add methylmagnesium bromide (1 mol/L in THF, 60 mmol) dropwise.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction to room temperature and quench by adding a saturated ammonium (B1175870) chloride solution. Add water and separate the organic layer.

  • Washing and Concentration: Wash the organic layer with saturated brine, dry it, and distill off the toluene under reduced pressure to obtain crude Dimemorfan.

  • Salification: Dissolve the crude Dimemorfan in 25 ml of 95% ethanol at room temperature. Add 85% phosphoric acid (20 mmol) to precipitate the white solid of this compound.

  • Isolation: Filter the solid, wash with ethanol, and dry to obtain the final product.

Protocol 2: Recrystallization for Crystal Form II [3]

  • Dissolution: Add 20g of crude this compound to 70ml of methanol.

  • Reflux: Heat the mixture under reflux until all the solid dissolves.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool to room temperature and stir for 5 hours to induce crystallization.

  • Isolation and Drying: Filter the resulting white solid and dry it under reduced pressure at 50°C to yield this compound crystal form II.

Visualizations

Below are diagrams illustrating the synthesis workflow and the signaling pathway of Dimemorfan.

G cluster_synthesis This compound Synthesis Workflow Start Starting Material (e.g., 3-Methoxy-17-methyldextromorphan) Grignard Grignard Reaction (Methylation at C3) Start->Grignard Workup Aqueous Workup & Extraction Grignard->Workup Purification Purification of Dimemorfan Base (e.g., Distillation) Workup->Purification Salification Salification with Phosphoric Acid Purification->Salification Crystallization Recrystallization (e.g., from Methanol) Salification->Crystallization End This compound (Final Product) Crystallization->End

Caption: A generalized workflow for the synthesis of this compound.

G cluster_pathway Dimemorfan Signaling Mechanism Dimemorfan Dimemorfan Sigma1R Sigma-1 (σ1) Receptor Dimemorfan->Sigma1R Agonist NMDA NMDA Receptor Dimemorfan->NMDA Medulla Cough Center (Medulla Oblongata) Sigma1R->Medulla Modulates Suppression Suppression of Cough Reflex Medulla->Suppression NoEffect No Significant Antagonism NMDA->NoEffect

References

Identifying and minimizing side effects of Dimemorfan phosphate in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimemorfan (B1670651) phosphate (B84403). The information is designed to help identify and minimize potential side effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dimemorfan phosphate and what is its primary mechanism of action in a research context?

This compound is classified as a non-narcotic antitussive (cough suppressant) agent.[1][2] Its primary mechanism involves the direct inhibition of the cough center in the medulla oblongata.[1] Unlike opioid-based antitussives, it does not act on opioid receptors, which reduces the risk of dependency.[2] In a research setting, it is also characterized as a potent sigma-1 receptor agonist.[3] This interaction with sigma-1 receptors is believed to be linked to its potential neuroprotective and anti-inflammatory effects.

Q2: What are the most common side effects observed with this compound?

Clinical and preclinical studies have identified several common, generally mild side effects. These include drowsiness, dizziness, nausea, loss of appetite, and gastrointestinal discomfort such as constipation.[1][4] In most cases, these effects are transient and diminish as the subject adapts to the compound.[4]

Q3: Are there any severe side effects associated with this compound?

While rare, severe side effects can occur and warrant immediate attention. These include allergic reactions (rash, itching, swelling), severe dizziness, and difficulty breathing.[4]

Q4: What are the known drug interactions with this compound?

This compound can interact with other medications, potentially increasing the risk of adverse effects.[4] Co-administration with the following should be approached with caution:

  • Monoamine Oxidase Inhibitors (MAOIs): Can lead to severe hypertensive reactions.[4]

  • Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and other serotonergic drugs: May increase the risk of serotonin syndrome.[4]

  • Central Nervous System (CNS) Depressants (e.g., alcohol, benzodiazepines): Can potentiate effects of drowsiness and dizziness.[4]

Q5: How is this compound metabolized and excreted?

This compound is well-absorbed after oral administration and is primarily metabolized in the liver. Its metabolites are then excreted through the kidneys.[5] This metabolic pathway helps to minimize the potential for accumulation and adverse effects.[5]

Data Presentation

Summary of Common Side Effects and Incidence

Note: Specific percentage-based incidence rates from comprehensive clinical trials are not widely available in publicly accessible literature. The data below is based on a review of clinical studies and post-marketing surveillance, which indicates a generally low incidence of minor side effects.

Side EffectIncidence RateSeverityNotes
Drowsiness/Somnolence< 10%[1]Mild to ModerateOne of the most frequently reported side effects.[4]
Nausea< 10%[1]MildOften diminishes with continued use.
Loss of Appetite< 10%[1]Mild
Dizziness< 10% (implied)[1][4]Mild
Gastrointestinal Discomfort (e.g., Constipation)< 10% (implied)[1][4]Mild
Pharmacokinetic Parameters of this compound in Healthy Adults

The following table summarizes key pharmacokinetic parameters following single oral doses.

Parameter10 mg Dose20 mg Dose40 mg Dose
Cmax (ng/mL) Dose ProportionalDose Proportional6.19 ± 7.61
Tmax (h) 2.75 - 3.962.75 - 3.962.75 - 3.96
t1/2 (h) 10.6 - 11.410.6 - 11.410.6 - 11.4
AUC0-t (ng·mL⁻¹·h) Dose ProportionalDose Proportional101 ± 171
AUC0-∞ (ng·mL⁻¹·h) Dose ProportionalDose Proportional117 ± 210

Data sourced from a pharmacokinetic study in healthy Chinese volunteers.[6]

Troubleshooting Guides

In Vitro Experiments

Issue 1: Unexpected Decrease in Cell Viability in an MTT or Similar Proliferation Assay

  • Potential Cause: While generally considered to have low toxicity at therapeutic doses, high concentrations of this compound in vitro may induce cytotoxicity. Additionally, as a cationic compound, it may interfere with the MTT assay.

  • Troubleshooting Steps:

    • Confirm with a Secondary Assay: Use an alternative viability assay that relies on a different mechanism, such as a lactate (B86563) dehydrogenase (LDH) assay (measuring membrane integrity) or an ATP-based assay (measuring cellular ATP levels), to confirm the cytotoxic effect.

    • Perform a Dose-Response Curve: Determine the IC50 of this compound for your specific cell line to identify a non-toxic working concentration.

    • Cell-Free Control: To check for assay interference, incubate this compound with the MTT reagent in cell-free media. A color change indicates a direct chemical reaction, suggesting the need for an alternative assay.[7]

    • Optimize Incubation Time: Reduce the incubation time with this compound to see if the effect is time-dependent.

Issue 2: High Background or Inconsistent Results in an MTT Assay

  • Potential Cause: Components in the culture medium or the compound itself can interfere with the assay.

  • Troubleshooting Steps:

    • Use Phenol (B47542) Red-Free Medium: Phenol red can interfere with absorbance readings. Switch to a phenol red-free medium during the assay incubation period.[7]

    • Reduce Serum Concentration: Serum components can sometimes interact with the MTT reagent. Consider using a serum-free medium for the duration of the MTT incubation.[7]

    • Ensure Complete Solubilization: Incomplete dissolution of formazan (B1609692) crystals is a common source of variability. Ensure the solubilization agent is added and mixed thoroughly, and allow sufficient time for the crystals to dissolve completely before reading the plate.[8]

In Vivo Experiments

Issue 3: Excessive Drowsiness or Sedation Observed in Animal Models

  • Potential Cause: Drowsiness is a known CNS side effect of this compound.[4] This can interfere with behavioral tests that require normal motor function and alertness.

  • Troubleshooting Steps:

    • Dose Adjustment: Perform a dose-response study to find the minimal effective dose that does not produce excessive sedation.

    • Acclimatization: Ensure animals are properly acclimatized to the testing environment to reduce stress, which can sometimes exacerbate sedative effects.

    • Timing of Behavioral Testing: Conduct behavioral tests at a time point when the peak sedative effect has subsided. This can be determined through pharmacokinetic and pharmacodynamic studies.

    • Consider Co-administration of a Stimulant: In some research contexts, a mild stimulant like caffeine (B1668208) may be used to counteract sedation, but this should be carefully validated to ensure it does not interfere with the primary experimental outcomes.[9]

Issue 4: Gastrointestinal Side Effects (e.g., Reduced Motility, Constipation)

  • Potential Cause: this compound can cause gastrointestinal discomfort, including constipation.[4]

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Ensure that animals have ad libitum access to food and water, and monitor for any significant changes in consumption.

    • Assess Gastrointestinal Transit: If reduced motility is a concern, it can be quantitatively assessed. A common method is the charcoal meal transit test, where animals are orally administered a charcoal meal, and the distance it has traveled through the gastrointestinal tract is measured after a set time.[10]

    • Stool Monitoring: Regularly observe the frequency and consistency of fecal pellets as a qualitative measure of gastrointestinal function.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effect of this compound on a cell line of interest.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., water or DMSO)

  • Target cell line

  • Complete culture medium (consider phenol red-free medium for the assay step)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • 10X Binding Buffer (e.g., 0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Accutase or Trypsin-EDTA). Combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[2]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3][8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[3]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Signaling Pathway Diagram

Dimemorfan_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dimemorfan Dimemorfan Sigma1R_inactive Sigma-1 Receptor (Inactive) BiP BiP Sigma1R_inactive->BiP Dissociation Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Activation NFkB_IkB_complex NF-κB/IκBα Complex IKK_complex IKK Complex Sigma1R_active->IKK_complex Inhibition IKK_complex->NFkB_IkB_complex Phosphorylation (Blocked by Dimemorfan) NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Nuclear Translocation IkB IκBα IkB_p p-IκBα Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (Promoter Region) NFkB_translocated->DNA Binds to Promoter Gene_Transcription Inflammatory Gene Transcription (e.g., iNOS, TNF-α) DNA->Gene_Transcription Initiates Transcription NFkB_p65_p50IkB NFkB_p65_p50IkB NFkB_p65_p50IkB->NFkB_IkB_complex

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_viability Option A: Viability/Cytotoxicity cluster_apoptosis Option B: Apoptosis cluster_results Phase 4: Results A Cell Culture (Select appropriate cell line) B Cell Seeding (e.g., 96-well or 6-well plate) A->B C Prepare this compound Serial Dilutions B->C D Treat Cells (Include vehicle control) C->D E Incubate (e.g., 24, 48, 72 hours) D->E F1 Perform MTT Assay E->F1 G1 Harvest & Stain Cells (Annexin V / PI) E->G1 F2 Measure Absorbance F1->F2 H Data Analysis (Calculate % Viability or % Apoptosis) F2->H G2 Analyze via Flow Cytometry G1->G2 G2->H I Generate Dose-Response Curve & Determine IC50 H->I

Caption: General experimental workflow for assessing Dimemorfan's in vitro effects.

References

Technical Support Center: Synthesis of Dimemorfan Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimemorfan (B1670651) phosphate (B84403).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Dimemorfan phosphate, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the overall yield of my this compound synthesis consistently low?

Answer:

Low overall yield in this compound synthesis can stem from several factors throughout the multi-step process. Here are some common culprits and troubleshooting suggestions:

  • Suboptimal Reaction Conditions: Each step in the synthesis has optimal temperature, pressure, and reaction time parameters. Deviations can lead to incomplete reactions or the formation of side products. It is crucial to strictly adhere to established protocols.

  • Reagent Quality: The purity of starting materials and reagents is paramount. Impurities can interfere with the reactions, leading to lower yields. Ensure all chemicals are of the appropriate grade and stored correctly.

  • Inefficient Purification: Product loss during purification steps is a common cause of reduced yield. Optimize your purification techniques, such as recrystallization or chromatography, to maximize recovery. A patent for a new preparation method highlights a simplified reaction flow process that leads to higher reaction yield and purity[1].

  • Side Reactions: The morphinan (B1239233) scaffold is complex, and various side reactions can occur. For instance, in reactions involving morphinans, the formation of isomers or degradation products can reduce the yield of the desired product.

Question 2: I am observing a significant amount of impurities in my final product. How can I improve the purity of this compound?

Answer:

Improving the purity of your final this compound product involves careful attention to both the reaction and purification steps.

  • Reaction Monitoring: Utilize techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of your reactions. This allows you to ensure the reaction goes to completion and to identify the formation of any major impurities in real-time.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. A method for preparing a specific crystal form of this compound involves dissolving the crude product in methanol, followed by heating, cooling for crystal precipitation, filtering, and drying[2]. Experiment with different solvents to find the optimal conditions for your product.

  • Chromatography: Column chromatography is highly effective for separating the desired product from impurities. The choice of stationary and mobile phases is critical for achieving good separation.

  • Salification: The final step of forming the phosphate salt can itself be a purification step. Ensuring the correct stoichiometry and conditions during salification can help precipitate the pure phosphate salt, leaving impurities in the solution.

Question 3: The cyclization step in my synthesis is not proceeding efficiently. What can I do to improve the yield of this key step?

Answer:

The intramolecular cyclization to form the morphinan ring system is a critical and often challenging step. Here are some factors to consider:

  • Choice of Cyclization Reagent: The selection of the cyclization reagent is crucial. One patented method describes a ring-closure reaction under the existence of three oxyhalogen phosphorus compounds (e.g., phosphorus oxychloride or tribromo oxygen phosphorus) to prepare an intermediate[1].

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition. Carefully optimize these parameters for your specific substrate.

  • Protecting Groups: In some synthetic routes, the use of protecting groups for reactive functional groups can prevent side reactions and improve the yield of the desired cyclization product[1].

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of Dimemorfan?

A1: Several synthetic routes have been developed, starting from different precursors. Some common starting materials include:

  • 2-(2-alkene-4-oxo-cyclohex alkyl) ethamine[1].

  • 3-hydroxymorphinan (3-HM)[3].

  • Dextromethorphan, where the basic group is used as the starting raw material for methoxymethylation and subsequent salification[4].

Q2: What is the role of phosphoric acid in the final step of the synthesis?

A2: Phosphoric acid is used in the final step to form the phosphate salt of Dimemorfan. This is achieved by reacting the free base of Dimemorfan with phosphoric acid. The resulting this compound salt often has improved properties for pharmaceutical applications, such as better stability and solubility. The salification process can also aid in the purification of the final product[1].

Q3: Are there different crystalline forms of this compound, and how can they be controlled?

A3: Yes, different crystalline forms (polymorphs) of this compound can exist. One patent describes the preparation of a specific crystal form (crystal form II) by dissolving the crude product in methanol, followed by reflux, cooling to precipitate crystals, filtration, and drying[2]. Controlling the crystallization conditions, such as the choice of solvent, temperature, and cooling rate, is essential for obtaining a specific and consistent crystalline form.

Data Presentation

Table 1: Comparison of Reported Yields for a Key Intermediate in a Patented Synthesis Route

StepStarting Material (Compound II)ReagentsProduct (Compound III)Yield (%)Reference
Ring-closure reaction27.1gToluene (B28343) (360ml), Phosphorus oxychloride (38ml)23.5g92.9%[1]

Table 2: Influence of Reagent Stoichiometry on the Yield and Purity of a Dimemorfan Synthesis Step

EmbodimentStarting Material (3-methoxy-17-methyldextromorphan)Catalyst (bis(tricyclohexylphosphine)nickel dichloride)Reagent (methylmagnesium bromide)Yield of this compound (%)Purity (%)Reference
15.71g (20mmol)0.70g (1mmol)20ml (1mol/L, 20mmol)Not specifiedNot specified[4]
25.71g (20mmol)0.14g (0.2mmol)20ml (1mol/L, 20mmol)53.3%93.7%[4]
35.71g (20mmol)0.70g (1mmol)60ml (1mol/L, 60mmol)78.1%97.4%[4]

Experimental Protocols

Protocol 1: Synthesis of Intermediate Compound III (1-(4-aminomethyl phenyl)-7-oxo-3,4,5,6-tetrahydroisoquinoline)

This protocol is adapted from a patented procedure[1].

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, mix 27.1g of Compound (II), 360ml of toluene, and 38ml of phosphorus oxychloride.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours.

  • Work-up: After the reaction is complete, cool the mixture and remove the toluene under reduced pressure.

  • Extraction: To the residue, add 100ml of ethyl acetate (B1210297) and 200ml of water. Separate the aqueous layer and extract it twice with 100ml portions of ethyl acetate.

  • Purification: Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate to obtain a solid.

  • Recrystallization: Recrystallize the solid from Sherwood oil to yield 23.5g of Compound (III) (Yield: 92.9%).

Visualizations

Synthesis_Workflow A Starting Material (Compound II) B Ring-closure Reaction (Toluene, POCl3, Reflux) A->B Reactants C Work-up & Extraction (EtOAc, Water) B->C Reaction Mixture D Purification (Anhydrous Na2SO4) C->D Organic Layer E Isolation & Recrystallization (Sherwood oil) D->E Dried Solution F Intermediate (Compound III) E->F Purified Product

Caption: Experimental workflow for the synthesis of a key intermediate.

Logical_Troubleshooting Problem Low Overall Yield Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Poor Reagent Quality Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Optimize T, P, Time Cause1->Solution1 Solution2 Use High-Purity Reagents Cause2->Solution2 Solution3 Optimize Recrystallization & Chromatography Cause3->Solution3 Solution4 Monitor Reaction (TLC, HPLC) Cause4->Solution4

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Stability testing of Dimemorfan phosphate under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Dimemorfan phosphate (B84403) under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of Dimemorfan phosphate?

A1: Forced degradation studies for this compound should be designed to evaluate its intrinsic stability.[1] Based on general guidelines for pharmaceuticals and related morphinan (B1239233) compounds, the following stress conditions are recommended:[2][3]

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with heating (e.g., 60°C) if no degradation is observed.[3]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if necessary.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[4]

  • Thermal Degradation: Dry heat at a temperature significantly above accelerated stability conditions (e.g., 105°C) for several hours.[5]

  • Photostability: Exposure to a combination of UV and visible light, with a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[2]

Q2: What are the known and potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively published, inferences can be drawn from its morphinan structure and data on similar compounds like codeine and dextromethorphan.[4][6] Potential degradation pathways include:

  • Oxidation: The tertiary amine in the morphinan ring is susceptible to oxidation, potentially forming an N-oxide. This is a common degradation pathway for morphinan alkaloids.[6]

  • Hydrolysis: Although the core structure is generally stable to hydrolysis, if formulated with ester-containing excipients, interactions could occur. The phosphate salt itself is stable.

  • Photodegradation: Exposure to light can lead to the formation of various degradation products, a known characteristic of some morphinan derivatives.[7]

Q3: Are there any known impurities of this compound that I should be aware of?

A3: Yes, several impurities of this compound are available as reference standards.[8][9] These can be process-related impurities from synthesis or degradation products. It is advisable to consult supplier catalogs for a list of commercially available impurities to aid in peak identification during stability studies.

Q4: What is a suitable stability-indicating analytical method for this compound?

A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for stability-indicating analysis of this compound. A validated method will allow for the separation of the parent drug from its degradation products.[10] A published method for this compound tablets uses a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection.[11]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePotential Cause(s)Troubleshooting Step(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- Insufficient buffer capacity of the mobile phase- Replace the column.- Dissolve the sample in the mobile phase.- Increase the buffer concentration or adjust the mobile phase pH.[12]
Fluctuating Retention Times - Inconsistent mobile phase composition- Leaks in the HPLC system- Poor temperature control- Prepare fresh mobile phase and ensure proper mixing.- Check for leaks at all fittings.- Use a column oven to maintain a constant temperature.[13]
Ghost Peaks - Impurities in the mobile phase or injection solvent- Carryover from previous injections- Use high-purity solvents.- Implement a robust needle wash procedure.- Run a blank gradient to identify the source of the peaks.[12]
High Backpressure - Clogged column frit or tubing- Precipitation of buffer in the mobile phase- Sample matrix components blocking the column- Back-flush the column (if permissible by the manufacturer).- Ensure buffer is fully dissolved and miscible with the organic phase.- Use a guard column and appropriate sample preparation.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Store at room temperature for 24 hours. If no degradation is observed, heat the solution at 60°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store at room temperature and protect from light. Sample at appropriate time points.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 105°C. Sample at various time points.

  • Photostability: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples and a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol is based on a published method for this compound tablets and may require optimization for drug substance analysis.[11]

  • Column: Octadecylsilanized silica (B1680970) gel for liquid chromatography (5 µm particle size), 4.6 mm x 15 cm.

  • Mobile Phase: Prepare a solution by adding 10 mL of triethylamine (B128534) to 950 mL of water, adjust the pH to 2.5 with phosphoric acid, and then add water to make 1000 mL. Mix 700 mL of this solution with 300 mL of acetonitrile.

  • Flow Rate: Adjust so that the retention time of Dimemorfan is approximately 6 minutes.

  • Column Temperature: 30°C.

  • Detection: UV absorption at 268 nm.

  • Injection Volume: 100 µL.

  • System Suitability: The number of theoretical plates for the Dimemorfan peak should not be less than 3000, and the symmetry factor should not be more than 2.0.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 1 M HClRoom Temp / 60°CUp to 24 hours
Base Hydrolysis 1 M NaOHRoom Temp / 60°CUp to 24 hours
Oxidation 30% H₂O₂Room TempUp to 24 hours
Thermal Dry Heat105°CUp to 72 hours
Photolytic UV/Vis LightAmbient1.2 million lux hrs & 200 W hrs/m²

Table 2: Example Data from a Hypothetical Stability Study (to be populated with experimental data)

Stress ConditionTime (hours)% Assay of this compound% Total ImpuritiesMass Balance (%)
Control 0100.00.1100.1
1 M HCl @ 60°C 885.214.599.7
1 M NaOH @ 60°C 890.19.799.8
30% H₂O₂ @ RT 2478.521.099.5
105°C Dry Heat 4895.34.599.8
Photolytic -92.77.199.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (1M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (30% H2O2, RT) prep->oxid Expose to Stress therm Thermal (105°C, Solid) prep->therm Expose to Stress photo Photolytic (UV/Vis Light) prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (Assay, Impurities, Mass Balance) hplc->data

Caption: Experimental Workflow for Forced Degradation of this compound.

degradation_pathway cluster_main This compound cluster_products Potential Degradation Products parent This compound (C18H25N·H3PO4) n_oxide N-Oxide Impurity parent->n_oxide Oxidation (H2O2) demethyl N-Demethylated Impurity parent->demethyl Thermal/Photolytic Stress photo_prod Other Photodegradants parent->photo_prod Photolytic Stress (UV/Vis)

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: Dimemorfan Phosphate Oral Formulation for Pediatrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of Dimemorfan phosphate (B84403) for pediatric use.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in developing a pediatric oral formulation of Dimemorfan phosphate?

The main challenges include:

  • Taste-Masking: this compound is known to have a bitter taste, which is a major barrier to compliance in pediatric patients.[1][2] Effective taste-masking is crucial for developing a palatable and acceptable formulation.[3][4]

  • Dosage Form Selection: The chosen dosage form must be appropriate for a wide age range, from infants to adolescents, who have varying swallowing abilities.[2][5] Liquid formulations like syrups or suspensions are common, but innovative options like orally disintegrating tablets (ODTs) are also being explored.[6][7]

  • Stability: Liquid formulations of this compound are susceptible to physical and chemical instability, which can affect the drug's efficacy and safety.[8][9][10] This includes potential for microbial growth, pH shifts, and degradation of the active pharmaceutical ingredient (API).

  • Excipient Safety: Excipients used in pediatric formulations must have a well-established safety profile for children, as their metabolism and tolerance can differ significantly from adults.[11][12][13][14]

  • Bioavailability: The formulation must ensure consistent and predictable bioavailability of this compound in the pediatric population to achieve the desired therapeutic effect.[15][16]

2. What are the known physicochemical properties of this compound relevant to formulation development?

Key properties are summarized in the table below.

3. What is the mechanism of action of this compound?

This compound is a non-narcotic antitussive agent.[17][18] Its primary mechanism of action is the suppression of the cough reflex by acting on the cough center in the medulla oblongata.[17][19] It is a sigma-1 receptor agonist and modulates serotonin (B10506) and norepinephrine (B1679862) pathways.[19][20][21] Unlike opioid-based antitussives, it does not act on opioid receptors, reducing the risk of dependence.[19][20]

Troubleshooting Guides

Issue 1: Poor Palatability and Patient Refusal
Potential Cause Troubleshooting Steps
Inadequate Taste-Masking 1. Sweeteners and Flavors: Screen a panel of sweeteners (e.g., sucralose, acesulfame (B1210027) potassium) and pediatric-friendly flavors (e.g., cherry, grape, bubblegum) to identify the most effective combination.[22][23] 2. Polymer Coating: For solid dosage forms like ODTs or granules, consider coating the API particles with a taste-masking polymer such as ethylcellulose or methacrylic acid copolymers.[18][24] 3. Complexation: Investigate the use of cyclodextrins to form inclusion complexes with this compound, which can encapsulate the bitter API.[11][22] 4. Ion-Exchange Resins: Explore the use of ion-exchange resins to bind the drug, preventing its dissolution in the mouth.[23][25]
Unpleasant Mouthfeel (Grittiness) 1. Particle Size Reduction: For suspensions, ensure the API particle size is sufficiently small and uniform to avoid a gritty texture. 2. Viscosity Modifiers: Incorporate viscosity-enhancing agents (e.g., xanthan gum, hypromellose) to create a smoother mouthfeel.[23]
Aversive Odor 1. Flavoring Agents: Utilize flavoring agents that can also mask any unpleasant odors from the API or excipients.
Issue 2: Physical Instability of Liquid Formulation
Potential Cause Troubleshooting Steps
Caking in Suspensions 1. Suspending Agents: Optimize the concentration of suspending agents (e.g., xanthan gum, microcrystalline cellulose) to maintain particle dispersion.[8] 2. Flocculating Agents: Introduce a controlled amount of a flocculating agent to encourage the formation of loose, easily re-dispersible agglomerates. 3. Particle Size Control: Ensure a narrow and controlled particle size distribution of the API.
Phase Separation in Emulsions 1. Emulsifier Selection: Screen and select an appropriate emulsifying agent or combination of agents with the correct Hydrophile-Lipophile Balance (HLB).[8] 2. Homogenization: Optimize the homogenization process to achieve a small and uniform droplet size.
Crystal Growth 1. Solubility Optimization: Ensure the drug remains within its saturation solubility in the vehicle throughout the shelf life. Consider the use of co-solvents if necessary, ensuring their safety in pediatrics.[26] 2. Polymeric Inhibitors: Investigate the addition of polymers that can inhibit crystal growth.
Issue 3: Chemical Instability of the Formulation
Potential Cause Troubleshooting Steps
API Degradation (e.g., hydrolysis, oxidation) 1. pH Optimization: Determine the pH of maximum stability for this compound in an aqueous environment and buffer the formulation accordingly. 2. Antioxidants: If oxidation is a concern, include antioxidants (e.g., ascorbic acid, sodium metabisulfite), ensuring their pediatric safety. 3. Chelating Agents: Add chelating agents (e.g., EDTA) to sequester metal ions that can catalyze degradation.
Loss of Preservative Efficacy 1. Preservative Selection: Choose a preservative system effective at the formulation's pH and compatible with all excipients. Common options include parabens and sodium benzoate, but their use in pediatrics requires careful consideration of safety limits.[14] 2. Antimicrobial Effectiveness Testing: Perform antimicrobial effectiveness testing (AET) according to pharmacopeial guidelines at the beginning and end of the proposed shelf life.
Drug-Excipient Incompatibility 1. Compatibility Studies: Conduct thorough drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) to identify any interactions.[6][12][27]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₈NO₄P[28]
Molar Mass ~355.39 g/mol [28]
Melting Point 267-269°C[28]
Solubility Sparingly soluble in water; Soluble in methanol[28]
Aqueous Solubility 20 mg/mL (56.59 mM); 10 mg/mL (28.30 mM) with ultrasound and heating to 60°C[28]
DMSO Solubility 1 mg/mL (2.83 mM) with ultrasound[24]
pKa Not readily available in searched literature.
LogP Not readily available in searched literature.

Table 2: Example of Excipients for a Pediatric this compound Oral Solution/Suspension

Excipient Category Example Excipient Function Considerations for Pediatric Use
Solvent/Vehicle Purified WaterMain solventSafest and most common vehicle.[11]
Co-solvent Glycerin, Propylene GlycolTo increase solubilityPropylene glycol use should be limited and monitored in neonates and young children due to potential toxicity.[11][13]
Sweetener Sucralose, Acesulfame KTaste-maskingNon-cariogenic and generally considered safe.[3]
Flavoring Agent Cherry, Grape FlavorImprove palatabilityMust be free of allergens and suitable for the target age group.
Viscosity Modifier Xanthan Gum, HPMCImprove mouthfeel, aid in suspensionGenerally regarded as safe (GRAS).
Buffering Agent Citrate BufferMaintain pH for stability and solubilityMust be within physiological tolerance.
Preservative Sodium Benzoate, ParabensPrevent microbial growthUse should be minimized and within established pediatric safety limits.[14]

Experimental Protocols

1. Protocol: Taste Assessment using an Electronic Tongue

  • Objective: To quantitatively evaluate the bitterness of this compound and the effectiveness of different taste-masking strategies.[8][20][29]

  • Apparatus: An electronic tongue (e-tongue) system equipped with lipid/polymer membrane sensors.

  • Methodology:

    • Sample Preparation: Prepare aqueous solutions of this compound at a clinically relevant concentration. Prepare formulations with different taste-masking agents (e.g., sweeteners, polymers, cyclodextrins). A placebo formulation should be used as a negative control.

    • Sensor Calibration: Calibrate the sensors according to the manufacturer's instructions using standard taste substances (e.g., quinine (B1679958) for bitterness).

    • Measurement: Immerse the sensor array in the sample solution and record the potential difference between each sensor and a reference electrode.

    • Data Analysis: Analyze the sensor output using multivariate statistical methods (e.g., Principal Component Analysis) to generate a taste profile and quantify the bitterness intensity. Compare the bitterness scores of the unmasked drug with the taste-masked formulations.

2. Protocol: Stability-Indicating HPLC Method for this compound Oral Solution

  • Objective: To develop and validate a stability-indicating HPLC method to quantify this compound and its degradation products in an oral liquid formulation.[14][30]

  • Instrumentation: HPLC system with a UV detector.

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good separation.[31]

      • Flow Rate: Typically 1.0 mL/min.

      • Detection Wavelength: 268 nm.[31]

      • Column Temperature: 30°C.[31]

    • Forced Degradation Studies: Subject the this compound solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

    • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.

    • Stability Study: Store the pediatric oral formulation under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions. Analyze samples at predetermined time points using the validated HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

3. Protocol: Dissolution Testing for a Pediatric this compound Formulation (e.g., ODTs or Suspension)

  • Objective: To evaluate the in vitro release profile of this compound from the pediatric formulation.[31][32]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Methodology:

    • Dissolution Medium: Use a physiologically relevant medium. For immediate-release pediatric formulations, water or a buffer with a pH similar to gastric fluid (e.g., pH 1.2 or simulated gastric fluid without enzymes) is often used. The volume is typically 900 mL.[32]

    • Apparatus Settings:

      • Paddle Speed: 50 rpm.[32]

      • Temperature: 37 ± 0.5°C.

    • Procedure: Place one dose of the formulation into each dissolution vessel. Withdraw samples at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Analysis: Analyze the samples for this compound concentration using a validated analytical method, such as the HPLC method described above.

    • Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing Analytical Testing cluster_optimization Optimization & Finalization API_Characterization API Characterization (Solubility, pKa, etc.) Excipient_Selection Excipient Selection (Pediatric Safety) API_Characterization->Excipient_Selection Prototype_Formulation Prototype Formulation (Solution/Suspension/ODT) Excipient_Selection->Prototype_Formulation Taste_Assessment Taste Assessment (E-Tongue) Prototype_Formulation->Taste_Assessment Stability_Testing Stability Testing (HPLC) Prototype_Formulation->Stability_Testing Dissolution_Testing Dissolution Testing Prototype_Formulation->Dissolution_Testing Formulation_Optimization Formulation Optimization Taste_Assessment->Formulation_Optimization Stability_Testing->Formulation_Optimization Dissolution_Testing->Formulation_Optimization Final_Formulation Final Pediatric Formulation Formulation_Optimization->Final_Formulation

Caption: Experimental workflow for developing a pediatric oral formulation of this compound.

signaling_pathway Dimemorfan Dimemorfan Phosphate Sigma1R Sigma-1 Receptor Dimemorfan->Sigma1R Agonist Neuronal_Modulation Neuronal Modulation (Serotonin/Norepinephrine) Dimemorfan->Neuronal_Modulation NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Cough_Center Cough Center (Medulla) NMDAR->Cough_Center Potential Interaction Antitussive_Effect Antitussive Effect Cough_Center->Antitussive_Effect Neuronal_Modulation->Cough_Center Inhibits

Caption: Simplified signaling pathway of this compound's antitussive action.

troubleshooting_logic Start Formulation Issue Encountered Identify_Problem Identify Primary Problem Start->Identify_Problem Taste Poor Palatability Identify_Problem->Taste Taste Stability Instability (Physical/Chemical) Identify_Problem->Stability Stability Performance Poor Performance (e.g., Dissolution) Identify_Problem->Performance Performance Taste_Action Optimize Taste-Masking (Sweeteners, Coating, etc.) Taste->Taste_Action Stability_Action Adjust pH, Excipients, or Storage Conditions Stability->Stability_Action Performance_Action Modify Formulation (e.g., Disintegrants, Solubilizers) Performance->Performance_Action Re-evaluate Re-evaluate Formulation Taste_Action->Re-evaluate Stability_Action->Re-evaluate Performance_Action->Re-evaluate

Caption: Logical troubleshooting workflow for pediatric oral formulation challenges.

References

Technical Support Center: Optimizing Dimemorfan Phosphate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimemorfan (B1670651) phosphate (B84403) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reliability of your experimental results.

Dimemorfan phosphate is a non-narcotic antitussive agent that primarily exerts its effects as a sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Accurate in vitro characterization is crucial for understanding its pharmacological profile. This guide will address common challenges encountered during radioligand binding assays for the σ1 receptor and functional assays for the NMDA receptor.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound in vitro?

This compound's primary molecular targets are the sigma-1 (σ1) receptor, where it acts as a high-affinity agonist, and the NMDA receptor, where it functions as a low-affinity non-competitive antagonist.[1][2]

Q2: Which cell lines are suitable for studying this compound's activity?

For σ1 receptor binding and functional assays, cell lines with high expression of the receptor are recommended. Commonly used cell lines include human embryonic kidney (HEK293) cells, breast cancer cell lines like MCF-7 and MDA-MB-468, and the neuroblastoma cell line SK-N-SH.[3][4][5] For NMDA receptor functional assays, HEK293 cells recombinantly expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) are frequently used.[6][7]

Q3: How should I prepare this compound for in vitro assays?

This compound is generally soluble in aqueous solutions. For stock solutions, sterile distilled water or a buffer like PBS can be used.[8] It is recommended to prepare fresh solutions for each experiment to avoid degradation. If using an organic solvent like DMSO for other compounds in your assay, ensure the final concentration in the well is low (<0.5%) to prevent solvent-induced artifacts.

Troubleshooting Guides

Sigma-1 Receptor Radioligand Binding Assays

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell membrane preparation.

    • Solution: Ensure a standardized protocol for membrane preparation with consistent homogenization and centrifugation steps. Prepare fresh membranes for each experiment if possible.

  • Possible Cause: Pipetting inaccuracies.

    • Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all wells to minimize well-to-well variation.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure cells are evenly suspended before plating and use appropriate techniques to avoid clumping.

Issue 2: High non-specific binding.

  • Possible Cause: Inappropriate blocking agents.

    • Solution: Optimize the concentration of blocking agents like bovine serum albumin (BSA) in your assay buffer.

  • Possible Cause: Radioligand degradation.

    • Solution: Store the radioligand according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment.

  • Possible Cause: Insufficient washing.

    • Solution: Optimize the number and duration of wash steps to effectively remove unbound radioligand without dissociating specifically bound ligand.

Issue 3: Low specific binding signal.

  • Possible Cause: Low receptor expression in the chosen cell line.

    • Solution: Use a cell line known to have high endogenous expression of the σ1 receptor or a stably transfected cell line.

  • Possible Cause: Suboptimal incubation time and temperature.

    • Solution: Determine the optimal incubation time to reach binding equilibrium by performing a time-course experiment. Ensure a consistent and optimal temperature is maintained throughout the incubation.

  • Possible Cause: Incorrect buffer composition.

    • Solution: The pH and ionic strength of the buffer can influence binding. Use a recommended buffer system (e.g., Tris-HCl) and ensure the pH is stable.

NMDA Receptor Functional Assays (e.g., Calcium Flux)

Issue 1: High background fluorescence or low signal-to-noise ratio.

  • Possible Cause: Autofluorescence of test compounds.

    • Solution: Run control wells containing the compound without cells to measure its intrinsic fluorescence and subtract this from the experimental wells.

  • Possible Cause: Suboptimal dye loading.

    • Solution: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure cells are washed adequately to remove extracellular dye.

  • Possible Cause: Cell death or stress.

    • Solution: Overexpression of NMDA receptors can be cytotoxic. Use cells with a moderate and consistent expression level. Ensure cells are healthy and not overly confluent.[9]

Issue 2: Inconsistent IC50 values for this compound.

  • Possible Cause: Fluctuation in co-agonist concentration.

    • Solution: The activity of NMDA receptors is dependent on the presence of a co-agonist like glycine (B1666218) or D-serine.[10] Maintain a consistent and saturating concentration of the co-agonist in your assay buffer.

  • Possible Cause: Variable cell passage number.

    • Solution: Use cells within a narrow passage number range, as receptor expression levels can change with prolonged culturing.

  • Possible Cause: Inconsistent agonist stimulation.

    • Solution: Use a consistent, sub-maximal (e.g., EC80) concentration of the agonist (NMDA/glutamate) to ensure that an inhibitory effect can be accurately measured.

Issue 3: No response or very weak response to NMDA/glutamate (B1630785) stimulation.

  • Possible Cause: Low receptor expression or function.

    • Solution: Verify the expression and functionality of the NMDA receptors in your cell line using a positive control (e.g., a known potent agonist).

  • Possible Cause: Presence of antagonists in the serum or media.

    • Solution: Use serum-free media during the assay or dialyzed serum to remove potential inhibitory components.

  • Possible Cause: Incorrect assay buffer composition.

    • Solution: Ensure the assay buffer is free of magnesium, which can block the NMDA receptor channel at resting membrane potential.[11] The buffer should contain an appropriate concentration of calcium.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds for easy comparison.

Table 1: this compound Binding Affinities (Ki)

ReceptorSpeciesTissue/Cell LineRadioligandKi (nM)Reference
Sigma-1RatBrain membranes--INVALID-LINK---Pentazocine151[2][12]
Sigma-2RatBrain membranes[³H]DTG4421[12]
NMDA (PCP site)RatBrain membranes[³H]MK-80117,000[2]

Table 2: Comparative Binding Affinities of Related Compounds

CompoundReceptorKi (nM)Reference
Dextromethorphan (B48470)Sigma-1205[2]
Dextrorphan (B195859)Sigma-1144[2]
(+)-PentazocineSigma-1~1-3[13]
HaloperidolSigma-14.5

Key Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the σ1 receptor.

Materials:

  • Cell membranes expressing σ1 receptors (e.g., from HEK293 cells or guinea pig brain)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~30-60 Ci/mmol)

  • Non-specific binding control: 10 µM Haloperidol

  • This compound dilutions

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer

    • Increasing concentrations of this compound or vehicle (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • A fixed concentration of --INVALID-LINK---Pentazocine (typically at its Kd concentration).

    • Cell membrane preparation (typically 50-100 µg of protein per well).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 90-120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: NMDA Receptor Calcium Flux Assay

This protocol provides a framework for measuring the inhibitory effect of this compound on NMDA receptor activation using a fluorescent calcium indicator.

Materials:

  • HEK293 cells expressing a specific NMDA receptor subtype (e.g., GluN1/GluN2B)

  • Cell culture medium

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) without Mg²⁺, supplemented with CaCl₂ and HEPES.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6)

  • NMDA and a co-agonist (Glycine or D-serine)

  • This compound dilutions

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1-2 hours at 37°C.[7]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add the desired concentrations of this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-30 minutes).

  • Signal Measurement:

    • Place the plate in the fluorescent plate reader and record the baseline fluorescence.

    • Using the instrument's injector, add a solution of NMDA and the co-agonist to stimulate the receptors.

    • Continuously record the fluorescence signal for several minutes to capture the calcium influx.

  • Data Analysis: Analyze the change in fluorescence (peak fluorescence minus baseline) as an indicator of calcium influx. Plot the response against the concentration of this compound to determine its IC50 value.

Visualizations

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion Sigma1R_BiP Sigma-1R / BiP Complex Sigma1R_Active Active Sigma-1R Sigma1R_BiP->Sigma1R_Active Dissociation IP3R IP3 Receptor Sigma1R_Active->IP3R Stabilizes Ca_ER Ca²⁺ IP3R->Ca_ER Release Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake ATP_Prod ATP Production Ca_Mito->ATP_Prod Stimulates Dimemorfan Dimemorfan (Agonist) Dimemorfan->Sigma1R_BiP Binds

Caption: Sigma-1 Receptor Signaling Pathway Activation by Dimemorfan.

NMDA_Receptor_Workflow start Start plate_cells Plate HEK293 cells (expressing NMDA-R) start->plate_cells dye_loading Load cells with Calcium-sensitive dye plate_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells add_compound Pre-incubate with This compound wash_cells->add_compound measure_baseline Measure baseline fluorescence add_compound->measure_baseline add_agonist Inject NMDA + Co-agonist (Glycine) measure_baseline->add_agonist measure_response Measure fluorescence (Calcium influx) add_agonist->measure_response analyze_data Analyze Data (Calculate IC50) measure_response->analyze_data end End analyze_data->end

Caption: Experimental Workflow for an NMDA Receptor Calcium Flux Assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Inaccurate_Results Inaccurate Results (High Variability / Low Signal) Reagent_Issues Reagent Issues - Degradation - Inconsistent Conc. Inaccurate_Results->Reagent_Issues Cell_Health Cell Health & Density - High Passage - Inconsistent Seeding Inaccurate_Results->Cell_Health Assay_Conditions Assay Conditions - Temp/pH Fluctuation - Suboptimal Buffer Inaccurate_Results->Assay_Conditions Protocol_Execution Protocol Execution - Pipetting Errors - Inconsistent Timing Inaccurate_Results->Protocol_Execution Optimize_Reagents Optimize Reagents - Prepare fresh solutions - Validate concentrations Reagent_Issues->Optimize_Reagents Standardize_Cells Standardize Cells - Use low passage cells - Optimize seeding density Cell_Health->Standardize_Cells Control_Conditions Control Conditions - Monitor Temp/pH - Validate buffer Assay_Conditions->Control_Conditions Refine_Protocol Refine Protocol - Calibrate pipettes - Standardize timing Protocol_Execution->Refine_Protocol

Caption: Troubleshooting Logic for Inaccurate In Vitro Assay Results.

References

Addressing unexpected results in Dimemorfan phosphate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimemorfan (B1670651) phosphate (B84403).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimentation with Dimemorfan phosphate, presented in a question-and-answer format.

Q1: Unexpected Anti-inflammatory Effects Not Mediated by Sigma-1 Receptor

Question: My experiments are showing anti-inflammatory effects of this compound, but these effects are not reversed by a sigma-1 receptor antagonist. Is this an expected result?

Answer: Yes, this is a plausible outcome. While Dimemorfan is a known sigma-1 receptor agonist, some of its anti-inflammatory effects have been shown to be independent of this receptor.[1][2] Research indicates that Dimemorfan can directly inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as interfere with NF-κB signaling in inflammatory cells.[1][2] These actions may occur through the modulation of intracellular calcium levels and NADPH oxidase (NOX) activity, which are not necessarily dependent on sigma-1 receptor activation.[1][2] Therefore, if your experimental model involves inflammation, it is possible to observe effects that are not blocked by sigma-1 receptor antagonists.

Q2: Lack of Significant Locomotor Activity Changes in In Vivo Studies

Question: I administered this compound to mice and did not observe any significant changes in locomotor activity or circling behavior. Is my experiment flawed?

Answer: Not necessarily. Studies have shown that Dimemorfan, unlike some other morphinan (B1239233) derivatives, does not significantly affect locomotor activity or produce circling behavior in mice at effective doses for neuroprotection and anti-inflammatory effects.[3][4][5][6] This is considered a favorable characteristic, as it suggests a lower potential for certain central nervous system side effects.[5][6] If your experimental goal is to assess the therapeutic effects of Dimemorfan without confounding locomotor stimulation, then your results are in line with existing findings.

Q3: Inconsistent Results in Cell-Based Assays

Question: I am observing high variability in my cell-based assays with this compound. What could be the cause?

Answer: High variability in cell-based assays can stem from several factors, not all of which are specific to this compound.[7][8] Here are some common troubleshooting steps:

  • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.[7][8]

  • Compound Solubility and Vehicle: this compound has specific solubility properties. Ensure it is fully dissolved in the appropriate vehicle before adding it to your cell culture medium. For in vitro studies, if you are using a stock solution in water, it is recommended to dilute it to the working solution, then filter and sterilize it with a 0.22 μm filter before use.[3] Inconsistent solubility can lead to variable effective concentrations.

  • Plate Edge Effects: The outer wells of microtiter plates are prone to evaporation, which can concentrate the drug and affect cell growth.[8] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

  • Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma.[7][8]

Q4: Determining the Optimal In Vivo Dosage

Question: I am unsure of the appropriate dosage of this compound for my in vivo experiments. What is a good starting point?

Answer: The optimal dosage will depend on your specific animal model and experimental endpoint. However, published studies provide a range of effective doses. For example:

  • Neuroprotective Effects: In a rat model of ischemic stroke, intravenous doses of 1.0 µg/kg and 10 µg/kg were shown to be effective.[9]

  • Anticonvulsant Effects: Subcutaneous administration of 6.25 or 12.5 mg/kg significantly attenuated convulsive behaviors in mice.[3][4] Pre-treatment with 12 or 24 mg/kg (i.p.) also reduced kainate-induced seizures in rats.[6]

  • Anti-inflammatory Effects: Intraperitoneal injections of 1 and 5 mg/kg suppressed the increase of plasma TNF-α levels in a mouse model of endotoxin (B1171834) shock.[1][3]

  • Anti-amnesic Effects: Intraperitoneal doses of 10-40 mg/kg have been shown to have anti-amnesic effects in mice.[5]

It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Data Presentation

Table 1: In Vitro Efficacy of Dimemorfan

AssayCell Type/SystemStimulantEffectEffective Concentration/IC50Reference
ROS ProductionNeutrophilsfMLPInhibitionIC50: 7.0 µM[3][4]
ROS & NO ProductionBV2 Microglial CellsLPSSuppression10-20 µM[3]
NF-κB SignalingBV2 Microglial CellsLPSInhibition of Iκ-Bα degradation and p65 nuclear translocation20 µM[3][4]
NADPH Oxidase ActivityBV2 Microglial CellsInhibitionIC50: 47 µM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelSpeciesAdministration RouteEffectEffective DoseReference
Ischemic StrokeRati.v.Neuroprotection1.0 and 10 µg/kg[9]
BAY k-8644-induced ConvulsionsMouses.c.Anticonvulsant6.25 and 12.5 mg/kg[3][4]
Kainate-induced SeizuresRati.p.Anticonvulsant12 and 24 mg/kg[6]
LPS-induced Endotoxin ShockMousei.p.Anti-inflammatory1 and 5 mg/kg[1][3]
Scopolamine-induced AmnesiaMousei.p.Anti-amnesic10-40 mg/kg[5]

Experimental Protocols

Protocol 1: In Vitro ROS Production Assay in Neutrophils

  • Cell Preparation: Isolate neutrophils from whole blood using a standard density gradient centrifugation method.

  • Cell Seeding: Resuspend neutrophils in a suitable buffer (e.g., HBSS) and seed them into a 96-well plate.

  • Dimemorfan Treatment: Pre-incubate the cells with varying concentrations of Dimemorfan (e.g., 5-20 µM) or vehicle control for a specified time (e.g., 30 minutes).

  • Stimulation: Add a ROS-inducing agent such as fMLP or PMA to the wells.

  • Detection: Add a fluorescent probe for ROS (e.g., DCFH-DA) and incubate.

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence values to the vehicle control and calculate the IC50 value for Dimemorfan.

Protocol 2: Analysis of NF-κB Nuclear Translocation in BV2 Microglial Cells

  • Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with Dimemorfan (e.g., 20 µM) or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips and visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated cells, p65 will be primarily in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus. Dimemorfan treatment is expected to inhibit this translocation.

Visualizations

G cluster_0 This compound cluster_1 Cellular Stress cluster_2 Downstream Effects Dimemorfan Dimemorfan Sigma1R Sigma-1 Receptor Dimemorfan->Sigma1R Agonist Stress Ischemia, Excitotoxicity Stress->Sigma1R Glutamate (B1630785) Reduced Glutamate Accumulation Inflammation Decreased Inflammation Glutamate->Inflammation OxidativeStress Reduced Oxidative Stress Glutamate->OxidativeStress Apoptosis Reduced Apoptosis Inflammation->Apoptosis OxidativeStress->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Sigma1R->Glutamate

Caption: Sigma-1 Receptor-Dependent Neuroprotective Pathway of Dimemorfan.

G cluster_0 Stimuli cluster_1 This compound Action cluster_2 Intracellular Targets cluster_3 Cellular Response LPS LPS NOX_activity NADPH Oxidase (NOX) Activity LPS->NOX_activity NFkB NF-κB Signaling LPS->NFkB fMLP_PMA fMLP / PMA Ca_increase Intracellular Ca2+ Increase fMLP_PMA->Ca_increase fMLP_PMA->NOX_activity Dimemorfan Dimemorfan Dimemorfan->Ca_increase Inhibits Dimemorfan->NOX_activity Inhibits Dimemorfan->NFkB Inhibits ROS_NO Reduced ROS & NO Production Ca_increase->ROS_NO NOX_activity->ROS_NO Cytokines Reduced Pro-inflammatory Cytokines NFkB->Cytokines iNOS Inhibited iNOS Expression NFkB->iNOS

Caption: Sigma-1 Receptor-Independent Anti-inflammatory Pathway of Dimemorfan.

G start Start prep_cells Prepare and Seed Cells start->prep_cells treat_compound Treat with this compound (and controls) prep_cells->treat_compound incubate Incubate for a Defined Period treat_compound->incubate add_stimulant Add Stimulant (if applicable) incubate->add_stimulant perform_assay Perform Cell-Based Assay (e.g., Viability, Cytokine, ROS) add_stimulant->perform_assay read_data Read Data (e.g., Plate Reader, Microscope) perform_assay->read_data analyze Analyze and Interpret Results read_data->analyze end End analyze->end

Caption: General Experimental Workflow for Cell-Based Assays with Dimemorfan.

References

Optimizing Incubation Conditions for Dimemorfan Phosphate in Cell Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dimemorfan (B1670651) phosphate (B84403) in a cellular context?

Dimemorfan phosphate is primarily known as a sigma-1 (σ1) receptor agonist.[1][2][3] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling.[3] Additionally, Dimemorfan has demonstrated anti-inflammatory effects that may be independent of the sigma-1 receptor. These effects are mediated through the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) production, and by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]

Q2: What are the recommended starting concentrations and incubation times for this compound in cell assays?

The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific biological endpoint being investigated. Based on published data, here are some general recommendations:

  • For anti-inflammatory effects (e.g., inhibition of ROS/NO production): A concentration range of 5-20 µM is a good starting point.[1] For instance, in fMLP-stimulated human neutrophils, Dimemorfan has an IC50 value of 7.0 µM for ROS production.[1] In LPS-stimulated BV2 microglial cells, concentrations of 10-20 µM have been shown to be effective.[4]

  • For inhibition of the NF-κB pathway: A concentration of 20 µM has been shown to significantly block the degradation of Iκ-Bα and the nuclear translocation of NF-κB p65 in BV2 cells.[1]

  • Incubation time: For signaling pathway studies, such as NF-κB activation, a shorter incubation time of around 6 hours may be sufficient after an initial pre-treatment period.[4] For endpoint assays like cell viability or cytokine production, longer incubation times of 24 hours or more may be necessary.[6]

It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.

Q3: In which cell lines has this compound been tested?

This compound has been studied in various cell lines, most notably:

  • Murine microglial cells (BV2): Used to investigate its anti-inflammatory and neuroprotective effects, particularly in the context of LPS-induced inflammation.[4][7]

  • Human neutrophils: Utilized to study its effects on ROS production and other inflammatory responses induced by agents like fMLP and PMA.[4]

The choice of cell line should be guided by the research question and the expression of the target of interest (e.g., sigma-1 receptor).

Q4: How should I prepare and store this compound for cell culture experiments?

This compound is soluble in water.[8] It is recommended to prepare fresh solutions for each experiment, as solutions may be unstable.[2] If a stock solution is prepared, it should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] When using water as the solvent for the stock solution, it is advisable to filter-sterilize the working solution using a 0.22 µm filter before adding it to your cell culture.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or unexpected results 1. Compound instability: this compound solutions may not be stable over long periods. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses.1. Prepare fresh solutions of this compound for each experiment.[2] 2. Use cells with a consistent and low passage number for all experiments.
High background or off-target effects 1. High concentration of this compound: Excessive concentrations can lead to non-specific effects. 2. Solvent toxicity: If using a solvent other than water, it might be affecting the cells.1. Perform a dose-response curve to identify the optimal, non-toxic concentration. 2. Ensure the final concentration of any solvent (e.g., DMSO) is minimal (typically <0.1%) and include a vehicle control in your experiments.
No observable effect 1. Low compound concentration: The concentration used may be too low to elicit a response. 2. Short incubation time: The incubation period may not be sufficient for the biological effect to manifest. 3. Cell line insensitivity: The chosen cell line may not express the target receptor or pathway components at sufficient levels.1. Increase the concentration of this compound based on a thorough dose-response analysis. 2. Perform a time-course experiment to determine the optimal incubation duration. 3. Verify the expression of the sigma-1 receptor and key components of the NF-κB pathway in your cell line via techniques like Western blot or qPCR.
Cell death or cytotoxicity 1. High compound concentration: this compound may exhibit cytotoxicity at higher concentrations. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can lead to cell death.1. Determine the cytotoxic threshold of this compound for your cell line using a cell viability assay (e.g., MTT or LDH assay). 2. Regularly test your cell cultures for contamination.[][10]

Quantitative Data Summary

Parameter Cell Line/System Value Reference
IC50 (fMLP-induced ROS production) Human neutrophils7.0 µM[1]
Effective Concentration (LPS-induced ROS/NO suppression) BV2 microglial cells10-20 µM[4]
Effective Concentration (Inhibition of NF-κB nuclear translocation) BV2 microglial cells20 µM[1]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects in BV2 Microglial Cells

This protocol details the methodology for evaluating the inhibitory effect of this compound on the production of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated BV2 cells.[4]

1. Cell Culture and Seeding:

  • Culture BV2 murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% fetal bovine serum (FBS).
  • Seed the cells in appropriate culture plates (e.g., 96-well plate for NO and ROS assays) and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of this compound in sterile water.
  • Pre-treat the BV2 cells with varying concentrations of this compound (e.g., 10-20 µM) for 20 minutes.

3. Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 0.5 µg/mL.
  • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

4. Incubation:

  • Incubate the cells for the desired time period. For NO and ROS production, a 24-hour incubation is typically used.[4]

5. Measurement of NO and ROS:

  • NO Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
  • ROS Production: Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

6. Data Analysis:

  • Quantify the levels of NO and ROS and normalize the data to the control groups.
  • Determine the concentration-dependent inhibitory effect of this compound.

Protocol 2: Analysis of NF-κB Signaling in BV2 Microglial Cells

This protocol outlines the procedure for investigating the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay.[4]

1. Cell Culture and Transfection:

  • Culture BV2 cells as described in Protocol 1.
  • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization of transfection efficiency) using a suitable transfection reagent.
  • Allow the cells to recover and express the plasmids for approximately 48 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the transfected cells with this compound (e.g., 10 or 20 µM) for 20 minutes.
  • Stimulate the cells with LPS (0.5 µg/mL).

3. Incubation:

  • Incubate the cells for 6 hours to allow for NF-κB activation and luciferase expression.[4]

4. Luciferase Assay:

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
  • Measure β-galactosidase activity for normalization.

5. Data Analysis:

  • Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
  • Compare the normalized luciferase activity in this compound-treated cells to that in LPS-stimulated control cells.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis cell_culture BV2 Cell Culture seeding Cell Seeding cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation incubation Incubation (6h for NF-κB, 24h for NO/ROS) stimulation->incubation no_ros_assay NO/ROS Measurement incubation->no_ros_assay nfkb_assay NF-κB Luciferase Assay incubation->nfkb_assay

Caption: Experimental workflow for assessing this compound's effects.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB_IkappaB NF-κB-IκBα Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates NFkB_IkappaB->NFkB IκBα degradation Dimemorfan Dimemorfan Phosphate Dimemorfan->IkappaB inhibits degradation DNA DNA NFkB_nuc->DNA binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces

Caption: Dimemorfan's inhibition of the NF-κB signaling pathway.

sigma1_receptor_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects Dimemorfan Dimemorfan Phosphate Sigma1R_BiP Sigma-1R-BiP Complex Dimemorfan->Sigma1R_BiP binds Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R modulates BiP BiP Sigma1R_BiP->Sigma1R dissociates from BiP Ca_signaling Ca²⁺ Signaling Modulation IP3R->Ca_signaling Cell_survival Cell Survival & Neuroprotection Ca_signaling->Cell_survival

Caption: Dimemorfan's activation of the Sigma-1 receptor pathway.

References

Validation & Comparative

A Comparative Analysis of the Anticonvulsant Effects of Dimemorfan Phosphate and Dextromethorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant properties of Dimemorfan (B1670651) phosphate (B84403) and Dextromethorphan (B48470), focusing on preclinical experimental data. Both morphinan (B1239233) derivatives, initially developed as antitussives, have demonstrated notable effects on the central nervous system, particularly in the modulation of seizure activity.[1] While structurally related, their distinct pharmacological profiles lead to differences in efficacy, mechanism of action, and potential side effects.

Quantitative Data Summary

The anticonvulsant potency of Dimemorfan and Dextromethorphan has been evaluated in various preclinical models. The Maximal Electroshock Seizure (MES) test, a widely used model for generalized tonic-clonic seizures, is a key benchmark for comparison.[2][3] The median effective dose (ED50) represents the dose required to protect 50% of the animals from the seizure endpoint.

CompoundAnimal ModelTestAdministration RouteED50 (mg/kg)ED50 (µmol/kg)Source
Dimemorfan MouseMESi.p.~18~70[4]
Dextromethorphan MouseMESi.p.~19~70[4]
Dextrorphan (B195859) RatMESs.c.~3.1~12[5]

Note: Dextrorphan, the primary active metabolite of Dextromethorphan, is significantly more potent than the parent compound in the MES test.[5] In some studies, Dimemorfan and Dextromethorphan have shown comparable potency in the MES test with an ED50 of approximately 70 µmol/kg after intraperitoneal administration.[4]

Experimental Protocols

The data presented in this guide are derived from standardized preclinical seizure models. Understanding these methodologies is crucial for interpreting the comparative efficacy of the compounds.

1. Maximal Electroshock Seizure (MES) Test

The MES test is a well-validated model for screening potential antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[6][7]

  • Objective: To assess the ability of a compound to prevent the spread of seizures.[2]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[8]

  • Procedure:

    • Animal Preparation: Rodents (typically mice or rats) are handled, and a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas, followed by saline to ensure conductivity.[2][6]

    • Drug Administration: The test compound (Dimemorfan or Dextromethorphan) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses to different groups of animals.

    • Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[2]

    • Observation: The animal is immediately observed for the presence of a tonic hindlimb extension.[8]

  • Endpoint: The abolition of the tonic hindlimb extension is considered a positive sign of anticonvulsant protection.[2] The ED50 is then calculated based on the percentage of animals protected at each dose level.

2. Kainate-Induced Seizure Model

This model uses kainic acid, a potent glutamate (B1630785) receptor agonist, to induce seizures that mimic aspects of human temporal lobe epilepsy, including excitotoxicity and neuronal cell loss.[9][10]

  • Objective: To evaluate a compound's ability to protect against seizures induced by excessive excitatory neurotransmission.

  • Procedure:

    • Animal Preparation: Rats are often used for this model.

    • Drug Administration: Animals are pre-treated with Dimemorfan, Dextromethorphan, or a vehicle control.

    • Seizure Induction: Kainic acid (e.g., 10 mg/kg, i.p.) is administered to induce seizure activity.[9]

    • Observation: Animals are observed for several hours, and the severity of convulsive behavior is scored based on a standardized scale (e.g., Racine scale).[11]

  • Endpoint: Endpoints include the reduction in mean seizure severity score, latency to the first seizure, and in some studies, histological analysis of neuronal damage in brain regions like the hippocampus.[9][12]

Mechanism of Action and Signaling Pathways

The anticonvulsant effects of Dimemorfan and Dextromethorphan are mediated by distinct primary mechanisms, although both converge on the modulation of neuronal excitability.

Dimemorfan Phosphate: Dimemorfan's anticonvulsant activity is primarily attributed to its function as a potent sigma-1 (σ1) receptor agonist .[9][13] Unlike Dextromethorphan, it has a very low affinity for NMDA receptors.[4][9] Activation of the σ1 receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, can modulate calcium signaling, regulate ion channels, and reduce neuronal hyperexcitability, thereby conferring protection against seizures.[9]

Dextromethorphan: Dextromethorphan has a more complex pharmacological profile. It acts as both a sigma-1 (σ1) receptor agonist and a non-competitive NMDA receptor antagonist .[14][15] Its anticonvulsant effect is largely mediated by its active metabolite, Dextrorphan (DXO) , which is a more potent NMDA receptor antagonist than the parent compound.[5][16] By blocking the NMDA receptor, Dextrorphan reduces the influx of Ca2+ into neurons, a key trigger for seizure activity and excitotoxicity.[14] The anticonvulsant action of Dextromethorphan is therefore a composite of σ1 receptor agonism and, more significantly, NMDA receptor blockade by its metabolite.[9]

A key difference is that Dimemorfan does not produce the phencyclidine (PCP)-like behavioral side effects seen with Dextromethorphan, an effect linked to NMDA receptor antagonism.[4][9]

G cluster_DM Dimemorfan cluster_DXM Dextromethorphan cluster_downstream Downstream Effects DM Dimemorfan Sigma1_DM σ1 Receptor (Agonist) DM->Sigma1_DM Ca_Mod Modulation of Ca2+ Signaling Sigma1_DM->Ca_Mod Ion_Channel Ion Channel Regulation Sigma1_DM->Ion_Channel DXM Dextromethorphan Metabolism Metabolism (CYP2D6) DXM->Metabolism Sigma1_DXM σ1 Receptor (Agonist) DXM->Sigma1_DXM DXO Dextrorphan Metabolism->DXO NMDA NMDA Receptor (Antagonist) DXO->NMDA Sigma1_DXM->Ca_Mod Sigma1_DXM->Ion_Channel NMDA->Ca_Mod Blocks Ca2+ Influx Excitability ↓ Neuronal Hyperexcitability Ca_Mod->Excitability Ion_Channel->Excitability Protection Anticonvulsant Effect Excitability->Protection

Caption: Comparative signaling pathways for Dimemorfan and Dextromethorphan.

Preclinical Experimental Workflow

The evaluation of novel anticonvulsant compounds follows a structured preclinical workflow to determine efficacy and safety.

G cluster_setup Phase 1: Setup & Dosing cluster_test Phase 2: Seizure Induction cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion A Animal Model Selection (e.g., Mice, Rats) B Compound Preparation & Vehicle Control A->B C Dose-Response Groups (Multiple Doses) B->C D Drug Administration (i.p., p.o.) C->D E Seizure Induction (e.g., MES, Kainate) D->E F Behavioral Observation & Scoring E->F G Record Protected vs. Non-Protected Animals F->G H Calculate ED50 (Probit Analysis) G->H I Statistical Analysis (Comparison to Control) H->I J Toxicity Assessment (Optional, e.g., Rotarod) I->J K Determine Anticonvulsant Efficacy & Potency I->K

Caption: General workflow for preclinical anticonvulsant testing.

References

A Comparative Guide: Efficacy of Dimemorfan Phosphate Versus Codeine as Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective management of cough, a prevalent symptom of various respiratory conditions, remains a significant clinical challenge. For decades, codeine, a centrally acting opioid, has been a cornerstone of antitussive therapy. However, its clinical utility is often hampered by a range of side effects, including sedation, constipation, and the potential for abuse and dependence. This has spurred the development of non-narcotic antitussives with improved safety profiles. Dimemorfan (B1670651) phosphate (B84403), a non-opioid, centrally acting agent, has emerged as a promising alternative. This guide provides an objective comparison of the antitussive efficacy of dimemorfan phosphate and codeine, supported by preclinical experimental data, detailed methodologies, and an examination of their distinct mechanisms of action.

Mechanism of Action

The antitussive effects of this compound and codeine are mediated through distinct central nervous system pathways.

This compound: A Non-Narcotic, Sigma-1 Receptor Agonist. Dimemorfan exerts its cough-suppressing effects primarily through the activation of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] Unlike traditional antitussives, it does not have a significant affinity for mu-opioid receptors, which accounts for its non-narcotic profile.[3] The activation of the sigma-1 receptor is thought to modulate intracellular calcium signaling and inhibit the NF-κB pathway, which may contribute to its antitussive and anti-inflammatory properties.[4]

Codeine: A Classic Opioid Antitussive. Codeine functions as a prodrug, being metabolized in the liver to morphine. Morphine then acts as an agonist at the µ-opioid receptors in the cough center of the medulla oblongata.[5][6] The activation of these G-protein coupled receptors leads to neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, thereby suppressing the cough reflex.[5]

Signaling Pathways

The distinct mechanisms of action of this compound and codeine are best illustrated by their signaling pathways.

dimemorfan_pathway cluster_cell Neuron in Cough Center Dimemorfan Dimemorfan Phosphate Sigma1R Sigma-1 Receptor Dimemorfan->Sigma1R Agonist Ca_Modulation Modulation of Intracellular Ca2+ Sigma1R->Ca_Modulation NFkB_Inhibition Inhibition of NF-κB Signaling Sigma1R->NFkB_Inhibition Cough_Suppression Cough Suppression Ca_Modulation->Cough_Suppression NFkB_Inhibition->Cough_Suppression

Diagram 1: this compound Signaling Pathway.

codeine_pathway cluster_cell Neuron in Cough Center Codeine Codeine Morphine Metabolism to Morphine (Liver) Codeine->Morphine Mu_Opioid_R µ-Opioid Receptor Morphine->Mu_Opioid_R Agonist G_Protein G-Protein (Gi/o) Dissociation Mu_Opioid_R->G_Protein GIRK_Activation GIRK Channel Activation G_Protein->GIRK_Activation βγ subunit Hyperpolarization Neuronal Hyperpolarization GIRK_Activation->Hyperpolarization K+ efflux Cough_Suppression Cough Suppression Hyperpolarization->Cough_Suppression

Diagram 2: Codeine Signaling Pathway.

Preclinical Efficacy: A Quantitative Comparison

Animal models are crucial for the preclinical assessment of antitussive agents. The citric acid-induced cough model in guinea pigs is a widely accepted standard for evaluating cough suppressant efficacy.

Table 1: Antitussive Potency (ED50) in Citric Acid-Induced Cough in Guinea Pigs

CompoundAdministration RouteED50 (mg/kg)Relative Potency to Codeine (s.c.)
Codeine Subcutaneous (s.c.)9.1[7]1x
Intravenous (i.v.)8.7[7]-
This compound Subcutaneous (s.c.)~3.0 (estimated)Up to 3x more potent[8][9]

Note: The ED50 for this compound is an estimation based on a review of Japanese studies which state it is up to three times more potent than codeine. The original preclinical data was not available for direct comparison.

Experimental Protocols

The following provides a detailed methodology for the citric acid-induced cough model, a standard preclinical assay for antitussive efficacy.

Citric Acid-Induced Cough Model in Guinea Pigs

experimental_workflow cluster_protocol Experimental Protocol Animal_Acclimatization Animal Acclimatization (Male Dunkin-Hartley guinea pigs, 300-400g) Drug_Administration Drug Administration (this compound or Codeine, s.c. or i.v.) Animal_Acclimatization->Drug_Administration Plethysmography_Chamber Placement in Whole-Body Plethysmography Chamber Drug_Administration->Plethysmography_Chamber Citric_Acid_Challenge Citric Acid Aerosol Challenge (0.3 M solution, 10 min exposure) Plethysmography_Chamber->Citric_Acid_Challenge Data_Acquisition Data Acquisition (Cough frequency and latency recorded) Citric_Acid_Challenge->Data_Acquisition Data_Analysis Data Analysis (Calculation of % inhibition and ED50) Data_Acquisition->Data_Analysis

Diagram 3: Experimental Workflow for Citric Acid-Induced Cough Model.

Objective: To assess the antitussive efficacy of a test compound by measuring the inhibition of coughs induced by citric acid aerosol in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Whole-body plethysmograph

  • Ultrasonic nebulizer

  • 0.3 M Citric acid solution

  • Test compounds (this compound, Codeine) and vehicle

Procedure:

  • Animal Acclimatization: Guinea pigs are acclimatized to the experimental environment to minimize stress-related responses.

  • Drug Administration: Test compounds or vehicle are administered via the subcutaneous or intravenous route at predetermined doses and times before the citric acid challenge.

  • Plethysmography: Each animal is placed in a whole-body plethysmograph chamber, which allows for the monitoring of respiratory patterns and the detection of coughs.

  • Citric Acid Challenge: A 0.3 M solution of citric acid is aerosolized into the chamber for a fixed duration (e.g., 10 minutes) to induce coughing.

  • Data Acquisition: The number of coughs is recorded during the exposure period. A cough is characterized by a sharp expiratory effort accompanied by a distinct sound, which can be distinguished from sneezes by the absence of a preceding nasal irritation behavior.

  • Data Analysis: The percentage inhibition of the cough response is calculated for each dose of the test compound relative to the vehicle control. The ED50, the dose required to produce a 50% reduction in the number of coughs, is then determined.

Comparative Efficacy and Safety Profile

Preclinical data suggests that this compound is a potent antitussive, with an efficacy that is comparable to, and potentially greater than, that of codeine.[8][9] A significant advantage of dimemorfan is its non-narcotic nature, which translates to a more favorable safety profile.

This compound:

  • Efficacy: High antitussive potency demonstrated in animal models.[8][9]

  • Safety: Lacks the typical side effects associated with opioids, such as sedation, constipation, respiratory depression, and abuse potential.[3] Minor side effects reported in clinical use include drowsiness and gastrointestinal discomfort.[3]

Codeine:

  • Efficacy: A well-established antitussive, though its efficacy can be variable.

  • Safety: Associated with a range of dose-limiting side effects including sedation, nausea, constipation, and respiratory depression. It also carries a risk of psychological and physical dependence.

Conclusion

Based on available preclinical evidence, this compound presents a compelling alternative to codeine for the symptomatic relief of cough. Its high antitussive potency, coupled with a significantly improved safety profile due to its non-opioid mechanism of action, makes it a valuable agent for further clinical investigation and development. The distinct signaling pathway of dimemorfan, centered on the sigma-1 receptor, offers a novel therapeutic target for the development of future antitussive drugs with reduced side-effect liability. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and tolerability of this compound and codeine in various patient populations.

References

Dimemorfan Phosphate: A Comparative Analysis of its Neuroprotective Efficacy in Animal Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the neuroprotective effects of Dimemorfan phosphate (B84403) in validated animal models of neurological injury, with a focus on cerebral ischemia. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Dimemorfan phosphate against other neuroprotective agents.

Dimemorfan, a non-narcotic antitussive, has garnered significant interest for its neuroprotective properties, primarily attributed to its function as a sigma-1 receptor (σ1R) agonist. This guide synthesizes preclinical data to compare its efficacy with established neuroprotective agents, Edaravone (B1671096) and Memantine (B1676192), in relevant animal models.

Comparative Efficacy in Ischemic Stroke Models

The most common animal model to evaluate therapeutic potential in stroke is Middle Cerebral Artery Occlusion (MCAO). The following tables summarize the quantitative efficacy of this compound and comparator agents in this model.

Table 1: Reduction of Cerebral Infarct Volume
CompoundAnimal ModelIschemia/Reperfusion DurationDosage & Administration RouteInfarct Volume Reduction (%)Reference
Dimemorfan Rat (Sprague-Dawley)1 hr / 24 hr10 µg/kg, i.v. (at reperfusion)~51-52%[1]
Edaravone Mouse1 hr / 24 hr3 mg/kg, i.p. (after ischemia)Data presented as improved neurological scores and reduced LDH levels.[2][2]
Memantine Rat (SHR)1 hr / 24 hr20 mg/kg, i.p. (5 min after ischemia)~22% (from 300 mm³ to 233 mm³)[3]

Note: Direct head-to-head comparative studies are limited. Data is compiled from studies with similar MCAO protocols for the most relevant comparison.

Table 2: Improvement in Neurological Deficit Scores
CompoundAnimal ModelIschemia/Reperfusion DurationNeurological Outcome ImprovementReference
Dimemorfan Rat (Sprague-Dawley)1 hr / 24 hrSignificantly ameliorated neurological deficits.[1]
Edaravone RatMCAODose-dependently improved behavioral data and sensorimotor functions.[4][4][5][6]
Memantine Rat (Sprague-Dawley)2 hr / 72 hrSignificant improvement in neurological score at 24 and 72 hours.[7][7][8]

Mechanisms of Neuroprotection

The neuroprotective effects of this compound, Edaravone, and Memantine are mediated through distinct signaling pathways.

  • This compound: As a potent sigma-1 receptor (σ1R) agonist, Dimemorfan's primary mechanism involves the modulation of intracellular calcium signaling, reduction of endoplasmic reticulum (ER) stress, and suppression of excitotoxicity and neuroinflammation.[1] Activation of the σ1R helps to decrease glutamate (B1630785) accumulation, a key initiator of the ischemic cascade.[1] This leads to downstream inhibition of inflammatory signals (like NF-κB), oxidative stress, and apoptosis.[1]

  • Edaravone: A powerful free-radical scavenger, Edaravone directly neutralizes reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[9] Its mechanism also involves the activation of the Nrf2/HO-1 pathway, a critical antioxidant response pathway, and modulation of inflammatory cascades.[1][10][11]

  • Memantine: A non-competitive NMDA receptor antagonist, Memantine blocks excitotoxic cell death caused by excessive glutamate release during an ischemic event.[12][13] By blocking NMDA receptor channels, it prevents pathological calcium influx into neurons. More recent studies suggest additional mechanisms, including the stimulation of neurotrophic factor release from glial cells and anti-inflammatory actions by inhibiting microglial over-activation.[12][13]

Signaling Pathway Diagrams

Dimemorfan_Pathway cluster_0 Ischemic Cascade Glutamate_Excitotoxicity Glutamate Excitotoxicity Oxidative_Stress Oxidative Stress (ROS/RNS) Glutamate_Excitotoxicity->Oxidative_Stress Neuroinflammation Neuroinflammation (NF-κB activation) Glutamate_Excitotoxicity->Neuroinflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis Neuroprotection Neuronal Survival Dimemorfan Dimemorfan Phosphate Sigma1R Sigma-1 Receptor (σ1R) Dimemorfan->Sigma1R Agonist Sigma1R->Glutamate_Excitotoxicity Inhibits Sigma1R->Neuroprotection

Dimemorfan's neuroprotective mechanism via Sigma-1 Receptor activation.

Alternatives_Pathways cluster_Edaravone Edaravone Mechanism cluster_Memantine Memantine Mechanism Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Nrf2 Nrf2 Pathway Edaravone->Nrf2 Activates Antioxidant_Response Antioxidant Response Element (ARE) Nrf2->Antioxidant_Response Neuroprotection_E Neuroprotection Antioxidant_Response->Neuroprotection_E Leads to Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Antagonist Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Neuroprotection_M Neuroprotection NMDA_Receptor->Neuroprotection_M Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Comparative mechanisms of Edaravone and Memantine.

Experimental Protocols

The data presented is primarily derived from studies utilizing the intraluminal filament model of Middle Cerebral Artery Occlusion (MCAO) in rats, a standard and widely accepted model for focal cerebral ischemia.

Key MCAO Protocol Steps:
  • Animal Model: Male Sprague-Dawley or Spontaneously Hypertensive Rats (SHR), typically weighing 250-300g, are commonly used.[3][14]

  • Anesthesia: Anesthesia is induced and maintained using agents such as isoflurane (B1672236) or halothane.[3][10] Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure:

    • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • A nylon monofilament suture (e.g., 4-0) with a rounded or silicone-coated tip is introduced into the ECA stump.[10]

    • The filament is advanced into the ICA to occlude the origin of the Middle Cerebral Artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow.

  • Ischemia and Reperfusion:

    • Ischemia: The filament is left in place for a defined period, typically 60 to 120 minutes, to induce focal ischemia.[1][3][7]

    • Reperfusion: The filament is carefully withdrawn to allow blood flow to resume.

  • Drug Administration: Test compounds (Dimemorfan, Edaravone, Memantine) or vehicle are administered at specified time points before, during, or after ischemia, via routes such as intravenous (i.v.) or intraperitoneal (i.p.) injection.[1][3]

  • Outcome Assessment (24 hours post-reperfusion):

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white, allowing for quantification.[10]

    • Neurological Deficit Scoring: Functional impairment is assessed using a graded neurological scoring system (e.g., Longa or Bederson scales) to evaluate motor and sensory deficits.[7]

Experimental Workflow Diagram

MCAO_Workflow Start Animal Acclimatization (e.g., Sprague-Dawley Rat) Anesthesia Anesthesia Induction & Maintenance (e.g., Isoflurane) Start->Anesthesia Surgery MCAO Surgery (Intraluminal Filament) Anesthesia->Surgery Ischemia Ischemia Period (e.g., 1 hour) Surgery->Ischemia Treatment Drug Administration (Dimemorfan / Comparator / Vehicle) Ischemia->Treatment Reperfusion Reperfusion Period (e.g., 24 hours) Treatment->Reperfusion Assessment Outcome Assessment Reperfusion->Assessment Neuro_Score Neurological Deficit Scoring Assessment->Neuro_Score Infarct_Volume TTC Staining for Infarct Volume Assessment->Infarct_Volume End Data Analysis Neuro_Score->End Infarct_Volume->End

References

A Comparative Analysis of Dimemorfan Phosphate and Other Antitussives for Cough Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for dimemorfan (B1670651) phosphate (B84403) against other common antitussive agents: dextromethorphan (B48470), codeine, and guaifenesin (B1672422). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.

Executive Summary

Dimemorfan phosphate, a non-narcotic antitussive agent developed in Japan, has demonstrated comparable or slightly superior efficacy to dextromethorphan in clinical trials for cough suppression.[1][2] Animal studies suggest it may be up to three times more potent than codeine.[1][2] Its mechanism of action, centered on the medulla's cough center and modulation of serotonin (B10506) and norepinephrine (B1679862) pathways via sigma-1 receptor agonism, offers a distinct profile from traditional opioid and non-opioid antitussives.[3][4][5] This guide synthesizes available clinical data, details experimental methodologies, and visualizes the signaling pathways to provide a clear comparative framework.

Comparative Efficacy of Antitussive Agents

The following tables summarize the quantitative data from various clinical trials to provide a comparative overview of the efficacy of this compound and its alternatives.

Table 1: Efficacy of this compound vs. Dextromethorphan and Placebo

Study/EndpointThis compoundDextromethorphanPlacebop-value
Overall Efficacy
Comparative Clinical Trials Review[1][2]Equally or slightly more efficacious than dextromethorphan-Less effectiveNot Specified
Objective Measures
Reduction in Cough Frequency (Hypothetical Data)----
Subjective Measures
Improvement in Cough Severity (Hypothetical Data)----

Note: Specific quantitative data from head-to-head clinical trials of this compound were not available in the reviewed literature. The table reflects the qualitative summary from a review of Japanese studies.

Table 2: Efficacy of Dextromethorphan vs. Placebo

Study/EndpointDextromethorphanPlacebop-value
Objective Measures
Increase in Citric Acid Concentration to Induce Cough (C2) at 1h[6]3.09 mM (geometric mean)1.74 mM (geometric mean)< 0.05
Increase in Citric Acid Concentration to Induce Cough (C2) at 2h[6]3.75 mM (geometric mean)2.19 mM (geometric mean)< 0.05
Subjective Measures
Improvement in Cough Symptoms[6]Highly significant improvement from baselineHighly significant improvement from baselineNo significant difference between groups

Table 3: Efficacy of Codeine vs. Placebo

Study/EndpointCodeinePlacebop-value
Objective Measures
Reduction in Cough Frequency[7][8]Similar to placebo-Not statistically significant
Subjective Measures
Reduction in Cough Severity Score (5-point scale) 90 mins post-dose[8]Reduced from 2.0 to 1.0 (mean)Reduced from 2.0 to 1.0 (mean)0.8

Table 4: Efficacy of Guaifenesin vs. Placebo

Study/EndpointGuaifenesinPlacebop-value
Objective Measures
Reduction in Sputum Thickness[9]Significantly reduced-0.001
Subjective Measures
Patient-Reported Helpfulness for Acute Cough[9]75%31%< 0.01
Reduction in Symptom Severity Scores at Day 4[9]Significant reduction-0.04

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies cited.

General Antitussive Trial Design

Modern clinical trials for antitussives often employ a randomized, double-blind, placebo-controlled design.[10][11] Key elements of these protocols include:

  • Patient Population: Typically, patients with acute cough due to upper respiratory tract infections or those with chronic, stable cough are recruited.[10][11]

  • Outcome Measures:

    • Objective: Cough frequency and intensity can be measured using cough monitors.[11] Cough reflex sensitivity is often assessed using challenge tests with agents like citric acid or capsaicin.[6]

    • Subjective: Patient-reported outcomes are captured using validated questionnaires and visual analog scales to assess cough severity and its impact on quality of life.[11]

Specific Study Protocols
  • Dextromethorphan in Smoking-Related Cough: This study utilized a randomized, double-blind, placebo-controlled, crossover design. The objective measure was the citric acid dose-response cough challenge, while subjective data were collected through daily diaries and the Leicester Quality of Life questionnaire.[6]

  • Codeine for Acute Cough: A double-blind, stratified, placebo-controlled, parallel-group clinical trial was conducted. Efficacy was assessed using cough sound-pressure levels, subjective scores of cough severity, and cough frequency recorded via a microphone.[12]

  • Guaifenesin for Acute Respiratory Tract Infection: A multicenter, randomized, parallel-group, double-blind, placebo-controlled pilot study was conducted. Efficacy was evaluated using subjective measures such as the Daily Cough and Phlegm Diary and the Spontaneous Symptom Severity Assessment.[13]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for each antitussive agent.

This compound

This compound is a non-narcotic antitussive that acts centrally on the cough center in the medulla oblongata.[1][2][3][5] It is a potent agonist of the sigma-1 receptor and is believed to modulate the serotonin and norepinephrine pathways, which play a role in suppressing the cough reflex.[3][4][5] Unlike opioid-based suppressants, it does not bind to opioid receptors, thus reducing the risk of dependence.[3]

Dimemorfan_Signaling_Pathway cluster_neuron Neuron in Medullary Cough Center Dimemorfan Dimemorfan Phosphate Sigma1R Sigma-1 Receptor Dimemorfan->Sigma1R Agonist Neurotransmitter_Mod Modulation of Serotonin & Norepinephrine Pathways Sigma1R->Neurotransmitter_Mod Cough_Suppression Cough Suppression Neurotransmitter_Mod->Cough_Suppression

This compound Signaling Pathway
Dextromethorphan

Dextromethorphan also acts centrally on the cough center. Its mechanism is multifaceted, involving antagonism of NMDA receptors and agonism of sigma-1 receptors.[14]

Dextromethorphan_Signaling_Pathway cluster_neuron Neuron in Medullary Cough Center Dextromethorphan Dextromethorphan NMDA_R NMDA Receptor Dextromethorphan->NMDA_R Antagonist Sigma1R Sigma-1 Receptor Dextromethorphan->Sigma1R Agonist Cough_Suppression Cough Suppression NMDA_R->Cough_Suppression Sigma1R->Cough_Suppression

Dextromethorphan Signaling Pathway
Codeine

Codeine is an opioid agonist that exerts its antitussive effect by acting on opioid receptors in the central nervous system, specifically within the cough center of the medulla.

Codeine_Signaling_Pathway cluster_neuron Neuron in Medullary Cough Center Codeine Codeine Opioid_R Opioid Receptors Codeine->Opioid_R Agonist Cough_Suppression Cough Suppression Opioid_R->Cough_Suppression

Codeine Signaling Pathway
Guaifenesin

Guaifenesin is classified as an expectorant. Its primary mechanism of action is thought to be an increase in the volume and a decrease in the viscosity of respiratory tract secretions, which facilitates the removal of mucus. Some evidence also suggests it may have a central antitussive effect by inhibiting cough reflex sensitivity.

Guaifenesin_Workflow Guaifenesin Guaifenesin Increase_Secretions Increases Volume & Decreases Viscosity of Respiratory Secretions Guaifenesin->Increase_Secretions Inhibit_Reflex Inhibits Cough Reflex Sensitivity Guaifenesin->Inhibit_Reflex Mucus_Removal Facilitates Mucus Removal Increase_Secretions->Mucus_Removal Cough_Productivity More Productive Cough Mucus_Removal->Cough_Productivity Cough_Suppression Cough Suppression Inhibit_Reflex->Cough_Suppression

Guaifenesin Mechanism of Action

Conclusion

This compound presents a promising alternative to existing antitussive therapies. Its efficacy, comparable to or slightly better than dextromethorphan, combined with a non-narcotic mechanism of action, makes it a valuable candidate for further investigation and development. The lack of significant side effects commonly associated with opioid-based treatments, such as constipation and dependence, further enhances its clinical potential.[1][2] However, to solidify its position in the therapeutic landscape, there is a clear need for more robust, publicly available, and quantitative data from head-to-head comparative clinical trials. Future research should focus on elucidating the precise downstream signaling pathways of its sigma-1 receptor agonism to fully understand its antitussive effects and explore its potential in a broader range of patients with cough.

References

Comparative Analysis of Dimemorfan Phosphate and Other Sigma-1 Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER) and mitochondrial-associated membranes.[1][2] It plays a crucial role in modulating cellular stress responses, calcium signaling, and neuronal plasticity, making it a significant therapeutic target for a range of neurological and psychiatric disorders.[3][4] Dimemorfan (B1670651) phosphate (B84403), a non-narcotic antitussive agent used clinically for decades, has been identified as an agonist of the S1R.[5][6][7] This guide provides a comparative analysis of Dimemorfan phosphate against other well-characterized S1R agonists, presenting key experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in drug development and discovery.

Comparative Quantitative Data

The binding affinity of a ligand for its target receptor is a critical parameter in drug development. The following table summarizes the binding affinities (Ki values) of Dimemorfan and other selected sigma-1 receptor agonists for both sigma-1 and sigma-2 receptors, allowing for a direct comparison of potency and selectivity.

Table 1: Comparative Binding Affinities of Sigma-1 Receptor Agonists

LigandSigma-1 Ki (nM)Sigma-2 Ki (µM)S1/S2 Selectivity RatioReference
Dimemorfan 151~4-11~26-73[8]
Dextromethorphan (B48470) 205~4-11~20-54[8]
(+)-Pentazocine ~5.2 - 7.8~2.5~317-475[9]
SA4503 (Cutamesine) 4.60.063~14[10]
PRE-084 ~5.2>10>1923[9]

Note: Ki values can vary between studies depending on the experimental conditions, such as tissue preparation and radioligand used. The selectivity ratio is calculated as (Ki Sigma-2) / (Ki Sigma-1).

Analysis of Binding Data: this compound exhibits a moderate affinity for the sigma-1 receptor, comparable to its analog, dextromethorphan.[8] In contrast, synthetic agonists like SA4503 and PRE-084 demonstrate significantly higher potency with Ki values in the low nanomolar range.[9][10] A key differentiating feature of Dimemorfan is its very low affinity for NMDA-linked PCP sites compared to dextrorphan (B195859) (the primary metabolite of dextromethorphan), which may account for Dimemorfan's more favorable side-effect profile, particularly the lack of PCP-like hyperlocomotion.[8]

Sigma-1 Receptor Signaling Pathway

Activation of the S1R by an agonist initiates a cascade of intracellular events. Under basal conditions, S1R is typically bound to the ER chaperone BiP (Binding immunoglobulin Protein).[1][11] Agonist binding causes the S1R to dissociate from BiP, allowing it to translocate and interact with various "client" proteins. These interactions modulate key cellular functions, including ion channel activity, calcium homeostasis, and ER stress responses, ultimately promoting cell survival and neuroprotection.[1][4]

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_cyto Cytoplasm / Other Membranes s1r_bip S1R-BiP Complex (Inactive) s1r_active Active S1R (Monomer/Oligomer) s1r_bip->s1r_active Dissociation bip BiP s1r_bip->bip ip3r IP3 Receptor s1r_active->ip3r Stabilizes client_proteins Client Proteins (Ion Channels, GPCRs, Kinases) s1r_active->client_proteins Translocates & Interacts ca_er ip3r->ca_er Modulates Release ca_mito Ca²⁺ Uptake & ATP Production cellular_response Cellular Response (Neuroprotection, Plasticity, Reduced ER Stress) ca_mito->cellular_response Supports client_proteins->cellular_response Leads to agonist S1R Agonist (e.g., Dimemorfan) agonist->s1r_bip Binds stress Cellular Stress (Oxidative, ER) stress->s1r_bip Induces ca_er->ca_mito Transfer

Caption: Agonist-induced activation and signaling of the Sigma-1 Receptor (S1R).

Experimental Protocols

Objective comparison of S1R agonists requires standardized experimental procedures. Below are methodologies for key in vitro assays used to characterize these compounds.

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

  • Objective: To measure the ability of a non-labeled compound (e.g., Dimemorfan) to compete with a radiolabeled ligand for binding to S1R.

  • Materials:

    • Tissue Preparation: Guinea pig liver or brain membrane homogenates, which are rich in S1R.[12]

    • Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[9][12]

    • Binding Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

    • Test Compounds: this compound and other agonists, dissolved in an appropriate vehicle (e.g., DMSO).

    • Non-specific Binding Control: A high concentration of a non-radiolabeled S1R ligand like haloperidol (B65202) or unlabeled (+)-pentazocine (e.g., 10 µM) to saturate all specific binding sites.[12]

    • Equipment: 96-well plates, scintillation counter, glass fiber filters.

  • Methodology:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the membrane preparation (e.g., 100-150 µg protein per well).

    • Add a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM).[9]

    • Add the test compound at various concentrations. For total binding, add vehicle. For non-specific binding, add the non-specific control ligand.

    • Incubate the plate for a specified time and temperature (e.g., 90 minutes at 37°C or 120 minutes at room temperature).[12]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: S1R-BiP Dissociation Assay

This functional assay measures the ability of an agonist to induce the dissociation of S1R from its chaperone, BiP.

  • Objective: To quantify agonist-induced S1R activation in a cellular context.

  • Materials:

    • Cell Line: A cell line expressing S1R, such as CHO cells stably expressing S1R-GFP.[13]

    • Test Compounds: S1R agonists (e.g., PRE-084 as a positive control, Dimemorfan).

    • Lysis Buffer: Buffer suitable for co-immunoprecipitation.

    • Antibodies: Anti-BiP antibody and anti-S1R (or anti-GFP) antibody.

    • Equipment: ELISA plates, plate reader, standard cell culture equipment.

  • Methodology:

    • Plate S1R-expressing cells and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a short duration (e.g., 30 minutes at 37°C).[13]

    • Harvest and lyse the cells to release protein complexes.

    • Use an ELISA-based method:

      • Coat ELISA plate wells with an anti-S1R (or anti-GFP) antibody to capture the S1R.

      • Add cell lysates to the wells and incubate to allow S1R binding.

      • Wash the wells to remove unbound proteins.

      • Add an anti-BiP antibody conjugated to an enzyme (e.g., HRP).

      • After incubation and washing, add a substrate for the enzyme and measure the resulting signal.

    • A decrease in the signal indicates that the agonist has caused BiP to dissociate from the captured S1R.

    • Plot the results as a percentage of the untreated control and determine the IC50 value for S1R-BiP dissociation.[13]

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation (Optional) start Select S1R Agonists for Comparison (e.g., Dimemorfan, PRE-084, SA4503) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., S1R-BiP Dissociation) start->functional_assay data_analysis Data Analysis (Compare Potency & Selectivity) binding_assay->data_analysis functional_assay->data_analysis animal_model Select Animal Model (e.g., Neuropathic Pain, Neurodegeneration) data_analysis->animal_model Proceed with lead candidates conclusion Comparative Profile Conclusion data_analysis->conclusion behavioral_test Behavioral & Endpoint Analysis (e.g., Allodynia, Motor Function) animal_model->behavioral_test behavioral_test->conclusion

Caption: General experimental workflow for the comparative analysis of S1R agonists.

Conclusion

This compound is a sigma-1 receptor agonist with moderate potency and a favorable safety profile, distinguished by its minimal activity at PCP sites. While synthetic agonists such as SA4503 and PRE-084 offer higher affinity and selectivity for the S1R, Dimemorfan's long history of clinical use provides a valuable foundation for exploring its therapeutic potential beyond its antitussive effects.[5][8] This guide provides the foundational data and methodologies for researchers to objectively compare Dimemorfan with other S1R ligands, facilitating further investigation into S1R-mediated pharmacology and the development of novel therapeutics.

References

A Head-to-Head Comparison of Dimemorfan and Dextromethorphan Side Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the side effect profiles of two morphinan-class antitussive agents: Dimemorfan (B1670651) and dextromethorphan (B48470). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical findings to elucidate the key differences in their adverse effect profiles, rooted in their distinct pharmacological mechanisms.

Executive Summary

Dimemorfan consistently demonstrates a more favorable side effect profile compared to dextromethorphan. Clinical data indicates a low incidence of mild and transient adverse events for Dimemorfan, occurring in less than 10% of patients.[1] In contrast, dextromethorphan is associated with a broader range of side effects at therapeutic doses and carries a significant risk of psychotomimetic effects and abuse at supratherapeutic doses. This divergence is primarily attributed to their differential activity at the N-methyl-D-aspartate (NMDA) receptor.

Comparative Side Effect Profile

The following table summarizes the reported side effects for Dimemorfan and dextromethorphan based on available clinical and preclinical data. While direct comparative clinical trials have been conducted, specific quantitative incidence rates from these studies are not widely published.

Side Effect CategoryDimemorfanDextromethorphan
Common Drowsiness, Nausea, Loss of Appetite, Dry MouthDrowsiness, Dizziness, Nausea, Vomiting, Constipation, Diarrhea, Sedation
Less Common/Rare DizzinessBody Rash/Itching, Confusion, Anxiety
Psychotomimetic/Abuse Potential Not reported; lacks dissociative effectsHallucinations (especially at high doses), Dissociative States ("Robo-tripping"), Euphoria, Abuse Liability
Serious Adverse Events No serious problems with the digestive system reported; no dependence or tolerance noted.[1]Serotonin Syndrome (when combined with serotonergic drugs), Respiratory Depression (in overdose)

Note: The incidence of minor side effects for Dimemorfan has been reported as less than 10% in post-marketing surveillance and clinical trials.[1]

Preclinical Experimental Data: Behavioral Side Effects

A key preclinical study directly compared the behavioral side effects of Dimemorfan and dextromethorphan in mice, providing objective evidence for Dimemorfan's reduced potential for psychotomimetic adverse events.

Table 2: Comparison of Behavioral Side Effects in Mice

Behavioral AssayDimemorfanDextromethorphanPhencyclidine (PCP)
Conditioned Place Preference (CPP) No significant effectSignificant preferenceSignificant preference
Circling Behavior No significant effectSignificant increaseSignificant increase

Data sourced from Shin et al., 2005.

These findings are significant as the Conditioned Place Preference test is a standard model for assessing the rewarding and abuse potential of a substance.[2][3] Dextromethorphan, like the known dissociative anesthetic phencyclidine, induced a preference for the drug-paired environment, indicating rewarding properties. Dimemorfan did not, suggesting a lack of abuse potential.[4]

Experimental Protocols

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug by measuring the animal's preference for an environment previously paired with the drug.

Methodology (based on Shin et al., 2005 and standard protocols):

  • Apparatus: A three-chambered box with two larger outer compartments of differing visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a mesh floor) and a smaller central compartment.

  • Phases:

    • Habituation (Pre-Test): Mice are allowed to freely explore all three chambers to establish baseline preference for either of the outer compartments.

    • Conditioning: Over several days, mice receive an injection of the test drug (Dimemorfan, dextromethorphan, or PCP) and are confined to one of the outer compartments. On alternate days, they receive a saline injection and are confined to the opposite compartment. This process creates an association between the drug's effects and the specific environmental cues.

    • Test: The mice are again allowed to freely explore all three chambers, and the time spent in each of the outer compartments is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.

Circling Behavior

Objective: To measure stereotyped motor behavior, which can be indicative of central nervous system stimulation and potential psychotomimetic effects.

Methodology (as per Shin et al., 2005):

  • Following the CPP test, mice are administered the test compounds.

  • Each mouse is then placed in an observation chamber.

  • The number of complete 360-degree turns (circling behavior) is counted over a defined period.

  • A significant increase in circling behavior compared to a control group suggests drug-induced psychomotor stimulation.[4]

Mechanism of Action and Signaling Pathways

The differential side effect profiles of Dimemorfan and dextromethorphan are a direct consequence of their distinct receptor interaction profiles. Both are agonists at the sigma-1 (σ1) receptor, which contributes to their antitussive effects. However, dextromethorphan and its primary active metabolite, dextrorphan, are also antagonists of the NMDA receptor, particularly at higher doses. Dimemorfan has a very low affinity for the NMDA receptor.[4]

This NMDA receptor antagonism is responsible for the dissociative and hallucinogenic properties of dextromethorphan, which are central to its abuse potential.

Signaling Pathway Diagrams

Dimemorfan_Pathway Dimemorfan Dimemorfan Sigma1 Sigma-1 Receptor Dimemorfan->Sigma1 Agonist Cough_Center Cough Center (Medulla) Sigma1->Cough_Center Modulation Antitussive Antitussive Effect Cough_Center->Antitussive Suppression

Caption: Dimemorfan's primary signaling pathway for its antitussive effect.

Dextromethorphan_Pathway cluster_therapeutic Therapeutic Dose cluster_high_dose High Dose DXM_T Dextromethorphan Sigma1_T Sigma-1 Receptor DXM_T->Sigma1_T Agonist Cough_Center_T Cough Center (Medulla) Sigma1_T->Cough_Center_T Modulation Antitussive_T Antitussive Effect Cough_Center_T->Antitussive_T Suppression DXM_H Dextromethorphan NMDA NMDA Receptor DXM_H->NMDA Antagonist Side_Effects Dissociative & Psychotomimetic Effects NMDA->Side_Effects Inhibition leads to

Caption: Dextromethorphan's dual signaling pathways and dose-dependent effects.

Conclusion

The available evidence strongly indicates that Dimemorfan possesses a superior safety and tolerability profile when compared to dextromethorphan. Its potent antitussive activity, mediated through sigma-1 receptor agonism without the confounding effects of NMDA receptor antagonism, results in a significantly lower incidence of adverse events and a negligible potential for abuse. For drug development professionals and researchers, Dimemorfan represents a promising alternative to dextromethorphan, offering effective cough suppression with a markedly improved side effect profile. Further large-scale, head-to-head clinical trials with detailed reporting of adverse event incidence would be valuable to quantify these differences more precisely.

References

Validating the In Vivo Anti-inflammatory Efficacy of Dimemorfan Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Dimemorfan phosphate (B84403) against other well-established anti-inflammatory agents. The data presented is compiled from peer-reviewed studies, offering a comprehensive overview of its potential as an anti-inflammatory therapeutic.

Comparative Efficacy of Anti-inflammatory Agents in LPS-induced Inflammation Models

The following tables summarize the quantitative data from in vivo studies in mice, where inflammation was induced using lipopolysaccharide (LPS). This model mimics systemic inflammation and is a standard for evaluating the efficacy of anti-inflammatory compounds.

Table 1: Effect on Pro-inflammatory Cytokines

CompoundDoseAnimal ModelKey Cytokine ReductionsSource
Dimemorfan phosphate 1 and 5 mg/kg, i.p.LPS-induced endotoxin (B1171834) shockTNF-α: Significantly decreased plasma levels.[1]
Dextromethorphan (B48470) 10 pg/kg to 10 mg/kg, s.c.LPS/D-galactosamine-induced hepatotoxicityTNF-α: Significantly reduced serum levels.[2]
Dexamethasone 5 and 10 mg/kg, i.p.LPS-induced acute lung injuryTNF-α & IL-6: Reversed the LPS-induced increase in both mRNA and protein levels.[3]
Ibuprofen Not specifiedLPS-induced neuroinflammation in Atm-/- miceTNF-α & IL-1β: Reversed the LPS-induced increase in the cerebellum.[4]

Table 2: Effect on Inflammatory Mediators and Cellular Infiltration

CompoundDoseAnimal ModelKey EffectsSource
This compound 1 and 5 mg/kg, i.p.LPS-induced endotoxin shock- Markedly inhibited neutrophil infiltration in the lung and liver.- Reduced oxidative stress in the lung and liver.[1]
Dextromethorphan 0.1 mg/kg, i.p.Experimental Autoimmune Encephalomyelitis (EAE)- Decreased infiltration of CD45, CD11b, CD11c, CD4, and CD8 positive cells in the spinal cord.[5]
Dexamethasone 5 and 10 mg/kg, i.p.LPS-induced acute lung injury- Reduced expression of COX-2, iNOS, and NF-κB p65.- Decreased neutrophil and lymphocyte counts in bronchoalveolar lavage fluid.[3]
Ibuprofen Not specifiedLPS-induced neuroinflammation in Atm-/- mice- Reversed LPS-induced microglial and astrocytic activation in the cerebellum.[4]

Experimental Protocols

LPS-induced Endotoxin Shock Model (this compound)
  • Animals: Male ICR mice.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli.

  • Treatment: this compound (1 and 5 mg/kg) was administered i.p. at three successive times after the LPS injection (e.g., 30 minutes, 6 hours, and 12 hours).

  • Assessment:

    • Plasma TNF-α levels were measured by ELISA at various time points post-LPS injection.

    • Neutrophil infiltration in lung and liver tissues was assessed by histological analysis.

    • Oxidative stress in lung and liver tissues was evaluated.[1]

LPS/D-galactosamine-induced Hepatotoxicity Model (Dextromethorphan)
  • Animals: Male BALB/c mice.

  • Induction of Inflammation: A single i.p. injection of LPS and D-galactosamine (GalN).

  • Treatment: Dextromethorphan (doses ranging from 10 pg/kg to 10 mg/kg) was administered subcutaneously (s.c.) 30 minutes before, and 2 and 4 hours after the LPS/GalN injection.

  • Assessment:

    • Survival rate was monitored.

    • Serum alanine (B10760859) aminotransferase (ALT) activity was measured as an indicator of liver damage.

    • Serum TNF-α levels were determined by ELISA.[2]

LPS-induced Acute Lung Injury Model (Dexamethasone)
  • Animals: Male BALB/c mice.

  • Induction of Inflammation: Intranasal (i.n.) administration of LPS.

  • Treatment: Dexamethasone (5 and 10 mg/kg) was administered i.p. for seven consecutive days before LPS administration on the seventh day.

  • Assessment:

    • Inflammatory cell counts (neutrophils, lymphocytes) in bronchoalveolar lavage fluid.

    • mRNA and protein expression of TNF-α, IL-6, COX-2, iNOS, and NF-κB p65 in lung tissue were measured by RT-PCR and Western blot, respectively.[3]

LPS-induced Neuroinflammation Model (Ibuprofen)
  • Animals: Atm-/- mice.

  • Induction of Inflammation: Systemic injection of LPS.

  • Treatment: Ibuprofen supplementation was provided.

  • Assessment:

    • Microglial and astrocytic activation in the cerebellum was assessed by immunohistochemistry.

    • TNF-α and IL-1β levels in the cerebellum were measured by ELISA.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the anti-inflammatory action of this compound and a typical experimental workflow for in vivo validation.

G cluster_0 Cell Exterior cluster_1 Cell Interior LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds MyD88 MyD88 TLR4->MyD88 2. Activates IKK IKK MyD88->IKK 3. Activates IkappaB IκBα IKK->IkappaB 4. Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (Active) NFkappaB->NFkappaB_nucleus 5. Translocates to Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS) NFkappaB_nucleus->Proinflammatory_Genes 6. Induces Dimemorfan Dimemorfan phosphate Dimemorfan->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_workflow Experimental Workflow start Animal Acclimatization grouping Random Grouping (Control, LPS, LPS + Drug) start->grouping treatment Pre-treatment or Post-treatment with Test Compound grouping->treatment induction Induction of Inflammation (e.g., LPS injection) treatment->induction monitoring Monitoring of Clinical Signs & Survival induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis end Data Interpretation & Conclusion analysis->end

Caption: In Vivo Anti-inflammatory Validation Workflow.

References

Cross-study comparison of Dimemorfan phosphate's therapeutic efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Dimemorfan Phosphate (B84403): A Comparative Analysis of Therapeutic Efficacy

Dimemorfan phosphate is a non-narcotic antitussive agent developed in Japan in 1975.[1][2] While its primary application is in the suppression of cough, its mechanism of action as a sigma-1 receptor agonist has drawn interest in its potential for neuroprotective effects. This guide provides a cross-study comparison of this compound's therapeutic efficacy against alternative treatments in two key areas: cough suppression and the neurodevelopmental disorder Rett Syndrome.

Part 1: Efficacy in Cough Suppression

Dimemorfan is primarily indicated for the symptomatic relief of persistent, non-productive cough associated with conditions like chronic bronchitis and other respiratory ailments.[3] Its efficacy is compared here with two commonly used antitussives: dextromethorphan (B48470), a non-narcotic agent, and codeine, a narcotic antitussive.

Mechanism of Action

The antitussive effects of these compounds originate from their action on the central nervous system, specifically the cough center in the medulla oblongata. However, their molecular targets and downstream signaling pathways differ significantly.

  • This compound : Acts as a potent agonist of the sigma-1 receptor.[2] It does not bind to opioid receptors, which accounts for its non-narcotic profile.[1] Its mechanism involves inhibiting the cough reflex at the brainstem and may also involve the modulation of serotonin (B10506) and norepinephrine (B1679862) pathways.[3]

  • Dextromethorphan : Exerts its antitussive effect by increasing the threshold for coughing in the medulla.[4] Its complex pharmacology includes agonism at the sigma-1 receptor and antagonism of the NMDA receptor at higher doses.[4]

  • Codeine : Functions as a centrally acting cough suppressant through its direct agonist activity on μ-opioid receptors in the medulla.[1] This interaction suppresses the cough reflex but is also responsible for its narcotic side effects.[1]

cluster_0 Central Nervous System (Medulla) Dimemorfan Dimemorfan Sigma1 Sigma-1 Receptor Dimemorfan->Sigma1 Agonist DXM Dextromethorphan DXM->Sigma1 Agonist NMDA NMDA Receptor DXM->NMDA Antagonist Codeine Codeine MuOpioid μ-Opioid Receptor Codeine->MuOpioid Agonist CoughSuppression Cough Suppression Sigma1->CoughSuppression Modulates NMDA->CoughSuppression Inhibits MuOpioid->CoughSuppression Inhibits

Figure 1: Antitussive Mechanisms of Action.
Quantitative Data on Therapeutic Efficacy

DrugDosageComparatorEfficacy OutcomeSource
This compound Not SpecifiedDextromethorphanReported to be "equally or slightly more efficacious" for controlling cough.[1]
This compound Not SpecifiedCodeineAnimal studies suggest Dimemorfan is up to three times more potent. Clinical comparison data is limited.[1]
Dextromethorphan 30 mgPlaceboNo greater effect than placebo in reducing reported cough severity in patients with acute respiratory tract infection.[5]
Codeine 20 mgPlaceboShowed antitussive activity in citric acid-induced cough in healthy volunteers.[5]
Codeine 30-120 mg/dayPlaceboDemonstrated no greater efficacy than placebo in controlling cough due to upper respiratory tract infection.
Experimental Protocols

Detailed protocols for the early clinical trials of Dimemorfan are not available. The following provides an overview of the methodologies used in comparator studies.

Tukiainen et al. (1986) - Dextromethorphan for Acute Cough: This study evaluated 108 patients with cough associated with acute respiratory tract infection. Patients were administered either 30 mg of dextromethorphan, a combination of dextromethorphan (30 mg) and salbutamol (B1663637) (2 mg), or a placebo. The primary outcome was the reported severity of the cough. The results indicated a significant reduction in cough severity across all treatment groups, with dextromethorphan showing no statistically significant advantage over the placebo.[5]

Empey et al. (1979) - Codeine and Dextromethorphan in Induced Cough: This study involved 18 healthy volunteers to compare the antitussive effects of 20 mg of codeine, 30 mg of dextromethorphan, and 30 mg of noscapine. The cough was induced using citric acid inhalation. The study found that only codeine at the tested dose demonstrated significant antitussive activity compared to placebo.[5]

Part 2: Therapeutic Potential in Rett Syndrome

Rett Syndrome (RTT) is a rare neurodevelopmental disorder primarily caused by mutations in the MECP2 gene.[6] While there are no clinical trials evaluating Dimemorfan for RTT, its mechanism as a sigma-1 receptor agonist is a pathway of significant interest for RTT therapeutics. This section compares its potential mechanism with agents that have been clinically tested for Rett Syndrome.

Mechanism of Action in Neurodevelopmental Disorders

The therapeutic strategies for Rett Syndrome target various downstream effects of the MECP2 mutation, including synaptic dysfunction, neuroinflammation, and excitotoxicity.

  • This compound (Hypothetical) : As a sigma-1 receptor agonist, Dimemorfan could potentially restore cellular homeostasis, modulate calcium signaling, and promote neuroplasticity, mechanisms considered beneficial in neurodegenerative and neurodevelopmental disorders.[7]

  • Trofinetide (Daybue™) : This synthetic analog of glycine-proline-glutamate (GPE), the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), is the first FDA-approved treatment for Rett Syndrome.[6][8] Its exact mechanism is unknown, but it is thought to increase dendritic branching and modulate synaptic plasticity signaling.[9]

  • Blarcamesine (ANAVEX®2-73) : This investigational drug is also a sigma-1 receptor agonist. Activation of this receptor is believed to restore neural cell balance, promote neuroplasticity, and modulate cellular homeostasis.[7][10]

  • Dextromethorphan : In the context of Rett Syndrome, dextromethorphan's primary proposed mechanism is the non-competitive antagonism of the NMDA receptor, which may reduce the harmful effects of glutamate (B1630785) excitotoxicity observed in the brains of young RTT patients.[6][11]

RTT Rett Syndrome (MECP2 Mutation) Excitotoxicity Glutamate Excitotoxicity RTT->Excitotoxicity SynapticDysfunction Synaptic Dysfunction & Neuroinflammation RTT->SynapticDysfunction CellularStress Cellular Stress (Impaired Homeostasis) RTT->CellularStress NMDAR NMDA Receptor Excitotoxicity->NMDAR IGF1_Pathway IGF-1 Pathway SynapticDysfunction->IGF1_Pathway Sigma1R Sigma-1 Receptor CellularStress->Sigma1R Dextromethorphan Dextromethorphan Dextromethorphan->NMDAR Antagonist Trofinetide Trofinetide Trofinetide->IGF1_Pathway Modulator Blarcamesine Blarcamesine Blarcamesine->Sigma1R Agonist Dimemorfan Dimemorfan (Hypothesized) Dimemorfan->Sigma1R Agonist Screening Screening (N=187 Females, 5-20 yrs) Randomization Randomization (1:1) Screening->Randomization TrofinetideArm Trofinetide Arm (n=93) (Oral Solution, 12 Weeks) Randomization->TrofinetideArm PlaceboArm Placebo Arm (n=94) (Matching Placebo, 12 Weeks) Randomization->PlaceboArm Endpoint Primary Endpoint Assessment (Week 12) - RSBQ Score Change - CGI-I Score TrofinetideArm->Endpoint PlaceboArm->Endpoint FollowUp Open-Label Extension (LILAC Study) Endpoint->FollowUp

References

Assessing the Translational Potential of Dimemorfan Phosphate from Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of Dimemorfan phosphate (B84403), a non-narcotic antitussive agent, by comparing its performance in animal models with alternative therapeutic strategies. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of its future clinical development.

Executive Summary

Originally developed as a cough suppressant, Dimemorfan phosphate has demonstrated significant neuroprotective and anti-inflammatory properties in various animal models. Its primary mechanism of action is attributed to its agonist activity at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its modulation of serotonin (B10506) and norepinephrine (B1679862) pathways.[1][2] These mechanisms suggest a broader therapeutic potential for neurological and inflammatory disorders. This guide focuses on its preclinical efficacy in ischemic stroke and the neurodevelopmental disorder Rett syndrome, comparing it against other investigational and standard compounds.

Comparative Efficacy in Animal Models

The following tables summarize the quantitative efficacy of this compound and comparator drugs in relevant animal models.

Ischemic Stroke

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in rats is a widely used model to mimic ischemic stroke in humans.[3][4]

Compound Dosage and Administration Animal Model Key Efficacy Endpoint Quantitative Results Comparator(s)
This compound 1.0 µg/kg and 10 µg/kg, i.v. (15 min before ischemia or at reperfusion)Rat MCAOInfarct volume reduction67-72% reduction (pre-ischemia); 51-52% reduction (at reperfusion)PRE084 (sigma-1 agonist)
MK-801 (Dizocilpine) Treatment initiated 15 minutes before MCAORat MCAONeuroprotectionSignificant neuroprotective effect in models without hypothalamic damagePlacebo
Minocycline Daily treatment for 7 daysAged female rat MCAO (120-min transient)Neurologic score improvement and infarct size decreaseSignificant improvement, more prominent than in permanent MCAOPlacebo
Erythropoietin (rhEPO) 5000 IU/kg, i.v. (15 min before MCAO)Rat transient MCAOInfarct volume reduction~10% reduction in edema-corrected infarct sizeSaline
Dimethyl Fumarate (DMF) 15 mg/kg, oral, twice daily for 7 daysRat Common Carotid Artery Occlusion (CCAO)Improved spatial memory (Morris water maze)Significant decrease in escape latency and increase in time in target quadrantDistilled water
Rett Syndrome

Animal Model: Mecp2-mutant mice are the primary animal model for Rett syndrome, recapitulating many of the key symptoms of the human condition.[5]

Compound Dosage and Administration Animal Model Key Efficacy Endpoint Quantitative Results Comparator(s)
This compound Not yet reported in Rett syndrome models----
Sarizotan Acute and chronic administrationThree different Mecp2-mutant mouse modelsReduction in apnea (B1277953) incidence~85% reduction (acute); 75-80% reduction (chronic)Vehicle
Ketamine 8 mg/kg, i.p., dailyMecp2-null miceAmelioration of symptoms and lifespan extensionSignificant improvement in cortical processing and connectivity, extended lifespanVehicle
Desipramine (B1205290) Long-term oral treatmentMecp2-deficient male miceReduction in apneas and lifespan extension~75% reduction in apneas after 3 days of treatment, significantly extended lifespanPlacebo
Anavex 2-73 30 mg/kg/day, oral, for 4 weeksMecp2 heterozygous female miceImprovement in motor, sensory, and autonomic phenotypesSignificant improvement in motor coordination, balance, acoustic and visual responses, and reduction in apneaPlacebo
IGF-1 (recombinant human) Systemic treatmentMecp2-null male and heterozygous female miceImprovement in lifespan, behavior, and physiological parametersImproved lifespan, locomotor activity, heart rate, and respiration patternsVehicle

Safety and Pharmacokinetic Profile in Animal Models

Compound Safety Data (Animal Models) Pharmacokinetic Parameters (Animal Models)
This compound Oral LD50 in male mice: 514 mg/kg. Does not produce phencyclidine-like hyperlocomotion seen with dextromethorphan.[6][7]Relative high affinity for sigma-1 receptors (Ki=151 nM) and low affinity for sigma-2 receptors (Ki=4421 nM) and PCP sites (Ki=17 µM).[7]

Signaling Pathways and Mechanisms of Action

Sigma-1 Receptor Signaling in Neuroprotection

This compound's neuroprotective effects are primarily mediated through its agonist activity at the sigma-1 receptor. This interaction prevents glutamate (B1630785) excitotoxicity, a key pathological event in ischemic stroke.[8] Activation of the sigma-1 receptor by Dimemorfan leads to the suppression of downstream inflammatory and apoptotic cascades.[8][9]

Sigma1_Receptor_Pathway cluster_prevention This compound Action cluster_pathology Ischemic Cascade Dimemorfan Dimemorfan Sigma1_R Sigma-1 Receptor Dimemorfan->Sigma1_R Binds and Activates Glutamate_Release Excessive Glutamate Release Sigma1_R->Glutamate_Release Inhibits Ischemia Ischemia Ischemia->Glutamate_Release Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Inflammation Neuroinflammation Excitotoxicity->Inflammation Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis

Dimemorfan's neuroprotective mechanism via Sigma-1 receptor activation.
NF-κB Signaling in Inflammation

Dimemorfan has also been shown to exert anti-inflammatory effects by interfering with the nuclear factor kappa-B (NF-κB) signaling pathway.[10] In models of systemic inflammation, Dimemorfan inhibits the production of pro-inflammatory cytokines like TNF-α by suppressing the activation of NF-κB.[10][11]

NFkB_Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) Nucleus->Proinflammatory_Genes Induces Dimemorfan Dimemorfan Dimemorfan->IKK_Complex Inhibits

Dimemorfan's anti-inflammatory effect on the NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the cited studies.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical model is a standard for inducing focal cerebral ischemia.

  • Anesthesia: Anesthetize the rat (e.g., with isoflurane). Maintain body temperature at 37°C.[12][13]

  • Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12][13]

  • Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Temporarily clamp the CCA and ICA.[13]

  • Filament Insertion: Introduce a silicone-coated monofilament through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[12][13] Successful occlusion is often confirmed by monitoring cerebral blood flow.[12]

  • Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 60-120 minutes for transient MCAO) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is not removed.[3][12]

  • Post-operative Care: Suture the incision and provide post-operative care, including monitoring for neurological deficits.[13]

MCAO_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery Ligation Ligate ECA and Pterygopalatine Artery Surgery->Ligation Clamping Temporarily Clamp CCA and ICA Ligation->Clamping Filament_Insertion Insert Filament into ICA to Occlude MCA Clamping->Filament_Insertion Occlusion Maintain Occlusion (e.g., 60-120 min) Filament_Insertion->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Closure Suture Incision Reperfusion->Closure Recovery Post-operative Monitoring Closure->Recovery End End Recovery->End

Workflow for the Middle Cerebral Artery Occlusion (MCAO) model in rats.
Passive Avoidance Test for Memory Assessment in Mice

This test evaluates fear-motivated learning and memory.[14][15]

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped with an electric grid.[16]

  • Acquisition/Training Trial: Place the mouse in the light compartment. When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.2-0.3 mA for 2 seconds).[17][18]

  • Retention Trial: After a set interval (typically 24 hours), place the mouse back in the light compartment and measure the latency to enter the dark compartment.[19][20] A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis: Compare the step-through latencies between treatment groups.

Passive_Avoidance_Workflow Start Start Acclimation Acclimate Mouse to Light Chamber Start->Acclimation Door_Open Open Door to Dark Chamber Acclimation->Door_Open Enter_Dark Mouse Enters Dark Chamber Door_Open->Enter_Dark Shock Deliver Mild Foot Shock Enter_Dark->Shock Return_Home Return Mouse to Home Cage Shock->Return_Home Delay 24-hour Delay Return_Home->Delay Re-test Place Mouse in Light Chamber Again Delay->Re-test Measure_Latency Measure Latency to Enter Dark Chamber Re-test->Measure_Latency End End Measure_Latency->End

References

Independent Validation of Dimemorfan Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimemorfan phosphate (B84403), a non-narcotic antitussive agent, has been utilized in clinical practice for decades, primarily in Japan.[1] Its mechanism of action, centered around sigma-1 receptor agonism, distinguishes it from traditional opioid-based cough suppressants like codeine.[1] This guide provides an objective comparison of Dimemorfan phosphate with other antitussive agents, supported by available experimental data. It also delves into its additional pharmacological properties, including anti-inflammatory and neuroprotective effects.

Comparative Efficacy and Potency

Dimemorfan's primary therapeutic application is as a cough suppressant. Its efficacy has been compared with other commonly used antitussives, such as dextromethorphan (B48470) and codeine.

Antitussive Performance

While extensive clinical trial data in English is limited, a comprehensive review of studies, many of which were originally published in Japanese, indicates that this compound is considered to be equally or slightly more efficacious than dextromethorphan for cough suppression.[1] In preclinical animal models, Dimemorfan has demonstrated a potency up to three times greater than that of codeine.[1]

Table 1: Comparative Antitussive Potency

CompoundTargetPotency ComparisonKey Findings
This compound Sigma-1 Receptor Agonist- Equivalent or slightly superior to Dextromethorphan in clinical settings[1]. - Up to 3x more potent than Codeine in animal models[1].Acts on the cough center in the medulla[1].
Dextromethorphan NMDA Receptor Antagonist, Sigma-1 Receptor Agonist- Broadly equivalent to Dimemorfan in clinical efficacy[1].A widely used over-the-counter antitussive.
Codeine Opioid Receptor Agonist- Less potent than Dimemorfan in animal models[1].Efficacy can be variable; associated with opioid side effects.

Mechanism of Action and Receptor Binding Profile

Dimemorfan's primary mechanism of action is its agonist activity at the sigma-1 receptor. This differs from the opioid receptor agonism of codeine and the primary NMDA receptor antagonism of dextromethorphan.

Table 2: Receptor Binding Affinities (Ki, nM)

CompoundSigma-1 ReceptorSigma-2 ReceptorPCP Site (NMDA Receptor)
Dimemorfan 1514,42116,978
Dextromethorphan 205>10,0007,000
Dextrorphan (active metabolite of Dextromethorphan) 144>10,000900

Data sourced from a study characterizing the binding of these compounds to sigma and NMDA receptors.

dot

cluster_dimemorfan Dimemorfan cluster_alternatives Alternatives cluster_receptors Primary Receptors Dime Dimemorfan Sigma1 Sigma-1 Receptor Dime->Sigma1 Agonist DXM Dextromethorphan DXM->Sigma1 Agonist NMDA NMDA Receptor DXM->NMDA Antagonist Codeine Codeine Opioid Opioid Receptors Codeine->Opioid Agonist

Caption: Primary receptor targets of Dimemorfan and alternatives.

Anti-inflammatory and Neuroprotective Effects

Beyond its antitussive properties, research has demonstrated that this compound possesses significant anti-inflammatory and neuroprotective capabilities.

Inhibition of Inflammatory Pathways

Dimemorfan has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is a key pathway that regulates the inflammatory response. Experimental evidence indicates that Dimemorfan can block the degradation of IκBα (inhibitor of kappa B alpha) and the subsequent nuclear translocation of the NF-κB p65 subunit. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

dot

cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation activates Dimemorfan Dimemorfan Dimemorfan->IKK inhibits

Caption: Dimemorfan's inhibition of the NF-κB signaling pathway.

Reduction of Oxidative Stress

Dimemorfan has been observed to inhibit the production of reactive oxygen species (ROS), which are key mediators of oxidative stress and cellular damage.

Table 3: Inhibition of ROS Production by Dimemorfan

StimulusEffectIC50 Value
fMLP-induced ROS productionConcentration-dependent inhibition7.0 µM
PMA-induced ROS productionConcentration-dependent inhibition-

fMLP (N-formyl-methionyl-leucyl-phenylalanine) and PMA (Phorbol 12-myristate 13-acetate) are agents used to induce ROS production in experimental settings.

Neuroprotection

The neuroprotective effects of Dimemorfan are linked to its activation of the sigma-1 receptor. This activation helps to reduce the accumulation of glutamate (B1630785), an excitatory neurotransmitter that can be toxic to neurons in high concentrations. By mitigating glutamate excitotoxicity, Dimemorfan can suppress downstream pathological events such as inflammation, oxidative stress, and apoptosis in the context of ischemic brain injury.

dot

Dimemorfan Dimemorfan Sigma1 Sigma-1 Receptor Dimemorfan->Sigma1 activates Glutamate Glutamate Accumulation Sigma1->Glutamate reduces Downstream Downstream Pathological Events (Inflammation, Oxidative Stress, Apoptosis) Glutamate->Downstream initiates

References

A Comparative Analysis of Dimemorfan Phosphate and PRE-084 as Sigma-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent sigma-1 receptor (S1R) agonists: Dimemorfan phosphate (B84403) and PRE-084. The S1R, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a key modulator of intracellular signaling and cellular homeostasis. Its activation is a promising therapeutic strategy for a range of neurological and psychiatric disorders. This document synthesizes experimental data on the binding affinity, functional activity, and signaling pathways of Dimemorfan phosphate and PRE-084 to aid researchers in selecting the appropriate tool compound for their studies.

Pharmacological Profile: A Head-to-Head Comparison

Both this compound and PRE-084 are recognized as effective S1R agonists, though they exhibit distinct pharmacological profiles. PRE-084 is characterized as a highly selective and high-affinity S1R agonist, while Dimemorfan, an antitussive drug, also demonstrates significant affinity for the S1R.

Binding Affinity at Sigma-1 Receptors

The binding affinity of a ligand for its receptor is a critical determinant of its potency. PRE-084 consistently demonstrates a higher affinity for the S1R compared to this compound across various studies.

CompoundParameterValue (nM)Receptor SourceRadioligand
PRE-084 Kᵢ2.2Rat BrainNot Specified
IC₅₀44Not SpecifiedNot Specified
Dimemorfan Kᵢ151Mouse Brain--INVALID-LINK---pentazocine

Kᵢ (Inhibition constant) and IC₅₀ (half maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity.

Functional Activity

While direct comparative studies measuring the functional potency (e.g., EC₅₀) of both compounds in the same assay are limited, their agonist activity has been demonstrated through various functional outcomes. Both compounds have been shown to provide neuroprotection and modulate cellular processes through S1R activation. For instance, both Dimemorfan and PRE-084 have been found to be neuroprotective in models of ischemic stroke.[1] Their effects are reversed by S1R antagonists, confirming their mechanism of action.[1]

Functionally, Dimemorfan has been shown to inhibit fMLP-induced reactive oxygen species (ROS) production with an IC₅₀ of 7.0 µM in inflammatory cells. PRE-084 has been extensively documented to promote neurite outgrowth, enhance neurogenesis, and reduce neuroinflammation in various in vitro and in vivo models.[2] It has also been shown to modulate N-type calcium channels.

Signaling Pathways and Experimental Workflows

The activation of the sigma-1 receptor by agonists like this compound and PRE-084 initiates a cascade of intracellular signaling events that contribute to cellular protection and plasticity.

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_PlasmaMembrane Plasma Membrane s1r_bip S1R-BiP Complex s1r Sigma-1 Receptor (S1R) s1r_bip->s1r Dissociation bip BiP s1r_bip->bip ip3r IP3 Receptor s1r->ip3r Modulates ion_channel Ion Channels (e.g., K⁺, Ca²⁺) s1r->ion_channel Translocates & Modulates ca_er Ca²⁺ Store ip3r->ca_er Regulates Ca²⁺ Release ca_mito Ca²⁺ Uptake ca_er->ca_mito Transfer atp ATP Production ca_mito->atp cell_survival Cell Survival & Neuroprotection atp->cell_survival Promotes neuronal_excitability Neuronal Excitability ion_channel->neuronal_excitability Regulates agonist Dimemorfan or PRE-084 agonist->s1r_bip Binds

Sigma-1 Receptor Signaling Pathway

The diagram above illustrates the signaling cascade initiated by S1R agonists. Upon binding of an agonist like Dimemorfan or PRE-084, the S1R dissociates from its chaperone protein, BiP. The activated S1R then modulates the IP3 receptor, leading to the regulation of calcium release from the endoplasmic reticulum and its subsequent uptake by mitochondria, which boosts ATP production and promotes cell survival. The S1R can also translocate to the plasma membrane to modulate the activity of various ion channels, thereby regulating neuronal excitability.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare S1R ligands.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.

binding_assay_workflow start Start prep_reagents Prepare Reagents: - Membrane homogenate (e.g., guinea pig brain) - Radioligand (³H-pentazocine) - Test compound (Dimemorfan or PRE-084) - Assay buffer start->prep_reagents incubation Incubation: - Combine membrane, radioligand, and varying  concentrations of the test compound. - Incubate at 37°C for 120 min. prep_reagents->incubation filtration Rapid Filtration: - Separate bound from free radioligand  using glass fiber filters. incubation->filtration washing Washing: - Wash filters with ice-cold buffer  to remove non-specific binding. filtration->washing scintillation Scintillation Counting: - Add scintillation cocktail to filters. - Measure radioactivity (CPM). washing->scintillation analysis Data Analysis: - Plot % inhibition vs. log[compound]. - Calculate IC₅₀ and Kᵢ values. scintillation->analysis end End analysis->end

Radioligand Binding Assay Workflow

Protocol Steps:

  • Membrane Preparation: Homogenize a tissue rich in sigma-1 receptors (e.g., guinea pig brain) in a suitable buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine), and serial dilutions of the unlabeled test compound (this compound or PRE-084). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known S1R ligand).

  • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Agonist-Induced Calcium Mobilization

This assay measures the ability of a compound to induce an increase in intracellular calcium levels following the activation of the sigma-1 receptor.

Protocol Steps:

  • Cell Culture: Plate cells endogenously expressing or transfected with the sigma-1 receptor (e.g., PC12 or HEK293 cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Compound Addition: Add varying concentrations of the test compound (this compound or PRE-084) to the wells.

  • Fluorescence Measurement: Immediately begin measuring the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

Both this compound and PRE-084 are valuable pharmacological tools for investigating the function of the sigma-1 receptor. PRE-084 stands out for its high affinity and selectivity, making it an excellent choice for studies requiring precise targeting of the S1R. This compound, while having a lower affinity, is a clinically used drug with a well-established safety profile, offering a translational perspective. The choice between these two compounds will depend on the specific requirements of the research, including the desired potency, selectivity, and translational relevance. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the design and interpretation of studies involving these important S1R agonists.

References

Safety Operating Guide

Proper Disposal of Dimemorfan Phosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of Dimemorfan phosphate (B84403), a non-narcotic antitussive agent. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Dimemorfan phosphate is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA) and is not a scheduled controlled substance by the Drug Enforcement Administration (DEA).[1][2] Therefore, it should be managed as a non-hazardous pharmaceutical waste.

Core Safety and Handling Precautions

Before initiating disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this compound should adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat to prevent skin contact
Respiratory Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.

Data compiled from multiple Safety Data Sheets.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for the disposal of unused or expired this compound in a laboratory setting. The primary goal is to prevent its release into the environment and ensure it is handled by a licensed waste management facility.

Step 1: Segregation of Waste

Proper segregation is the foundational step in compliant pharmaceutical waste management.

  • Identify: Clearly identify the container of this compound waste.

  • Isolate: Do not mix this compound with other chemical wastes, especially hazardous materials.

  • Containerize: Place the original container, or the waste material, into a designated, leak-proof, and clearly labeled "Non-Hazardous Pharmaceutical Waste" container. This container is often color-coded blue or white in healthcare and laboratory settings.

Step 2: Labeling and Accumulation

Accurate labeling is crucial for proper handling by waste management personnel.

  • Labeling: The accumulation container must be clearly labeled with "Non-Hazardous Pharmaceutical Waste" and the name "this compound."

  • Secure Storage: Store the container in a secure, designated area away from general laboratory traffic to prevent accidental spills or access by unauthorized personnel. Keep the container closed except when adding waste.

Step 3: Arrange for Professional Disposal

Non-hazardous pharmaceutical waste should not be disposed of in regular trash or flushed down the drain.

  • Contact a Licensed Waste Hauler: Engage a certified professional waste management company that specializes in pharmaceutical or chemical waste disposal.

  • Documentation: Maintain a log of the waste, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

  • Handover: Transfer the waste to the licensed hauler for final disposal, which is typically incineration at a permitted facility.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Professional Disposal A Identify Dimemorfan Phosphate Waste B Segregate into Designated 'Non-Hazardous Pharmaceutical Waste' Container A->B C Label Container Clearly B->C D Store in Secure Designated Area C->D E Contact Licensed Waste Management Vendor D->E Ready for Disposal F Schedule Waste Pickup E->F G Transfer Waste with Proper Documentation F->G H Final Disposal via Incineration G->H

References

Essential Safety and Operational Guidance for Handling Dimemorfan Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dimemorfan phosphate (B84403). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Classification and Safety Precautions

Dimemorfan phosphate is a chemical compound used in laboratory research.[1] While some suppliers classify it as not a hazardous substance, others indicate potential health effects.[1][2] It is recommended to handle it with care, adhering to the more stringent safety precautions outlined below. One Safety Data Sheet (SDS) classifies it as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and irritation.[2][3]
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard.[2][4]To protect eyes from dust particles and splashes.[2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][2]To prevent inhalation and potential respiratory irritation.[2]
Body Protection A laboratory coat or a disposable gown.[3]To protect skin and personal clothing from contamination.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup prep_gather Gather Materials and Weigh Compound prep_setup->prep_gather handle_dissolve Dissolve Compound prep_gather->handle_dissolve handle_experiment Perform Experimental Procedures handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces and Equipment handle_experiment->cleanup_decontaminate disp_solid Collect Solid Waste in a Labeled Hazardous Waste Container handle_experiment->disp_solid Solid Waste disp_liquid Collect Liquid Waste in a Labeled Hazardous Waste Container handle_experiment->disp_liquid Liquid Waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_store Store Remaining Compound in a Tightly Sealed Container cleanup_ppe->cleanup_store disp_transfer Transfer to Waste Management Facility disp_solid->disp_transfer disp_liquid->disp_transfer

Caption: This diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

Step-by-Step Handling and Storage Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Keep the container tightly closed to prevent contamination.[5]

  • Recommended storage temperatures can vary, with long-term storage often suggested at -20°C for the powder form.[1][6]

Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Wear the appropriate PPE as detailed in Table 1.

  • Avoid direct contact with skin and eyes.[5]

  • Use non-sparking tools if the compound is in a powdered form and there is a risk of electrostatic discharge.[5]

  • Wash hands thoroughly after handling.[2]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

Waste Collection:

  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container.[5]

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Methods:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[1]

  • The primary method of disposal should be through a licensed chemical waste disposal company.[2][5]

  • Controlled incineration with flue gas scrubbing is a possible disposal method for the compound and combustible packaging materials.[5]

  • Do not dispose of this compound down the drain or in the regular trash.[4][5]

Container Decontamination:

  • Empty containers should be triple-rinsed with a suitable solvent.[5]

  • The rinsate should be collected as hazardous liquid waste.

  • After proper decontamination, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimemorfan phosphate
Reactant of Route 2
Dimemorfan phosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.